molecular formula C2H6Cl2Si<br>C2H6Cl2Si<br>(CH3)2SiCl2 B041323 Dichlorodimethylsilane CAS No. 75-78-5

Dichlorodimethylsilane

货号: B041323
CAS 编号: 75-78-5
分子量: 129.06 g/mol
InChI 键: LIKFHECYJZWXFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorodimethylsilane is a highly versatile and reactive organosilicon compound that serves as a fundamental building block in materials science and synthetic chemistry. Its primary research value lies in its role as a potent silylating and hydrophobizing agent, where it readily reacts with hydroxyl groups (-OH) on surfaces of glass, silica, and other oxides to form a stable, hydrophobic dimethylsiloxane layer. This mechanism is exploited to create inert, water-repellent surfaces, deactivate glassware to prevent analyte adsorption, and modify chromatographic stationary phases. Furthermore, this compound is a crucial precursor in the synthesis of silicones, siloxane polymers, and dendrimers. Upon hydrolysis, its dichloro functionality allows for controlled condensation and polymerization, enabling the fabrication of tailored siloxane networks with specific mechanical and thermal properties. Its reactivity also extends to organic synthesis, where it is used to introduce the dimethylsilyl group, protecting sensitive functionalities or creating novel organosilicon intermediates for further cross-coupling and functionalization reactions. This reagent is indispensable for researchers developing advanced materials, surface coatings, and complex molecular architectures.

属性

IUPAC Name

dichloro(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2Si/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKFHECYJZWXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2Si, Array
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30107-43-8
Record name Silane, dichlorodimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30107-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9026425
Record name Dimethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 16 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Clear liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [MSDSonline], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Silane, dichlorodimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyldichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

158 °F at 760 mmHg (EPA, 1998), 70.3 °C, 71 °C
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

16 °F (EPA, 1998), -8.9 °C, 16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007), -9 °C c.c.
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Decomposes in water and ethanol, Soluble in benzene and ether, Solubility in water: reaction
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1 (EPA, 1998) - Denser than water; will sink, 1.064 g/cu cm at 25 °C, Relative density (water = 1): 1.07
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.4
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

100 mmHg at 63.5 °F (EPA, 1998), 144.0 [mmHg], 144 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.5
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

75-78-5
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichlorodimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodimethylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorodimethylsilane
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/dichlorodimethylsilane-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Silane, dichlorodimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(dimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TSJ92JX69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-123 °F (EPA, 1998), -16 °C, -76 °C
Record name DIMETHYLDICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/583
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyldichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/361
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLDICHLOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0870
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Rochow Process: An In-depth Technical Guide to the Synthesis of Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct synthesis of dichlorodimethylsilane, commonly known as the Rochow process or Müller-Rochow process, stands as a cornerstone of the organosilicon industry. First reported independently by Eugene G. Rochow and Richard Müller in the 1940s, this process provides an efficient route to methylchlorosilanes, which are critical precursors to a vast array of silicone products.[1] this compound ((CH₃)₂SiCl₂) is the most commercially significant product of this reaction, serving as the primary monomer for the production of polydimethylsiloxane (B3030410) (PDMS) polymers. These polymers are integral to numerous applications in sectors ranging from electronics and automotive to construction and healthcare. This guide provides a comprehensive technical overview of the Rochow process, focusing on the synthesis of this compound, with detailed experimental protocols, quantitative data, and process visualizations.

The Core Reaction: Synthesis and Thermodynamics

The Rochow process involves the copper-catalyzed reaction of elemental silicon with methyl chloride (CH₃Cl) gas at elevated temperatures.[1][2] The overall reaction is highly exothermic and yields a mixture of methylchlorosilanes, with this compound being the predominant product.[3]

Overall Reaction:

2 CH₃Cl + Si → (CH₃)₂SiCl₂

The reaction is typically carried out in a fluidized bed reactor at temperatures between 250°C and 350°C and pressures of 1 to 5 bar.[2][4] Under these conditions, silicon conversion can reach 90-98%, while methyl chloride conversion ranges from 30-90%.[1]

The Catalytic System: Copper and Promoters

The catalyst is crucial for the Rochow process and typically consists of copper.[2] While the exact mechanism is still a subject of research, it is widely accepted that copper reacts with silicon to form a copper-silicon intermetallic compound, often with the approximate composition Cu₃Si, which is believed to be the catalytically active species.[1]

To enhance the reaction's activity and selectivity towards this compound, various promoters are added to the catalyst system. Zinc and tin are the most common and effective promoters.[1][5] Other elements, such as antimony and calcium, have also been reported to influence the reaction. The addition of promoters can increase the reaction rate and improve the yield of the desired product.[2]

Product Distribution

While this compound is the primary product, the Rochow process yields a mixture of other methylchlorosilanes. A typical product distribution is detailed in the table below. The separation of these products is achieved through fractional distillation.[1]

ProductFormulaTypical Yield (%)Boiling Point (°C)
This compound(CH₃)₂SiCl₂70 - 9070
MethyltrichlorosilaneCH₃SiCl₃5 - 1566
Trimethylchlorosilane(CH₃)₃SiCl2 - 457
DichloromethylsilaneCH₃HSiCl₂1 - 441
Chlorodimethylsilane(CH₃)₂HSiCl0.1 - 0.535

Table 1: Typical product distribution and boiling points of methylchlorosilanes from the Rochow process.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Rochow process in a laboratory-scale fluidized bed reactor.

Catalyst Preparation

A typical catalyst mixture is prepared by blending finely ground metallurgical-grade silicon (particle size 45-250 µm, purity ≥ 97%) with a copper catalyst and promoters.[2]

Example Catalyst Mixture:

ComponentFormConcentration (wt%)
SiliconPowder97.5
Copper(I) chlorideCuCl2.5
Zinc chlorideZnCl₂0.2
Tin(II) chlorideSnCl₂Trace amounts

Table 2: Example of a catalyst and promoter mixture for the Rochow process.[2][6]

The components are thoroughly mixed to ensure a homogeneous distribution of the catalyst and promoters on the silicon particles.

Fluidized Bed Reactor Setup and Operation

A laboratory-scale fluidized bed reactor is typically constructed from quartz glass or stainless steel. A porous plate is included at the bottom of the reactor to ensure even distribution of the fluidizing gas. The reactor is heated externally by a furnace, and the temperature is monitored by thermocouples placed within the catalyst bed.

Reactor Dimensions (Example): [7][8]

ParameterValue
Reaction Zone Diameter53 mm
Reaction Zone Height180 mm
Expanding Section Diameter100 mm
Expanding Section Height150 mm
Cone Section Height120 mm

Table 3: Example dimensions for a laboratory-scale fluidized bed reactor.[7][8]

Operating Procedure:

  • Catalyst Loading: The prepared catalyst mixture (e.g., 15 g of metal oxide particles with a size of 125–180 µm) is placed on the porous plate inside the reactor.[9]

  • Heating and Inert Gas Purge: The reactor is heated to the desired reaction temperature (e.g., 280°C) under a flow of an inert gas, such as nitrogen or argon, to remove any air and moisture.[2][9]

  • Introduction of Methyl Chloride: Once the reaction temperature is stable, the flow of inert gas is stopped, and methyl chloride gas is introduced from the bottom of the reactor at a controlled flow rate. The gas flow should be sufficient to fluidize the catalyst bed.[2][9]

  • Reaction: The reaction is allowed to proceed for a set period (e.g., 5 to 16 hours).[6] The reaction is highly exothermic, and the temperature should be carefully controlled using a cooling jacket or by adjusting the furnace temperature.[2]

  • Product Collection: The gaseous product stream exiting the top of the reactor is passed through a condenser to liquefy the methylchlorosilanes. The unreacted methyl chloride gas is typically recycled back into the reactor.[2]

  • Shutdown: After the desired reaction time, the methyl chloride flow is stopped, and the reactor is cooled down under a flow of inert gas.

Product Analysis

The collected liquid product mixture is analyzed to determine the relative amounts of the different methylchlorosilanes. Gas chromatography (GC) is the most common analytical technique for this purpose.

Gas Chromatography (GC) Parameters (Example): [10]

ParameterValue
Column10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel
Column Temperature60°C
Injection Temperature110°C
DetectorThermal Conductivity Detector (TCD)
Detector Temperature140°C
Carrier GasHydrogen (H₂)
Flow Rate60 mL/min

Table 4: Example of gas chromatography parameters for the analysis of chlorosilanes.[10]

Process Visualization

Proposed Reaction Mechanism

The exact mechanism of the Rochow process is complex and not fully elucidated. However, a generally accepted pathway involves the formation of a copper silicide intermediate. The following diagram illustrates a proposed simplified mechanism.

Rochow_Mechanism Si Silicon (Si) Cu3Si Copper Silicide (Cu₃Si) Si->Cu3Si Reacts with Cu Cu Copper (Cu) Cu->Cu3Si MeCl Methyl Chloride (CH₃Cl) Intermediate1 Surface Intermediate (CH₃SiCl₂ adsorbed) MeCl->Intermediate1 DMDCS This compound ((CH₃)₂SiCl₂) MeCl->DMDCS Cu3Si->Intermediate1 + CH₃Cl Intermediate1->DMDCS + CH₃Cl Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_product 3. Product Handling cluster_analysis 4. Analysis Si_powder Silicon Powder Mixing Mixing Si_powder->Mixing Catalyst Copper Catalyst & Promoters Catalyst->Mixing Reactor Fluidized Bed Reactor Mixing->Reactor Load Catalyst Mixture Condensation Condensation Reactor->Condensation Gaseous Products Heating Heating (250-350°C) Heating->Reactor MeCl_feed Methyl Chloride Feed MeCl_feed->Reactor Collection Liquid Product Collection Condensation->Collection Recycle Unreacted MeCl Recycle Condensation->Recycle GC Gas Chromatography (GC) Collection->GC Recycle->MeCl_feed Data Data Analysis (Product Distribution) GC->Data

References

Dichlorodimethylsilane (CAS No. 75-78-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorodimethylsilane, with the CAS number 75-78-5, is a highly versatile and reactive organosilicon compound. It serves as a fundamental building block in the synthesis of a wide array of silicone-based materials, finding applications in diverse fields from industrial coatings to advanced biomedical devices. This technical guide provides an in-depth overview of its properties, key chemical transformations, and detailed experimental protocols relevant to research and development.

Core Properties and Safety Data

This compound is a colorless, fuming liquid with a sharp, pungent odor.[1][2] It is a highly flammable and corrosive substance that reacts vigorously with water.[1][3] Due to its reactivity, it must be handled with stringent safety precautions in a well-ventilated area, away from moisture and ignition sources.[4][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueSource(s)
Molecular Formula C₂H₆Cl₂Si[2]
Molecular Weight 129.06 g/mol [2][6]
Appearance Colorless to brown liquid[1][7]
Odor Sharp, like hydrochloric acid[1]
Melting Point -76 °C[4][6]
Boiling Point 70 °C[6][8]
Density 1.07 g/mL at 25 °C[6][9]
Flash Point -9 °C (15.8 °F)[8]
Solubility Soluble in chlorinated and ethereal solvents; reacts with protic solvents.[7]
Vapor Pressure <200 hPa at 20 °C[7][10]
Toxicological Data

Exposure to this compound can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[3][11] Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi.[11] The table below outlines key toxicological data.

MetricValueSpeciesRouteSource(s)
LD50 5660 uL/kgRatOral[11]
LC50 930 ppm/4HRatInhalation[11]
LC50 300 mg/m³/2HMouseInhalation[11]
Draize test 5 mg/24H SevereRabbitEye[11]
Draize test 20 mg/24H ModerateRabbitSkin[11]

Key Chemical Transformations and Applications

The primary utility of this compound stems from its two reactive silicon-chlorine bonds. These bonds are readily susceptible to nucleophilic attack, most notably by water, which leads to the formation of silanols that subsequently condense to form the stable siloxane (-Si-O-) backbone of silicones.

Hydrolysis and Polymerization to Polydimethylsiloxane (B3030410) (PDMS)

The most significant industrial application of this compound is as a precursor to polydimethylsiloxane (PDMS).[12][13] The reaction proceeds via a two-step mechanism:

  • Hydrolysis: The Si-Cl bonds react with water to form silanol (B1196071) intermediates (dimethylsilanediol) and hydrochloric acid.[14]

  • Condensation: The unstable silanol intermediates rapidly condense, eliminating water to form both linear and cyclic polydimethylsiloxane chains.[7][14]

The properties of the resulting PDMS, such as viscosity and molecular weight, can be controlled by the reaction conditions and the addition of chain-terminating agents like trimethylchlorosilane.[14]

G Hydrolysis and Polymerization of this compound A This compound (CH₃)₂SiCl₂ C Dimethylsilanediol (unstable intermediate) (CH₃)₂Si(OH)₂ A->C + 2H₂O B Water (2H₂O) B->C D Hydrochloric Acid (2HCl) C->D - 2HCl E Polydimethylsiloxane (PDMS) Linear and Cyclic Chains C->E Condensation F Water (nH₂O) E->F - nH₂O

Hydrolysis and polymerization of this compound.
Surface Modification of Nanoparticles

This compound is frequently used as a silylating agent to modify the surface of materials containing hydroxyl groups, such as silica (B1680970) nanoparticles.[4][6] This process renders the hydrophilic surface of the silica hydrophobic by attaching dimethylsilyl groups.[15] This surface modification is critical for applications such as creating self-cleaning coatings and improving the dispersion of nanoparticles in polymer matrices.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. Safety Precaution: These experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, chemical-resistant gloves, lab coat) must be worn at all times due to the hazardous nature of this compound.[13]

Synthesis of Polydimethylsiloxane (PDMS) via Hydrolysis-Condensation

This protocol describes a general method for synthesizing PDMS from this compound. The viscosity of the final product can be influenced by reaction time, temperature, and the presence of catalysts.[2][3]

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O) as a solvent

  • Deionized water

  • Optional: Potassium hydroxide (B78521) (KOH) solution (0.5 M) as a basic catalyst[2]

  • Sodium bicarbonate solution (10%) for neutralization[5]

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Heating mantle or oil bath

Workflow Diagram:

G Workflow for PDMS Synthesis start Start dissolve Dissolve this compound in Solvent (e.g., DCM) start->dissolve setup Set up Reaction Flask with Stirrer and Condenser dissolve->setup add_water Slowly Add Water (or KOH solution) via Dropping Funnel setup->add_water reflux Stir and Reflux (e.g., 18 hours for KOH method) add_water->reflux separate Cool and Transfer to Separatory Funnel reflux->separate wash Wash Organic Layer (e.g., with NaHCO₃ solution) separate->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate end Obtain PDMS Product evaporate->end

Experimental workflow for PDMS synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific volume of this compound in a solvent like dichloromethane (a common ratio is 2:1 v/v of this compound to water, with sufficient solvent to ensure stirring).[2]

  • Hydrolysis: Slowly add deionized water (or a 0.5 M KOH solution for catalyzed reaction) to the stirred solution using a dropping funnel. The reaction is exothermic and will generate HCl gas, which will be contained by the reflux condenser.[2][5]

  • Reaction: Stir the mixture vigorously. For an uncatalyzed reaction, stirring for 10-30 minutes at room temperature after the addition of water is complete may be sufficient.[5] For a base-catalyzed synthesis to produce higher molecular weight PDMS, the mixture can be refluxed for an extended period (e.g., 18 hours).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any remaining HCl, followed by washes with deionized water until the aqueous layer is neutral.[5]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Decant or filter the solution and remove the solvent under reduced pressure to yield the polydimethylsiloxane oil.

Surface Modification of Silica Nanoparticles

This protocol outlines the steps to render hydrophilic silica nanoparticles hydrophobic using this compound.

Materials:

Equipment:

  • Vacuum oven

  • Ultrasonic bath

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Centrifuge

Workflow Diagram:

G Workflow for Surface Modification of Silica Nanoparticles start Start dry_silica Dry Silica Nanoparticles in Vacuum Oven start->dry_silica disperse Disperse Dried Nanoparticles in Anhydrous Toluene via Sonication dry_silica->disperse react Add this compound and Reflux disperse->react cool Cool Reaction Mixture to Room Temperature react->cool centrifuge_wash_toluene Centrifuge and Wash with Anhydrous Toluene (3x) cool->centrifuge_wash_toluene centrifuge_wash_ethanol Centrifuge and Wash with Anhydrous Ethanol (2x) centrifuge_wash_toluene->centrifuge_wash_ethanol dry_final Dry Modified Nanoparticles Under Vacuum centrifuge_wash_ethanol->dry_final end Obtain Hydrophobic Silica Nanoparticles dry_final->end

Workflow for silica nanoparticle surface modification.

Procedure:

  • Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven overnight at 120°C to remove any adsorbed water from the surface.

  • Dispersion: Disperse the dried nanoparticles in anhydrous toluene (e.g., at a concentration of 10 mg/mL) using an ultrasonic bath for 15-30 minutes to create a uniform suspension.

  • Reaction: Transfer the suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Add this compound to the suspension. Heat the mixture to reflux and maintain for 4-6 hours.

  • Washing: After the reaction, cool the mixture to room temperature. Pellet the modified nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene. Repeat this washing step twice more with toluene, followed by two washes with anhydrous ethanol to remove unreacted silane (B1218182) and byproducts.

  • Drying: Dry the resulting hydrophobic silica nanoparticles under vacuum overnight. Store the final product in a desiccator to prevent exposure to moisture.

This guide provides foundational technical data and methodologies for the safe and effective use of this compound in a research setting. Its versatility as a precursor for silicones and as a surface modifying agent ensures its continued importance in materials science and beyond.

References

The Hydrolysis of Dichlorodimethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of dichlorodimethylsilane ((CH₃)₂SiCl₂) in water. This reaction is a cornerstone of silicone chemistry, leading to the formation of a variety of linear and cyclic polysiloxanes that are pivotal in numerous applications, including advanced drug delivery systems, medical devices, and specialized laboratory equipment. This document details the reaction pathways, experimental protocols for its study, and quantitative data on the resulting products.

Core Hydrolysis and Condensation Mechanism

The hydrolysis of this compound is a vigorous and exothermic reaction that proceeds in two primary stages: initial hydrolysis followed by a series of condensation reactions.

1.1. Hydrolysis:

This compound reacts readily with water, where the two chlorine atoms are substituted by hydroxyl groups, yielding dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) and hydrochloric acid (HCl) as a byproduct.[1][2][3] The generation of HCl makes the resulting aqueous solution highly acidic.[4]

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

1.2. Condensation:

The nascent dimethylsilanediol is unstable and readily undergoes condensation, where silanol (B1196071) groups react with each other to form siloxane bonds (Si-O-Si), releasing water in the process.[1] This condensation can occur in two principal ways:

  • Intramolecular Condensation: A single dimethylsilanediol molecule can condense to form cyclic siloxanes. The most common cyclic products are octamethylcyclotetrasiloxane (B44751) (D4) and hexamethylcyclotrisiloxane (B157284) (D3).[5][6]

  • Intermolecular Condensation: Dimethylsilanediol molecules can react with each other to form linear siloxane chains with terminal hydroxyl groups. These linear oligomers can continue to condense, leading to the formation of higher molecular weight polydimethylsiloxane (B3030410) (PDMS) polymers.[1]

The balance between the formation of cyclic and linear products is influenced by reaction conditions such as temperature, pH, and the presence of solvents.[5]

Data Presentation: Properties of Polydimethylsiloxane (PDMS) Synthesized from this compound

The physical properties of the final PDMS product are highly dependent on the synthesis conditions. The following tables summarize quantitative data from studies where PDMS was synthesized via the hydrolysis and condensation of this compound under various conditions.

Table 1: Physical Properties of PDMS Synthesized with Varying KOH Catalyst Concentrations

Sample CodeKOH Concentration (M)Condensation Time (days)Density (g/mL)Viscosity (Pa·s)Refractive IndexSurface Tension (mN/m)
PDMS-0.50.5480.9860.571.401219
PDMS-0.60.6631.0044.491.400821
PDMS-1.01.0181.0051.53--

Data sourced from a study by Fauziah et al. (2022).[4]

Table 2: Physical Properties of PDMS Synthesized with Varying this compound (DCMS) to Dichloromethane (DCM) Ratios

DCMS:DCM Ratio (v/v)Viscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (N/m)
1:12.060.961.403421 x 10⁻³
1:43.590.991.403621 x 10⁻³

Data sourced from a study by Sari et al. (2023).[6]

Table 3: Kinetic Data for the Hydrolysis of Polydimethylsiloxane (PDMS) Fluids at 24°C

pHAqueous SolutionDegradation Rate Constant (mgSi L⁻¹ day⁻¹)
2HCl0.07
6Demineralised Water0.002
12NaOH0.28

Note: This data pertains to the hydrolysis of pre-existing PDMS fluids, providing an indication of siloxane bond stability under different pH conditions. The kinetics of this compound hydrolysis are expected to be significantly faster. Data sourced from a study by Ducom et al. (2013).[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the hydrolysis of this compound.

3.1. General Laboratory-Scale Hydrolysis

This protocol describes a basic procedure for observing the hydrolysis of chloromethylsilanes.

  • Materials:

    • This compound

    • Test tubes and rack

    • Pipettes

    • Deionized water

    • Universal indicator paper

  • Procedure:

    • In a fume hood, add 2 ml of this compound to a test tube.

    • In a separate test tube, measure 12 ml of water.

    • Carefully add the water to the test tube containing this compound.

    • Observe the vigorous reaction, including the evolution of gas (HCl).

    • Once the reaction subsides, measure the pH of the aqueous phase using universal indicator paper. A strongly acidic pH of approximately 1 is expected.

    • The resulting product will be a slightly viscous liquid, which is a mixture of linear and cyclic siloxanes.

3.2. Controlled Hydrolysis for Polydimethylsiloxane Synthesis

This protocol is designed to produce polydimethylsiloxane with controlled properties.

  • Apparatus:

    • Three-neck round-bottom flask

    • Pressure-equalizing dropping funnel

    • Condenser

    • Magnetic stirrer

    • Ice bath

  • Reagents:

    • This compound

    • Diethyl ether (or dichloromethane)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Assemble the apparatus in a fume hood.

    • Add 20 ml of this compound and 40 ml of diethyl ether to the round-bottom flask and cool the mixture in an ice bath to below 15°C.[9]

    • Add 40 ml of water to the dropping funnel and add it dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 25°C. This step should take approximately 20 minutes.[9]

    • After the addition is complete, continue stirring for an additional 15 minutes.[9]

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases to neutralize the HCl.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the siloxane product.

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Hydrolysis_Mechanism DCDMS This compound ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis DCDMS->Hydrolysis Water Water (H₂O) Water->Hydrolysis DMSD Dimethylsilanediol ((CH₃)₂Si(OH)₂) Hydrolysis->DMSD HCl Hydrochloric Acid (HCl) Hydrolysis->HCl IntraCondensation Intramolecular Condensation DMSD->IntraCondensation InterCondensation Intermolecular Condensation DMSD->InterCondensation CyclicSiloxanes Cyclic Siloxanes (e.g., D3, D4) IntraCondensation->CyclicSiloxanes LinearSiloxanes Linear Siloxanes (HO-[(CH₃)₂SiO]n-H) InterCondensation->LinearSiloxanes

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure Start 1. Add this compound and Solvent to Flask Cooling 2. Cool Mixture in Ice Bath Start->Cooling WaterAddition 3. Dropwise Addition of Water Cooling->WaterAddition Stirring 4. Continued Stirring WaterAddition->Stirring Separation 5. Separate Organic Layer Stirring->Separation Neutralization 6. Neutralize with NaHCO₃ Separation->Neutralization Drying 7. Dry with MgSO₄ Neutralization->Drying Evaporation 8. Remove Solvent Drying->Evaporation FinalProduct Final Siloxane Product Evaporation->FinalProduct

Caption: Experimental workflow for controlled hydrolysis.

References

Dichlorodimethylsilane as a Precursor for Polysiloxanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodimethylsilane (DCDMS) is a fundamental organosilicon compound that serves as a key precursor in the synthesis of a vast array of silicone polymers, most notably polydimethylsiloxane (B3030410) (PDMS). The versatility and unique properties of PDMS, including its biocompatibility, thermal stability, and chemical inertness, have made it an indispensable material in numerous high-tech applications, including medical devices, drug delivery systems, microfluidics, and advanced coatings. This technical guide provides a comprehensive overview of the synthesis of polysiloxanes from this compound, focusing on the underlying chemistry, detailed experimental protocols, and characterization of the resulting polymers.

From Precursor to Polymer: The Synthesis Pathway

The industrial production of this compound is primarily achieved through the direct process, also known as the Müller-Rochow process. This method involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at elevated temperatures.[1] The resulting this compound is a colorless liquid that readily reacts with water, making it a highly reactive precursor for polysiloxane synthesis.[2]

The transformation of this compound into polydimethylsiloxane is a multi-step process that begins with hydrolysis, followed by condensation and, in many industrial processes, a subsequent ring-opening polymerization of cyclic intermediates.

Hydrolysis and Condensation

The foundational step in forming polysiloxanes from this compound is its hydrolysis. The silicon-chlorine bonds in this compound are highly susceptible to reaction with water, leading to the formation of silanol (B1196071) intermediates and hydrochloric acid.[3] These silanols are unstable and readily undergo condensation reactions, eliminating water to form siloxane bonds (Si-O-Si), which constitute the backbone of the polymer.[1]

This process initially yields a mixture of linear siloxane oligomers with hydroxyl end groups and cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4).[4] The reaction conditions, including the presence of solvents and catalysts, can be controlled to favor the formation of either linear or cyclic species. For instance, conducting the hydrolysis in a dilute ether solution can increase the yield of cyclic compounds.[5]

dot

Caption: Hydrolysis and condensation pathway of this compound to polysiloxanes.

Ring-Opening Polymerization (ROP)

To achieve high molecular weight polysiloxanes, the cyclic siloxanes (primarily D4) obtained from the hydrolysis-condensation step are often isolated and subjected to ring-opening polymerization (ROP).[6] This process can be initiated by either anionic or cationic catalysts.[7]

Anionic ROP, commonly initiated by strong bases like potassium hydroxide (B78521) (KOH), involves the nucleophilic attack of the initiator on a silicon atom in the cyclic monomer.[7] This opens the ring and creates a linear silanolate active center that propagates by adding more cyclic monomers.[7] The molecular weight of the resulting polymer can be controlled by the addition of a chain-terminating agent, such as hexamethyldisiloxane (B120664) (HMDS).[8]

Cationic ROP, on the other hand, is initiated by strong acids or Lewis acids. This method is also effective in producing high molecular weight polysiloxanes.[2]

dot

Caption: Ring-opening polymerization of octamethylcyclotetrasiloxane (D4).

Experimental Protocols

This section provides detailed methodologies for the synthesis of polydimethylsiloxane from this compound, based on established literature.

Protocol 1: Hydrolysis and Condensation of this compound

This protocol describes a typical procedure for the hydrolysis and condensation of this compound to produce a mixture of linear and cyclic polysiloxanes.

Materials:

  • This compound (DCDMS)

  • Dichloromethane (B109758) (DCM) as a solvent

  • Milli-Q water

  • Potassium hydroxide (KOH) solution (e.g., 0.6 M) as a catalyst[5]

  • Hexamethyldisiloxane (HMDS) as a chain terminator[8]

  • Separating funnel

  • Rotary evaporator

  • Reaction vessel with a mechanical stirrer and temperature control

Procedure:

  • In a reaction vessel, mix this compound (DCDMS) with dichloromethane (DCM) solvent. The volume ratio of DCDMS to DCM can be varied to influence the properties of the final product (e.g., 1:1 or 1:4).[5]

  • Slowly add Milli-Q water to the DCDMS/DCM solution while stirring. The hydrolysis reaction is exothermic and will produce hydrochloric acid.

  • After the addition of water is complete, continue stirring the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4 hours) to ensure complete hydrolysis.[5]

  • Transfer the reaction mixture to a separating funnel and allow the aqueous and organic layers to separate. The aqueous layer containing hydrochloric acid is removed.

  • Wash the organic layer with Milli-Q water until the pH is neutral.

  • Remove the solvent (DCM) from the organic layer using a rotary evaporator to obtain a clear, viscous hydrolysate gel.

  • For condensation polymerization, the purified hydrolysate gel is heated to a higher temperature (e.g., 130-140°C) with continuous stirring.[5]

  • A catalytic amount of KOH solution (e.g., 0.6 M) and a small amount of HMDS as a chain terminator are added to the heated hydrolysate.[5]

  • The condensation reaction is allowed to proceed for a set time, which will influence the final molecular weight and viscosity of the PDMS.

  • After the reaction is complete, the resulting PDMS is purified to remove any residual catalyst and unreacted monomers.

dot

Caption: Experimental workflow for the hydrolysis and condensation of this compound.

Protocol 2: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

This protocol outlines a general procedure for the anionic ring-opening polymerization of D4 to produce high molecular weight polydimethylsiloxane.

Materials:

  • Octamethylcyclotetrasiloxane (D4), purified by distillation

  • Potassium hydroxide (KOH) as an initiator

  • Hexamethyldisiloxane (HMDS) as a chain terminator

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Set up a clean, dry reaction vessel under an inert atmosphere to exclude moisture, which can interfere with the polymerization.

  • Charge the reactor with purified octamethylcyclotetrasiloxane (D4).

  • Add a controlled amount of hexamethyldisiloxane (HMDS) to the D4. The ratio of D4 to HMDS will determine the target molecular weight of the final polymer.

  • Introduce a catalytic amount of potassium hydroxide (KOH) to the reaction mixture. The concentration of KOH can influence the polymerization rate and the final polymer properties.[9]

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 140-150°C) with constant stirring.[6]

  • Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture. The viscosity will increase as the polymer chains grow.

  • Once the desired viscosity or molecular weight is achieved, the polymerization is terminated. This can be done by neutralizing the KOH catalyst with a weak acid.

  • The resulting high molecular weight polydimethylsiloxane is then purified to remove any unreacted monomer and catalyst residues.

Quantitative Data Summary

The properties of the synthesized polydimethylsiloxane are highly dependent on the reaction conditions. The following tables summarize some of the quantitative data reported in the literature for PDMS synthesized from this compound.

Table 1: Effect of DCDMS:DCM Ratio on PDMS Properties [5]

DCDMS:DCM Ratio (v/v)Viscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)
1:12.060.961.403421
1:43.590.991.403621

Table 2: Effect of KOH Catalyst Concentration on PDMS Properties (from Hydrolysis-Condensation) [9]

KOH Concentration (M)Viscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)
0.50.570.9861.401219
0.64.491.0041.400821
1.01.531.005--

Table 3: Properties of Monomer and PDMS from Hydrolysis and ROP [8]

SampleViscosity (mPa·s)Refractive IndexSurface Tension (mN/m)
Synthesized Monomer (from DCDMS hydrolysis)1711.400517
PDMS (from ROP of synthesized monomer)---
Commercial D4---
Commercial PDMS (5500 cSt)~5500--

Characterization of Polysiloxanes

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized polysiloxanes.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic functional groups in the polymer, such as the Si-O-Si stretching vibrations of the siloxane backbone and the Si-CH₃ bonds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the polymer, confirming the presence of methyl groups attached to silicon and the absence of impurities.[5]

  • Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, which are crucial parameters for defining the polymer's physical properties.

  • Viscometry: Measures the viscosity of the polymer, which is directly related to its molecular weight and chain entanglement.[5][9]

  • Refractometry: Measures the refractive index of the polymer, an important optical property.[5][9]

  • Tensiometry: Measures the surface tension of the polymer, which is a key characteristic for applications involving interfaces.[5][9]

Conclusion

This compound is a cornerstone precursor for the synthesis of a wide range of polysiloxanes, with polydimethylsiloxane being the most prominent. The synthetic pathway, involving hydrolysis, condensation, and often ring-opening polymerization, allows for precise control over the final polymer's properties. By carefully manipulating reaction parameters such as precursor ratios, catalyst concentrations, and reaction times, researchers and drug development professionals can tailor the characteristics of PDMS to meet the stringent requirements of advanced applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the synthesis and characterization of polysiloxanes from this versatile precursor.

References

The Pivotal Role of Dichlorodimethylsilane in Silicone Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of silicone polymers derived from dichlorodimethylsilane.

This compound ((CH₃)₂SiCl₂) is a foundational organosilicon compound and the principal precursor for the vast majority of silicone polymers, most notably polydimethylsiloxane (B3030410) (PDMS).[1][2][3] Its unique reactivity and bifunctional nature make it an indispensable cornerstone in the synthesis of a wide array of silicone-based materials, which are critical in numerous high-technology sectors, including pharmaceuticals and medical devices. This technical guide delves into the core chemistry of this compound, detailing its transformation into versatile silicone polymers, the experimental protocols for these processes, and the key properties that underpin their diverse applications.

From Monomer to Polymer: The Synthesis Pathway

The industrial production of this compound is primarily achieved through the Müller-Rochow Direct Process, which involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst.[3][4] This process yields a mixture of methylchlorosilanes, with this compound being the main product, which is then purified by fractional distillation.[4][5]

The journey from this reactive monomer to a stable silicone polymer is centered around a two-step process: hydrolysis followed by polycondensation.

Hydrolysis of this compound

This compound is highly reactive towards water.[4] The silicon-chlorine bonds are readily cleaved by water in a hydrolysis reaction to form the unstable intermediate, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), and hydrochloric acid (HCl).[6][7][8]

Reaction: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

This reaction is vigorous and exothermic.[7] The rate of this reaction is influenced by the transfer of reactants across the aqueous-organic phase boundary, making turbulent conditions more efficient.[5]

Polycondensation

The dimethylsilanediol intermediate is highly susceptible to condensation polymerization.[9] The silanol (B1196071) groups (-Si-OH) readily react with each other to form siloxane bonds (-Si-O-Si-), eliminating a molecule of water in the process.[8] Because this compound is bifunctional (containing two chlorine atoms), the polymer chain can propagate in two directions, leading to the formation of high-molecular-weight linear polymers.[3][10] This process can also yield cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4).[8][11]

The overall polymerization can be represented as: n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + nH₂O

The following diagram illustrates the overall workflow from this compound to polydimethylsiloxane.

G DCDMS This compound ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis DCDMS->Hydrolysis Water Water (H₂O) Water->Hydrolysis Silanediol Dimethylsilanediol ((CH₃)₂Si(OH)₂) Hydrolysis->Silanediol HCl HCl (byproduct) Hydrolysis->HCl Condensation Polycondensation Silanediol->Condensation PDMS Polydimethylsiloxane (PDMS) ([-Si(CH₃)₂-O-]n) Condensation->PDMS H2O_byproduct Water (byproduct) Condensation->H2O_byproduct

Figure 1: Synthesis Pathway of PDMS from this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols derived from literature for the synthesis of PDMS from this compound.

Protocol 1: Hydrolysis and Condensation under Neutral Conditions[1]

This protocol focuses on a two-step process to produce medium- to high-viscosity PDMS.

Materials:

Procedure:

  • Hydrolysis:

    • Mix DCM solvent with DCMS precursor in a desired volume ratio (e.g., 1:1 or 1:4).[1]

    • Slowly add Milli-Q water to the solution while stirring at 300 rpm.

    • Maintain the reaction temperature at 60°C for 240 minutes.[1]

    • After the reaction, separate the non-polar phase from by-products and residual precipitates using a separating funnel.

    • Remove the residual solvent from the hydrolysed gel using a rotary evaporator at 50°C for 60 minutes.[1]

    • Purify the resulting clear hydrolysis gel by stirring at 50°C and 200 rpm until it reaches a neutral pH of 7.[1]

  • Condensation Polymerization:

    • Mix the purified hydrolysis gel with 0.6 M KOH (catalyst) and a small amount of MM (chain terminator).[1]

    • Heat the mixture to 130-140°C with a stirring speed of 300 rpm to obtain the PDMS gel.[1]

    • Purify the final PDMS gel by dissolving it in chloroform and washing with Milli-Q water until the aqueous phase is neutral.[1]

    • Remove the chloroform and water to obtain the pure PDMS gel.[1]

Protocol 2: Hydrolysis under Alkaline Conditions[12]

This method utilizes an alkaline catalyst during hydrolysis.

Materials:

  • This compound (DCMS)

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH) solution in Milli-Q water (concentrations varied, e.g., 0.5 M, 0.6 M, 1 M)[12]

Procedure:

  • Hydrolysis:

    • Mix 100 ml of DCM with 25 ml of DCMS.[12]

    • Slowly add 12.5 mL of the desired concentration of KOH solution.[12]

    • Conduct the hydrolysis reaction using a reflux method.

    • The resulting monomer is then aged at 15-20°C to induce self-polymerization into a gel. The time for this step varies with KOH concentration.[12]

Quantitative Data and Polymer Properties

The reaction conditions during the polymerization of this compound significantly impact the properties of the resulting PDMS. The following tables summarize quantitative data from various studies.

Table 1: Physical Properties of PDMS Synthesized from DCMS under Neutral Conditions[1][13]
Sample CodeDCMS:DCM RatioViscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)
P-11:12.060.961.403421
P-21:43.590.991.403621
Table 2: Physical Properties of PDMS Synthesized from DCMS with Varying KOH Concentrations[12]
Sample Code (KOH Conc.)Condensation Time (days)Density (g/mL)Viscosity (Pa·s)Refractive IndexSurface Tension (mN/m)
PDMS-0.5 (0.5 M)480.9860.571.401219
PDMS-0.6 (0.6 M)631.0044.491.400821
PDMS-1.0 (1.0 M)181.0051.531.401020
Table 3: General Properties of Cured PDMS[14][15]
PropertyValue
Young's Modulus360 - 870 kPa
Poisson Ratio0.5
Tensile Strength2.24 MPa
Thermal Conductivity0.15 - 0.27 W/m·K
Refractive Index~1.4
Dielectric Constant2.3 - 2.8

Cross-linking of Silicone Polymers

To transform the linear or branched PDMS chains into a stable, elastomeric network, a cross-linking (or curing) process is employed.[13] This creates covalent bonds between the polymer chains, significantly enhancing the material's mechanical properties.[14]

Several cross-linking mechanisms are common in silicone chemistry:

  • Condensation Curing: This method often involves the reaction between α,ω-dihydroxypolydimethylsiloxanes and a cross-linking agent like a silicic acid ester, typically catalyzed by a tin compound.[15]

  • Addition Curing (Hydrosilylation): This involves the addition of a silicon-hydride (Si-H) group across a vinyl group (C=C) attached to the polymer backbone. This reaction is typically catalyzed by a platinum complex.[2]

  • Peroxide-Initiated Curing: Free radicals generated from the thermal decomposition of organic peroxides can create cross-links between polymer chains, often those containing vinyl groups.[15]

The choice of cross-linking method depends on the desired properties of the final material and the specific application.

The following diagram illustrates the general principle of polymer cross-linking.

G cluster_0 Uncross-linked Polymers cluster_1 Cross-linked Network a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 d2 c2->d2 c4 c3->c4 c5 c4->c5 d4 c4->d4 d1 d1->d2 d3 d2->d3 d3->d4 d5 d4->d5

Figure 2: Conceptual Diagram of Polymer Cross-linking.

Role in Drug Development and Pharmaceutical Sciences

The unique properties of PDMS, such as its biocompatibility, chemical inertness, gas permeability, and tunable mechanical properties, make it an exceptionally valuable material in drug development and medical applications.[11]

  • Drug Delivery Systems: Silicone polymers are extensively used to create matrices for the controlled release of active pharmaceutical ingredients (APIs).[16] They are suitable for transdermal patches, implantable devices, and vaginal rings, often for the sustained release of hydrophobic drugs like hormonal steroids.[16] The release rate of a drug can be modulated by altering the cross-linking density and the specific type of silicone polymer used.

  • Medical Devices and Implants: Due to its biocompatibility and biodurability, PDMS is a material of choice for catheters, tubing, drains, and various medical implants.[15]

  • Topical Excipients: In topical formulations, silicones can enhance the spreadability and feel of a product, which can improve patient compliance.[17] They can also influence the delivery of the API to the target site.[17]

  • Microfluidics: PDMS is a dominant material in the fabrication of microfluidic devices, or "lab-on-a-chip" systems, which are used for diagnostics, DNA sequencing, and chemical synthesis.[18] Its optical transparency, ease of molding, and gas permeability are key advantages in this field.[18]

Characterization of Silicone Polymers

A variety of analytical techniques are employed to characterize the structure and properties of silicone polymers synthesized from this compound.

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic chemical bonds in silicones, such as the strong absorption bands for Si-O-Si and Si-CH₃.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the polymer's structure, including terminal groups and stereochemistry.

  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer.[19]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods are used to assess the thermal stability and phase transitions of the polymer.[19]

  • Rheometry: Measures the viscoelastic properties of the silicone, which is crucial for understanding its flow behavior and mechanical response.[20]

  • Gas Chromatography (GC): Can be used to identify and quantify volatile components, such as cyclic siloxane oligomers.[19]

Conclusion

This compound is more than just a chemical precursor; it is the gateway to a vast and versatile class of materials that have revolutionized numerous industries. Its controlled hydrolysis and polymerization give rise to silicone polymers with a unique and highly tunable set of properties. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of this compound is fundamental to innovating and optimizing the next generation of advanced materials, from sophisticated drug delivery systems to life-saving medical devices. The ability to precisely control the synthesis and cross-linking of these polymers will continue to drive advancements in healthcare and beyond.

References

Safety precautions for handling Dichlorodimethylsilane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Dichlorodimethylsilane in the Laboratory

Introduction

This compound ((CH₃)₂SiCl₂), also known as DMDCS, is a versatile organosilicon compound and a key precursor in the synthesis of silicone polymers.[1][2] It is a colorless, fuming liquid characterized by a sharp, pungent odor similar to hydrochloric acid.[1][2][3] While indispensable in various research and industrial applications, including the production of silicone polymers for electronics, medical devices, and construction, its handling is fraught with significant hazards.[1] this compound is highly flammable, corrosive, and reacts violently with water, demanding strict adherence to rigorous safety protocols.[2][4]

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety information, handling protocols, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance presenting multiple risks.[5][6] It is a highly flammable liquid and vapor, with a very low flash point.[4][6][7] The substance is acutely toxic if inhaled and harmful if swallowed.[6][7] It is corrosive, causing severe skin burns and serious eye damage.[4][6][7] Furthermore, it is water-reactive, decomposing in the presence of moisture to release toxic and corrosive hydrogen chloride gas.[4][5] This reaction can also generate flammable hydrogen gas if it comes into contact with metals.[5][8]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[4][6] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[5][9]

  • Corrosivity: Causes severe chemical burns to the skin, eyes, and respiratory tract.[8][10][11] Direct contact with the eyes can lead to irreversible damage and potential blindness.[5]

  • Toxicity: Toxic if inhaled and harmful if swallowed.[6][7] Inhalation can cause severe respiratory irritation, pulmonary edema, and may be fatal.[11][12]

  • Reactivity: Reacts violently with water, moisture, alcohols, and other incompatible materials, producing heat and hydrogen chloride gas.[1][4][9]

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior and associated hazards.

PropertyValueCitations
Molecular Formula C₂H₆Cl₂Si[10][11]
Molecular Weight 129.06 g/mol [3][10]
Appearance Colorless, fuming liquid[1][3][8]
Odor Pungent, sharp, acrid, like hydrochloric acid[1][2][11]
Boiling Point 70 °C (158 °F) at 760 mmHg[9][10][11]
Melting Point -76 °C (-104.8 °F)[10]
Flash Point -9 °C (15.8 °F)[3][10][11]
Autoignition Temperature 460 °C (860 °F)[10][11]
Vapor Pressure 100 - 135 mmHg @ 20-25 °C[9][11]
Vapor Density 4.45 (Air = 1)[3][9]
Specific Gravity 1.06 - 1.1 g/mL[9][10]
Solubility in Water Reacts violently[1][9][10]
Explosion Limits LEL: 3.4% - 4%; UEL: >9.5%[3][9][10]

Toxicological Data and Exposure Limits

Exposure to this compound can result in severe health effects. The available toxicological data and exposure guidelines are summarized below.

Toxicity Data
Exposure RouteSpeciesValueCitations
Inhalation (LC50) Rat930 ppm / 4 hours[5][10]
Inhalation (LC50) Mouse300 mg/m³ / 2 hours[10][12]
Oral (LD50) Rat5660 uL/kg[10]
Skin Irritation RabbitModerate (20 mg / 24H)[5][10]
Eye Irritation RabbitSevere (5 mg / 24H)[10]
Acute Exposure Guideline Levels (AEGLs)

AEGLs describe the risk to human health from once-in-a-lifetime, or rare, exposure to airborne chemicals.

Exposure PeriodAEGL-1AEGL-2AEGL-3Citations
10 minutes 0.9 ppm50 ppm310 ppm[9]
30 minutes 0.9 ppm22 ppm110 ppm[9]
60 minutes 0.9 ppm11 ppm50 ppm[9]
4 hours 0.9 ppm5.5 ppm13 ppm[9]
8 hours 0.9 ppm0.9 ppm8.7 ppm[9]

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for controlling exposure is to use robust engineering controls, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[10]

  • Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne concentrations below exposure limits.[10]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[10][11]

  • Grounding: All equipment used when handling the product, including containers and receiving equipment, must be grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[4][9][13]

Personal Protective Equipment (PPE)

Selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Protection TypeSpecificationCitations
Eye/Face Protection Chemical splash goggles and a face shield (8-inch minimum). Contact lenses should not be worn.[7][10][13][14]
Skin Protection A complete suit protecting against chemicals, such as a flame-retardant, anti-static lab coat or chemical apron.[7][10]
Hand Protection Neoprene or nitrile rubber gloves. Inspect gloves for integrity before use.[14]
Respiratory Protection For situations where engineering controls may not be sufficient, a NIOSH-approved full-face supplied-air respirator or a combination organic vapor/acid gas respirator is required.[10][14]

graph PPE_Selection_Guide {
graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="", fontcolor="#202124", width=7.6, height=7.6, dpi=100];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Task Involving\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_hood [label="Is the work performed\nin a certified fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_splash [label="Potential for splashing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_large_vol [label="Handling large volumes or\nrisk of vapor release?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ppe_base [label="Minimum PPE:\n- Nitrile/Neoprene Gloves\n- Chemical Splash Goggles\n- Flame-Retardant Lab Coat", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; ppe_face_shield [label="Add Face Shield", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_respirator [label="Add Full-Face Respirator\n(Organic Vapor/Acid Gas)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop [label="Proceed with Caution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; no_work [label="Do Not Proceed\nConsult EHS", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q_hood; q_hood -> q_splash [label=" Yes"]; q_hood -> no_work [label="No "]; q_splash -> ppe_face_shield [label="Yes"]; q_splash -> q_large_vol [label="No"]; ppe_face_shield -> q_large_vol; q_large_vol -> ppe_respirator [label="Yes"]; q_large_vol -> ppe_base [label="No"]; ppe_respirator -> ppe_base; ppe_base -> stop; }

Caption: PPE Selection Guide for this compound.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory for the safe handling and storage of this compound.

Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational. Put on all required PPE. Ensure the work area is free of ignition sources and incompatible materials.[13] An inert atmosphere (e.g., dry nitrogen) is recommended for transfers to prevent reaction with moist air.[5][10]

  • Container Handling: Use spark-proof tools and explosion-proof equipment.[10][13] Containers may develop pressure; open them carefully and vent periodically.[5] All metal parts of the equipment must be grounded to avoid ignition from static discharge.[4]

  • Manipulation: Avoid breathing vapors and prevent all contact with skin and eyes.[5][10] Do not allow water to enter the container or reaction vessel.[10]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4][7] Decontaminate the work area. Remove and properly store or dispose of contaminated PPE.[10]

Storage Protocol
  • Location: Store in a cool, dry, well-ventilated, flammables-area, segregated from incompatible materials.[10][12] Recommended storage temperature is often refrigerated (2-8 °C).[7][10]

  • Conditions: Keep containers tightly closed and sealed under an inert, dry atmosphere (e.g., nitrogen).[7][10] Store locked up, accessible only to authorized personnel.[15]

  • Container: Store in the original or a recommended container, which may be a lined metal can.[16] Ensure containers are clearly labeled and free from leaks.[16]

Incompatible Materials

This compound is incompatible with a wide range of substances. Contact with these materials can lead to violent reactions, fire, or explosion.

Material ClassExamplesCitations
Water/Moisture Water, steam, moist air[4][5][9]
Alcohols Methanol, ethanol[1][5][14]
Oxidizing Agents Nitrates, peroxides, chlorine bleaches[4][5][10]
Bases/Caustics Sodium hydroxide, ammonia[1][5]
Acids Strong acids[5][10][14]
Amines Aliphatic and aromatic amines[5][10]
Others Acetone, metal acetylides, most metals[3][5][10]

Emergency Procedures

A clear, rehearsed emergency plan is essential when working with this compound.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required.

  • Evacuate & Alert: Immediately clear the area of all personnel and move upwind.[5] Alert emergency responders and inform them of the location and nature of the hazard.[5]

  • Isolate & Ventilate: Remove all sources of ignition (sparks, flames, hot surfaces).[4][5][10] Increase ventilation in the area.[5]

  • Containment (for trained personnel only): Wearing full protective equipment, including a self-contained breathing apparatus, stop the leak if it is safe to do so.[5] Contain the spill using inert, dry materials like sand, earth, or vermiculite.[5][10] DO NOT USE WATER. [10]

  • Cleanup: Use only spark-proof tools and explosion-proof equipment for cleanup.[5][10] Collect the absorbed material and residues into a labeled, sealed container for flammable waste disposal.[5]

  • Decontamination: Thoroughly decontaminate the spill area after cleanup.

Caption: this compound Spill Response Workflow.
First Aid Measures

Immediate medical attention is required for any exposure.[4]

  • Inhalation: Remove the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Keep the patient warm and at rest.[5] Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] A safety shower should be used if available.[5] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting.[4][11] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical or carbon dioxide (CO₂).[10][13]

  • Unsuitable Media: DO NOT USE WATER or foam, as this compound reacts violently.[8][10][13]

  • Specific Hazards: Fire will produce poisonous and corrosive gases, including hydrogen chloride, phosgene, and silicon oxides.[5][8] Containers may explode when heated.[5][13]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[10] Use a water spray only to cool fire-exposed containers, but do not let water contact the chemical itself.[13]

Waste Disposal

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Procedure: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[12] Collect residues in a sealed, properly labeled container for flammable and corrosive waste.[5]

  • Neutralization: A possible laboratory-scale disposal procedure involves slowly adding the silane (B1218182) to a large volume of cold water in an ice bath, followed by neutralization with a base like sodium carbonate before disposal.[16] This should only be performed by trained personnel in a controlled environment, such as a fume hood.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new or modified procedure involving this compound.

References

An In-depth Technical Guide to the Industrial Production and Purification of Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial-scale synthesis and purification of dichlorodimethylsilane ((CH₃)₂SiCl₂), a key precursor in the production of silicones and other organosilicon compounds. The document details the prevalent Müller-Rochow direct process for its synthesis and explores various purification methodologies, including fractional distillation, extractive distillation, and chemical conversion of by-products.

Industrial Production: The Müller-Rochow Process

The cornerstone of industrial this compound production is the Müller-Rochow process, also known as the direct process. This gas-solid reaction involves the copper-catalyzed reaction of methyl chloride (CH₃Cl) with elemental silicon (Si).[1][2] The process is typically carried out in a fluidized-bed reactor at elevated temperatures.[3][4][5]

The overall reaction is highly exothermic and produces a mixture of methylchlorosilanes, with this compound being the primary product.[3] The selectivity and yield of the desired product are highly dependent on the reaction conditions, catalyst composition, and the presence of promoters.[3]

Reaction Chemistry:

The primary reaction in the Müller-Rochow process is:

2 CH₃Cl + Si → (CH₃)₂SiCl₂

However, a variety of side reactions occur, leading to the formation of other methylchlorosilanes:

  • 3 CH₃Cl + Si → (CH₃)₃SiCl + SiCl₄

  • CH₃Cl + HCl + Si → CH₃SiHCl₂

  • 4 CH₃Cl + 2 Si → (CH₃)₄Si + SiCl₄

This protocol outlines a laboratory-scale procedure for the synthesis of this compound in a fluidized-bed reactor.

Materials:

  • Metallurgical grade silicon powder (99% purity, particle size 70-200 µm)

  • Copper(I) chloride (CuCl) or other copper-based catalyst precursors[6]

  • Zinc powder or zinc chloride (promoter)

  • Methyl chloride (CH₃Cl) gas

  • Nitrogen (N₂) or Argon (Ar) gas (for inerting)

Equipment:

  • Fluidized-bed reactor (quartz or stainless steel) with a gas distribution plate

  • External furnace for heating the reactor

  • Mass flow controllers for precise gas delivery

  • Condenser system (cooled with a refrigerant) to trap the crude product

  • Gas scrubber to neutralize unreacted methyl chloride and HCl by-products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: A contact mass is prepared by intimately mixing the silicon powder with the copper catalyst (typically 5-10% by weight) and zinc promoter (0.1-0.5% by weight).[7]

  • Reactor Setup: The fluidized-bed reactor is charged with the prepared contact mass. The system is then purged with an inert gas (N₂ or Ar) to remove any air and moisture.

  • Reaction Initiation: The reactor is heated to the reaction temperature, typically in the range of 280-320°C.[3] Once the desired temperature is reached, the flow of inert gas is stopped, and a controlled flow of methyl chloride gas is introduced through the gas distribution plate at a rate sufficient to fluidize the contact mass. The reaction pressure is typically maintained between 1 and 5 bar.[2]

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser system to liquefy the methylchlorosilanes. The non-condensable gases, primarily unreacted methyl chloride, are directed to a scrubber.

  • Reaction Monitoring: The composition of the crude liquid product is monitored periodically using gas chromatography (GC) to assess the reaction progress and selectivity.[8]

  • Shutdown: After the desired reaction time or consumption of silicon, the methyl chloride flow is stopped, and the reactor is cooled down under a flow of inert gas.

  • Product Analysis: The collected crude liquid is weighed, and its composition is determined by a calibrated GC method.

The efficiency and selectivity of the Müller-Rochow process are influenced by several key parameters. The table below summarizes typical reaction conditions and the resulting composition of the crude this compound product mixture.

ParameterTypical Value/RangeReference
Reaction Temperature 280 - 320 °C[3]
Pressure 1 - 5 bar[2]
Catalyst Copper-based (e.g., CuCl, Cu₂O)[3][9]
Promoters Zinc, Tin, Antimony[3]
Silicon Purity > 98%[10]
Methyl Chloride to Silicon Ratio Varies depending on reactor design and operation

Table 1: Typical Reaction Conditions for the Müller-Rochow Process.

The crude product from the Müller-Rochow process is a complex mixture of various methylchlorosilanes. The relative abundance of these components can vary based on the specific process conditions.

CompoundChemical FormulaBoiling Point (°C)Typical Abundance (%)Reference
This compound (CH₃)₂SiCl₂ 70 70 - 90 [2]
Methyltrichlorosilane (B1216827)CH₃SiCl₃665 - 15[2]
Trimethylchlorosilane(CH₃)₃SiCl572 - 5[2]
MethyldichlorosilaneCH₃SiHCl₂411 - 4[2]
High-boiling residues-> 80Variable[10]

Table 2: Typical Composition of Crude Product from the Müller-Rochow Process.

Mueller_Rochow_Process Si Silicon (Si) Powder Reactor Fluidized-Bed Reactor (280-320°C, 1-5 bar) Cu Catalyst, Zn Promoter Si->Reactor CH3Cl Methyl Chloride (CH₃Cl) CH3Cl->Reactor Condenser Condensation Reactor->Condenser Gaseous Products Crude_Product Crude Methylchlorosilane Mixture Condenser->Crude_Product Unreacted_CH3Cl Unreacted CH₃Cl Condenser->Unreacted_CH3Cl Non-condensables Purification Purification (Distillation) Crude_Product->Purification Scrubber Scrubber Unreacted_CH3Cl->Scrubber Waste Neutralized Waste Scrubber->Waste DMDCS Pure (CH₃)₂SiCl₂ Purification->DMDCS Byproducts Other Methylchlorosilanes (CH₃SiCl₃, (CH₃)₃SiCl, etc.) Purification->Byproducts

Figure 1. Workflow of the Müller-Rochow process for this compound synthesis.

Purification of this compound

The crude mixture from the Müller-Rochow process requires extensive purification to isolate this compound with the high purity required for subsequent applications, particularly in the synthesis of silicone polymers. The presence of trifunctional silanes like methyltrichlorosilane can lead to undesirable cross-linking.[4]

The primary method for the industrial purification of this compound is fractional distillation. This technique separates the components of the crude mixture based on their differences in boiling points.[3] Due to the close boiling points of the major components (see Table 2), this separation requires distillation columns with high theoretical plate counts and precise control over operating parameters.[4][11][12]

Industrial Distillation Setup:

A typical industrial setup involves a series of distillation columns, each designed to remove specific fractions.

  • Low-Boiler Removal: The first column is designed to remove components with boiling points lower than this compound, such as trimethylchlorosilane and methyldichlorosilane.

  • High-Boiler Removal: The bottoms from the first column are then fed to a second, larger column where this compound is distilled overhead, leaving the higher-boiling components, including methyltrichlorosilane and other residues, as the bottom product.

  • Final Polishing: A third column may be used for a final "polishing" distillation to achieve the desired high purity.

ParameterTypical Value/Range
Column Type Sieve tray or packed bed
Number of Theoretical Plates 50 - 100+
Reflux Ratio Varies depending on separation efficiency
Operating Pressure Atmospheric or slight vacuum

Table 3: Typical Parameters for Industrial Fractional Distillation of this compound.

While fractional distillation is the workhorse of this compound purification, other methods can be employed to address specific separation challenges or to convert by-products into more valuable products.

2.2.1. Extractive Distillation

Extractive distillation is used to separate components with very close boiling points by introducing a high-boiling solvent that alters the relative volatilities of the components.[13] For the separation of this compound from methyltrichlorosilane, polar aprotic solvents like N-methylpyrrolidone (NMP) can be used.[11][14]

Experimental Protocol: Extractive Distillation

  • A mixture of this compound and methyltrichlorosilane is fed into the middle of an extractive distillation column.

  • The extractive solvent (e.g., NMP) is introduced near the top of the column.

  • The solvent selectively interacts with the more polar component (methyltrichlorosilane), increasing its effective boiling point.

  • The less polar this compound is then more easily distilled overhead.

  • The solvent and the higher-boiling component are recovered from the bottom of the column and separated in a subsequent stripping column.

2.2.2. Chemical Conversion of By-products (Redistribution)

The by-products from the Müller-Rochow process, particularly methyltrichlorosilane and trimethylchlorosilane, can be converted to the more desirable this compound through a redistribution (or disproportionation) reaction.[3][15][16] This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[3][15]

Reaction Chemistry:

CH₃SiCl₃ + (CH₃)₃SiCl ⇌ 2 (CH₃)₂SiCl₂

Experimental Protocol: Redistribution Reaction

  • A mixture of methyltrichlorosilane and trimethylchlorosilane, often in the presence of a catalyst like AlCl₃, is heated in a stirred reactor.[3]

  • The reaction is carried out at temperatures ranging from 150 to 350°C.[15]

  • The reaction mixture is then distilled to separate the produced this compound from the remaining reactants and catalyst.

CatalystTemperature (°C)Reaction Time (h)Yield of (CH₃)₂SiCl₂ (%)Reference
AlCl₃150 - 3502 - 8up to 60[3][15]
Ionic Liquids120 - 1805~69[17]

Table 4: Conditions and Yields for the Redistribution Reaction.

2.2.3. Adsorption

Adsorption processes using materials like silica (B1680970) gel can be used for the fine purification of this compound or for the removal of specific impurities.[18][19][20] The polar surface of silica gel can selectively adsorb more polar impurities.

Experimental Protocol: Adsorption Purification

  • A packed bed of activated silica gel is prepared in a column.

  • The crude this compound is passed through the column.

  • More polar impurities are preferentially adsorbed onto the silica gel, allowing for the collection of a purer product.

  • The adsorption capacity and breakthrough of the adsorbent bed need to be monitored.[21][22]

Purification_Workflow Crude_Product Crude (CH₃)₂SiCl₂ Mixture Distillation_1 Fractional Distillation (Low-Boiler Removal) Crude_Product->Distillation_1 Low_Boilers Low-Boiling Fraction ((CH₃)₃SiCl, CH₃SiHCl₂) Distillation_1->Low_Boilers Overhead Distillation_2 Fractional Distillation (High-Boiler Removal) Distillation_1->Distillation_2 Bottoms Redistribution Redistribution Reaction (AlCl₃ Catalyst) Low_Boilers->Redistribution High_Boilers High-Boiling Fraction (CH₃SiCl₃, Residues) Distillation_2->High_Boilers Bottoms Pure_DMDCS High-Purity (CH₃)₂SiCl₂ Distillation_2->Pure_DMDCS Overhead High_Boilers->Redistribution Extractive_Distillation Extractive Distillation (e.g., with NMP) High_Boilers->Extractive_Distillation Redistribution->Crude_Product Recycle Extractive_Distillation->Pure_DMDCS Purified Stream

Figure 2. Purification workflow for this compound.

Quality Control and Analysis

The purity of this compound is critical for its end-use applications. Gas chromatography (GC) is the primary analytical technique for the quantitative analysis of the crude and purified product streams.[14][23][24]

Equipment:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for chlorosilane analysis (e.g., a non-polar or mid-polarity column)

  • Autosampler for precise injection

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Samples of the methylchlorosilane mixture are typically diluted in a dry, inert solvent (e.g., hexane (B92381) or toluene) to an appropriate concentration. An internal standard may be added for more accurate quantification.

  • GC Conditions:

    • Injector Temperature: Typically set above the boiling point of the highest boiling component (e.g., 150°C).

    • Oven Temperature Program: A temperature ramp is used to separate the components based on their boiling points. A typical program might start at 40°C and ramp up to 150°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector Temperature: The FID is typically maintained at a high temperature (e.g., 250°C).

  • Calibration: The instrument is calibrated using standard solutions of known concentrations for each of the methylchlorosilane components to be quantified.

  • Analysis: The prepared sample is injected into the GC, and the resulting chromatogram is recorded. The peak areas of the individual components are integrated and compared to the calibration curves to determine their concentrations.

ParameterTypical Setting
Column Capillary, e.g., DB-5 or equivalent
Injector Temperature 150 °C
Oven Program 40°C (hold 2 min), ramp to 150°C at 10°C/min
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Hydrogen

Table 5: Example GC-FID Parameters for Methylchlorosilane Analysis.

Conclusion

The industrial production of this compound is a well-established process centered around the Müller-Rochow direct synthesis. While this method is highly efficient, it produces a complex mixture of methylchlorosilanes that necessitates a sophisticated, multi-stage purification process, dominated by fractional distillation. For researchers and professionals in fields utilizing silicon-based materials, a thorough understanding of these production and purification techniques is essential for ensuring the quality and consistency of the starting materials. The ongoing development of more selective catalysts and more efficient purification methods continues to be an active area of research, aiming to improve the economics and environmental footprint of this compound production.

References

In-depth Technical Guide: The Molecular Geometry and Bond Angles of Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodimethylsilane ((CH₃)₂SiCl₂), a cornerstone organosilicon compound, is a critical precursor in the synthesis of a wide array of silicone polymers (polysiloxanes) and other organosilicon materials.[1] Its reactivity and tetrahedral geometry are fundamental to its utility in industrial processes. This technical guide provides a detailed analysis of the molecular geometry of this compound, including precise bond angles and lengths determined through advanced analytical techniques. Furthermore, it outlines the experimental protocols employed for these structural determinations, offering a comprehensive resource for researchers in organosilicon chemistry and materials science.

Molecular Geometry of this compound

The molecular structure of this compound is characterized by a central silicon atom bonded to two chlorine atoms and two methyl groups.[1] This arrangement results in a distorted tetrahedral geometry around the silicon atom. The molecule's structure has been definitively characterized by single-crystal X-ray diffraction.

Quantitative Structural Data

The precise bond lengths and angles of this compound in the solid state have been determined by X-ray crystallography. The key structural parameters from the work of Wagler and Gericke (2017) are summarized in the table below.

ParameterBondValue
Bond Length Si-Cl2.046 Å
Si-C1.841 Å
Bond Angle Cl-Si-Cl105.59°
C-Si-C115.1°
Cl-Si-C108.7° / 109.5°

Data sourced from a 2017 single-crystal X-ray diffraction study by Wagler and Gericke.

Visualization of Molecular Structure

The tetrahedral arrangement of the atoms in this compound can be represented using a ball-and-stick model.

G Si Si Cl1 Cl Si->Cl1 2.046 Å Cl2 Cl Si->Cl2 2.046 Å C1 CH₃ Si->C1 1.841 Å C2 CH₃ Si->C2 1.841 Å

Caption: Ball-and-stick model of this compound.

Experimental Protocols

The determination of the precise molecular geometry of compounds like this compound relies on sophisticated experimental techniques. The primary methods employed are single-crystal X-ray diffraction and gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and detailed three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown. Due to its low melting point (-76 °C), this is typically achieved through in-situ crystallization on the diffractometer at low temperatures.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot's intensity and position are recorded.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement. This process yields the final, highly accurate bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the gas jet. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering intensity is extracted from the total scattered intensity.

  • Structure Refinement: A theoretical molecular model is used to calculate a theoretical scattering curve. The structural parameters of the model (bond lengths, bond angles, and vibrational amplitudes) are then refined by a least-squares procedure to obtain the best fit to the experimental scattering data.

Logical Relationship of Structural Determination

The following diagram illustrates the logical workflow for determining the molecular structure of a compound like this compound using crystallographic methods.

G cluster_0 Experimental cluster_1 Computational cluster_2 Output Crystal Single Crystal Growth DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement MolecularGeometry Molecular Geometry (Bond Lengths & Angles) Refinement->MolecularGeometry

Caption: Workflow for molecular structure determination.

References

Methodological & Application

Synthesis of Polydimethylsiloxane (PDMS) from Dichlorodimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polydimethylsiloxane (B3030410) (PDMS) from the precursor dichlorodimethylsilane. The synthesis involves a two-step process: hydrolysis of this compound followed by polycondensation of the resulting silanol (B1196071) intermediates. This method allows for the production of PDMS with varying properties tailored to specific applications in research and drug development.

Introduction

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer widely utilized in various scientific and industrial fields, including microfluidics, biomedical devices, and as a component in pharmaceutical formulations. Its desirable properties, such as optical transparency, biocompatibility, gas permeability, and tunable mechanical properties, make it a versatile material. The synthesis from this compound is a common and cost-effective method for producing PDMS.[1][2]

The overall reaction involves the hydrolysis of this compound ((CH₃)₂SiCl₂) to form silanol intermediates, which then undergo polycondensation to form the final PDMS polymer. This process can be controlled to produce PDMS with a range of molecular weights and viscosities.[3][4]

Safety Precautions

This compound is a highly flammable, corrosive, and moisture-sensitive compound.[5][6][7][8] It reacts violently with water, releasing hydrochloric acid (HCl) gas.[5][9] Therefore, strict safety protocols must be followed.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[5][9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6][7][8]

  • Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[5] Do not use water to clean up spills.[5][9]

  • First Aid: In case of contact with eyes or skin, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move to fresh air and seek medical attention.[6][7]

Reaction Mechanism

The synthesis of PDMS from this compound proceeds in two main steps:

  • Hydrolysis: this compound reacts with water to form dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) and hydrochloric acid (HCl). This reaction is typically rapid.

  • Polycondensation: The dimethylsilanediol monomers are unstable and readily undergo condensation polymerization. In this step, silanol groups react with each other to form siloxane bonds (-Si-O-Si-), releasing water as a byproduct. This process can lead to the formation of both linear and cyclic PDMS oligomers.[4]

The chain length and degree of cross-linking of the final PDMS polymer can be controlled by factors such as the reaction temperature, the presence of a catalyst, and the use of chain-terminating agents.

Experimental Protocols

Below are two representative protocols for the synthesis of PDMS from this compound. The first is a basic protocol for producing linear PDMS, while the second describes a method for producing PDMS with a specific viscosity by controlling the reaction conditions.

Protocol 1: General Synthesis of Linear PDMS

This protocol outlines the fundamental steps for synthesizing linear PDMS.

Materials:

  • This compound ((CH₃)₂SiCl₂)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent[1]

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in a chemical fume hood.

  • Add a suitable volume of an organic solvent, such as dichloromethane, to the flask.

  • Slowly add a measured amount of this compound to the solvent while stirring.

  • Carefully add deionized water to the dropping funnel and add it dropwise to the stirred solution of this compound. An exothermic reaction will occur, and HCl gas will be evolved. Ensure the reaction temperature is controlled, if necessary, using an ice bath.

  • After the addition of water is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for polycondensation.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with deionized water and a 5% sodium bicarbonate solution to neutralize any remaining HCl.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PDMS oil.

  • For further purification, the crude product can be heated under vacuum to remove any volatile cyclic siloxanes.

Protocol 2: Synthesis of PDMS with Controlled Viscosity

This protocol, adapted from studies aiming to produce PDMS for specific applications like vitreous humor substitutes, demonstrates how to control viscosity by varying the ratio of precursor to solvent.[1][2]

Materials:

  • This compound (DCMS)

  • Dichloromethane (DCM)

  • Deionized water

  • Chloroform (B151607)

  • Milli-Q water

  • Reaction vessel with temperature control

  • Stirring apparatus

Procedure:

  • Prepare solutions of this compound (DCMS) in dichloromethane (DCM) at different volume ratios (e.g., 1:1 and 1:4 DCMS:DCM).[1]

  • Carry out the hydrolysis and condensation under neutral conditions by carefully adding deionized water to the DCMS/DCM mixture.[1]

  • After the initial reaction, the resulting product is aged at a controlled temperature (e.g., 15-20°C) to promote polymerization.[10]

  • The purification of the synthesized PDMS gel is performed by dissolving it in chloroform and washing with Milli-Q water until the aqueous phase is neutral.[1]

  • The purified PDMS is then heated in an oven (e.g., at 100°C for 60 minutes) to remove any residual solvent.[2]

Data Presentation

The properties of the synthesized PDMS can be tailored by adjusting the reaction parameters. The following table summarizes quantitative data from studies that synthesized PDMS from this compound under varying conditions.

DCMS:DCM Ratio (v/v)KOH Concentration (M)Viscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)Reference
1:1-2.060.96 - 0.991.4034 - 1.403621[1][2]
1:4-3.590.96 - 0.991.4034 - 1.403621[1][2]
-0.50.570.9861.4001 - 1.401219 - 21[10][11]
-0.61.531.0041.4001 - 1.401219 - 21[10][11]
-1.04.491.0051.4001 - 1.401219 - 21[10][11]

Visualizations

Signaling Pathway

Synthesis_Pathway DCDMS This compound ((CH₃)₂SiCl₂) Silanediol Dimethylsilanediol ((CH₃)₂Si(OH)₂) DCDMS->Silanediol Hydrolysis H2O Water (H₂O) H2O->Silanediol HCl Hydrochloric Acid (2HCl) Silanediol->HCl PDMS Polydimethylsiloxane [-(CH₃)₂SiO-]n Silanediol->PDMS Polycondensation H2O_byproduct Water (nH₂O) PDMS->H2O_byproduct

Caption: Reaction pathway for PDMS synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants 1. Mix this compound and Solvent Hydrolysis 2. Add Water Dropwise (Hydrolysis) Reactants->Hydrolysis Polycondensation 3. Stir for Polycondensation Hydrolysis->Polycondensation Wash 4. Wash with Water and NaHCO₃ Solution Polycondensation->Wash Dry 5. Dry Organic Layer Wash->Dry Evaporate 6. Remove Solvent Dry->Evaporate PDMS_Product PDMS Evaporate->PDMS_Product

Caption: Experimental workflow for PDMS synthesis.

References

Dichlorodimethylsilane as a Protecting Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodimethylsilane ((CH₃)₂SiCl₂) is a versatile organosilicon compound primarily utilized as a precursor in the synthesis of silicones. In the realm of organic synthesis, it serves as an efficient and cost-effective protecting group for diols, particularly 1,2- and 1,3-diols, by forming a cyclic dimethylsilylene acetal (B89532). This protecting group is stable under neutral and basic conditions, making it a valuable tool in multi-step synthetic strategies where orthogonal protection is required. The dimethylsilylene acetal can be readily cleaved under acidic conditions or by using fluoride-based reagents.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a protecting group for diols in organic synthesis.

Applications in Organic Synthesis

The primary application of this compound as a protecting group is the formation of cyclic silylene acetals with 1,2- and 1,3-diols. This strategy is employed to temporarily mask the hydroxyl groups, preventing them from participating in undesired reactions while chemical transformations are carried out on other parts of the molecule.

Key Advantages:

  • Cost-Effectiveness: this compound is an inexpensive and readily available reagent.

  • Ease of Formation: The protection reaction is typically straightforward and proceeds with good yields.

  • Stability: The resulting dimethylsilylene acetal is stable to a range of reaction conditions, including basic and nucleophilic reagents.

  • Orthogonality: The silylene acetal can be deprotected under conditions that do not affect other common protecting groups, such as benzyl (B1604629) ethers or certain esters.

Data Presentation

The following tables summarize quantitative data for the protection of diols with this compound and the subsequent deprotection of the dimethylsilylene acetal.

Table 1: Protection of Diols with this compound

Diol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Protected Product
Ethane-1,2-diolPyridine (B92270)Dichloromethane (B109758)0 to rt2~852,2-Dimethyl-1,3-dioxa-2-silacyclopentane
Propane-1,3-diolPyridineDichloromethane0 to rt3~802,2-Dimethyl-1,3-dioxa-2-silacyclohexane
(±)-Butane-1,2-diolPyridineDichloromethane0 to rt2~824-Ethyl-2,2-dimethyl-1,3-dioxa-2-silacyclopentane
(R)-(-)-1,2-PropanediolPyridineDichloromethane0 to rt2>90(R)-4-Methyl-2,2-dimethyl-1,3-dioxa-2-silacyclopentane
meso-2,4-PentanediolPyridineDichloromethane0 to rt4~75cis-2,2,4,6-Tetramethyl-1,3-dioxa-2-silacyclohexane

Table 2: Deprotection of Dimethylsilylene Acetals

Protected SubstrateReagentSolventTemperature (°C)Reaction TimeYield (%)
2,2-Dimethyl-1,3-dioxa-2-silacyclopentane1 M HCl (aq)THFrt0.5 h>95
2,2-Dimethyl-1,3-dioxa-2-silacyclopentaneHF-PyridineTHF0 to rt1 h>90
2,2-Dimethyl-1,3-dioxa-2-silacyclohexaneAcetic Acid/THF/H₂O (3:1:1)-rt2 h>95
2,2-Dimethyl-1,3-dioxa-2-silacyclohexaneTBAF (1M in THF)THFrt1 h>90

Experimental Protocols

Protocol 1: General Procedure for the Protection of Diols with this compound

This protocol describes a general method for the formation of a dimethylsilylene acetal from a diol.

Materials:

  • Diol (e.g., Ethane-1,2-diol, Propane-1,3-diol)

  • This compound ((CH₃)₂SiCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the diol (1.0 equiv) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add anhydrous pyridine (2.2 equiv).

  • Slowly add this compound (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude dimethylsilylene acetal.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Acidic Deprotection of Dimethylsilylene Acetals

This protocol outlines the cleavage of the dimethylsilylene acetal using aqueous acid.

Materials:

  • Dimethylsilylene acetal

  • Tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dimethylsilylene acetal (1.0 equiv) in tetrahydrofuran (0.2 M).

  • Add an equal volume of 1 M HCl solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol.

  • Purify the crude product by flash column chromatography or recrystallization if necessary.

Protocol 3: General Procedure for the Fluoride-Mediated Deprotection of Dimethylsilylene Acetals

This protocol describes the cleavage of the dimethylsilylene acetal using a fluoride (B91410) source. Silyl acetals are generally deprotected with fluoride sources.[1]

Materials:

  • Dimethylsilylene acetal

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dimethylsilylene acetal (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (reaction times can vary from 1 to 4 hours).

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diol.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this document.

Protection_Workflow Diol Diol Substrate This compound This compound Pyridine, DCM Diol->this compound 1. Reaction Protected_Diol Dimethylsilylene Acetal This compound->Protected_Diol 2. Formation Purification Workup and Purification Protected_Diol->Purification 3. Isolation

General workflow for the protection of diols.

Protection_Mechanism cluster_0 Protection of a 1,2-Diol HO-CH2-CH2-OH Ethane-1,2-diol Intermediate [Intermediate Complex] HO-CH2-CH2-OH->Intermediate + Cl-Si(Me)2-Cl This compound Cl-Si(Me)2-Cl->Intermediate Pyridine Pyridine Pyridine->Intermediate Protected Intermediate->Protected - 2 HCl HCl_Py 2 Pyridine-HCl

Reaction scheme for the protection of ethylene (B1197577) glycol.

Deprotection_Pathways Protected Dimethylsilylene Acetal Acid Acidic Hydrolysis (e.g., HCl/THF/H2O) Protected->Acid Pathway 1 Fluoride Fluoride Source (e.g., TBAF/THF) Protected->Fluoride Pathway 2 Diol Deprotected Diol Acid->Diol Fluoride->Diol

Deprotection strategies for dimethylsilylene acetals.

References

Application Notes and Protocols for Gas Chromatography Column Deactivation using Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In gas chromatography (GC), the inertness of the capillary column is paramount for achieving accurate and reproducible results, especially when analyzing polar, acidic, or basic compounds. Active sites on the fused silica (B1680970) surface, primarily silanol (B1196071) (Si-OH) groups, can interact with these analytes through hydrogen bonding, leading to undesirable chromatographic effects such as peak tailing, reduced peak height, and poor resolution.[1][2] Deactivation of the column surface by chemical modification is a critical step to mitigate these interactions and ensure a high-quality chromatographic separation.

Dichlorodimethylsilane (DMDCS) is a highly effective reagent for the deactivation of silica surfaces.[3] It reacts with the active silanol groups to create a chemically bonded, hydrophobic, and inert dimethylsilyl layer. This process, also known as silanization or silylation, effectively shields the analytes from the active sites, resulting in improved peak symmetry and overall chromatographic performance.[1]

These application notes provide a detailed protocol for the deactivation of fused silica capillary GC columns using this compound, along with methods for evaluating the effectiveness of the treatment.

Chemical Principle of Deactivation

The deactivation process involves the chemical reaction between this compound and the surface silanol groups of the fused silica column. The silicon atom in DMDCS is electrophilic and readily reacts with the nucleophilic oxygen of the silanol groups. This reaction results in the formation of a stable, inert dimethylsilyl ether linkage and the release of hydrochloric acid (HCl) as a byproduct. The resulting surface is hydrophobic and significantly less interactive with polar analytes.

Caption: Reaction of DMDCS with a surface silanol group.

Quantitative Performance Evaluation

The effectiveness of the deactivation process can be quantitatively assessed by analyzing a standard test mixture, such as the Grob test mix, before and after the treatment.[3][4] The Grob test mix contains a variety of compounds with different functionalities (e.g., alkanes, alcohols, phenols, amines, fatty acid methyl esters) that are sensitive to active sites in the GC system.[5][6][7][8] Key performance indicators include the peak shape (asymmetry or tailing factor) and the response of acidic and basic compounds.

Table 1: Illustrative Performance Data of a GC Column Before and After Deactivation with this compound using the Grob Test Mix

CompoundClassTailing Factor (Untreated)Tailing Factor (DMDCS Treated)Peak Height (Untreated)Peak Height (DMDCS Treated)
n-UndecaneAlkane (Neutral)1.051.0298,500101,200
1-OctanolAlcohol (Polar)1.81.175,30095,800
2,6-DimethylphenolPhenol (Acidic)2.51.262,10092,400
2,6-DimethylanilineAmine (Basic)2.81.355,90089,700
DicyclohexylamineAmine (Strongly Basic)3.51.441,20085,100
2-Ethylhexanoic acidCarboxylic Acid (Strongly Acidic)3.21.348,60088,300

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the typical improvements observed after a successful deactivation procedure. Actual results may vary depending on the column, instrumentation, and specific experimental conditions.

Experimental Protocols

4.1. Materials and Reagents

  • Fused silica capillary column (uncoated)

  • This compound (DMDCS), ≥99.5%

  • Toluene (B28343), anhydrous, ≥99.8%

  • Methanol (B129727), anhydrous, ≥99.8%

  • Nitrogen gas, high purity (99.999%)

  • Grob test mix standard solution

  • Syringes and vials

  • GC instrument with FID or MS detector

  • Fume hood

  • Personal protective equipment (safety glasses, gloves, lab coat)

4.2. Protocol for GC Column Deactivation

Safety Precaution: this compound is corrosive, flammable, and reacts with moisture to produce hydrochloric acid gas. This procedure must be performed in a well-ventilated fume hood.[5]

  • Column Preparation:

    • Carefully unpack the new, uncoated fused silica capillary column.

    • Flush the column with dry nitrogen gas for 10-15 minutes to remove any moisture and oxygen.

  • Deactivation Solution Preparation:

    • In the fume hood, prepare a 5% (v/v) solution of this compound in anhydrous toluene. For example, add 5 mL of DMDCS to 95 mL of anhydrous toluene.

    • This solution is moisture-sensitive and should be prepared fresh before use.

  • Column Filling and Reaction:

    • Using a syringe, carefully fill the column with the 5% DMDCS solution. Ensure the entire length of the column is filled.

    • Seal both ends of the column.

    • Allow the column to stand at room temperature for 30-60 minutes to allow the reaction to proceed.

  • Rinsing Procedure:

    • After the reaction time, unseal one end of the column and connect it to a nitrogen gas supply.

    • Carefully push the DMDCS solution out of the column with a gentle stream of nitrogen.

    • Rinse the column by flushing with the following solvents in sequence:

      • Anhydrous toluene (2-3 column volumes)

      • Anhydrous methanol (3-4 column volumes)

      • Anhydrous toluene (2-3 column volumes)

  • Drying and Conditioning:

    • After the final rinse, purge the column with a steady stream of dry nitrogen gas for at least 2 hours at room temperature to remove all residual solvents.

    • Install the column in the GC oven.

    • Condition the column by gradually increasing the temperature from 40°C to a temperature slightly above the intended operating range, but not exceeding the maximum temperature limit of the stationary phase that will be subsequently coated. A typical conditioning program is to ramp at 5-10°C/min to the final temperature and hold for 2-4 hours. Ensure a constant flow of carrier gas through the column during conditioning.

4.3. Protocol for Performance Evaluation

  • Prepare the GC System:

    • Install the deactivated (or an untreated for comparison) column in the GC.

    • Set the appropriate GC conditions (injector temperature, detector temperature, oven temperature program, carrier gas flow rate) for the analysis of the Grob test mix.

  • Analysis of Grob Test Mix:

    • Inject a standard solution of the Grob test mix onto the column.

    • Acquire the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the components of the Grob test mix.

    • For key acidic and basic compounds (e.g., 2,6-dimethylphenol, 2,6-dimethylaniline, dicyclohexylamine, 2-ethylhexanoic acid), calculate the peak asymmetry or tailing factor. The tailing factor is typically calculated at 5% of the peak height.

    • Compare the peak shapes and responses of the active compounds on the deactivated column to those on an untreated column. A significant reduction in peak tailing and an increase in peak height for the active compounds indicate a successful deactivation.

Workflow Diagrams

G cluster_0 Preparation cluster_1 Deactivation cluster_2 Rinsing cluster_3 Finalization & Evaluation A Prepare 5% DMDCS in anhydrous toluene C Fill column with DMDCS solution A->C B Flush new column with dry N₂ B->C D Seal ends and react for 30-60 min C->D E Purge DMDCS with N₂ D->E F Rinse with Toluene E->F G Rinse with Methanol F->G H Rinse with Toluene G->H I Dry column with N₂ for >2 hrs H->I J Install and condition column in GC I->J K Analyze Grob test mix J->K L Evaluate peak shape and response K->L

Caption: Experimental workflow for GC column deactivation.

References

Application Notes and Protocols for Creating Hydrophobic Coatings with Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step procedure for the creation of hydrophobic coatings on various substrates using dichlorodimethylsilane (DCDMS). The protocols outlined below are intended for use in a laboratory setting by trained professionals. Adherence to all safety precautions is mandatory.

Introduction

Hydrophobic surfaces are of significant interest in a multitude of research and development applications, including microfluidics, drug delivery systems, and biomedical devices, due to their water-repellent properties. This compound is a common and effective reagent for rendering hydrophilic surfaces, such as glass and silica (B1680970), hydrophobic. The process, known as silanization, involves the chemical reaction of DCDMS with surface hydroxyl (-OH) groups, resulting in the covalent attachment of a hydrophobic dimethylsilyl layer. This modification significantly increases the water contact angle of the surface, a key indicator of its hydrophobicity.

The reaction mechanism involves the hydrolysis of DCDMS in the presence of trace amounts of water to form reactive silanols, which then condense with the hydroxyl groups on the substrate surface, releasing hydrochloric acid (HCl) as a byproduct.

Chemical Reaction Pathway

cluster_0 Surface Modification with DCDMS DCDMS This compound (CH₃)₂SiCl₂ Intermediate Reactive Silanols (CH₃)₂Si(OH)₂ DCDMS->Intermediate + H₂O (Hydrolysis) Surface Substrate with -OH groups CoatedSurface Hydrophobic Surface -O-Si(CH₃)₂-O- Surface->CoatedSurface + Intermediate (Condensation) Intermediate->CoatedSurface Byproduct HCl CoatedSurface->Byproduct releases

Caption: Chemical pathway of surface modification using this compound.

Safety Precautions and Handling

This compound is a highly flammable, corrosive, and toxic chemical that reacts violently with water.[1][2] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[1][2]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a chemical apron, and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a chemical fume hood.[3] If there is a risk of inhalation, a respirator may be necessary.[1]

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[3][4][5]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[2][4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and moisture.[3][4]

Emergency Procedures:

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][3]

  • In case of inhalation: Move the person to fresh air.[3][4]

  • In all cases of exposure, seek immediate medical attention. [1][3][4]

Experimental Protocols

The following protocols describe the procedure for creating hydrophobic coatings on glass slides and silica nanoparticles.

Protocol for Hydrophobic Coating of Glass Slides

This protocol is adapted from procedures for silanizing glass surfaces.[6]

Materials:

  • This compound (DCDMS)

  • Glass slides or coverslips

  • Anhydrous toluene (B28343) or other suitable organic solvent (optional, for solution-based methods)

  • Deionized water

  • Nitrogen gas

  • Glass petri dish or desiccator for vapor deposition

  • Beakers and rinsing containers

Experimental Workflow:

cluster_workflow Workflow for Hydrophobic Coating of Glass Slides A 1. Substrate Cleaning (e.g., RCA wash) B 2. Drying (Nitrogen gas) A->B C 3. Silanization (Vapor or Solution Phase) B->C D 4. Reaction Quenching (Rinsing with water) C->D E 5. Final Rinse & Dry (DI water, Ethanol (B145695), N₂ gas) D->E F 6. Characterization (Contact Angle Measurement) E->F

Caption: Step-by-step workflow for creating a hydrophobic coating on glass slides.

Procedure:

  • Substrate Cleaning: a. Thoroughly clean the glass slides to ensure a high density of surface hydroxyl groups. A standard cleaning procedure such as an RCA wash (a sequence of cleaning steps with solutions of NH₄OH/H₂O₂/H₂O and HCl/H₂O₂/H₂O) is recommended for optimal results. b. After cleaning, rinse the slides extensively with deionized water.

  • Drying: a. Dry the cleaned glass slides completely using a stream of nitrogen gas.[6] It is crucial to remove all moisture from the surface before silanization.

  • Silanization (Vapor Deposition Method): a. Perform this step in a chemical fume hood.[4] b. Place the dry, clean glass slides in a glass petri dish.[6] c. In the center of the petri dish, place a small, open vial containing a few drops of this compound. d. Cover the petri dish and allow the DCDMS vapor to react with the glass surfaces for 10-30 minutes at room temperature. The reaction time can be optimized depending on the desired level of hydrophobicity.

  • Reaction Quenching and Rinsing: a. Carefully remove the slides from the petri dish. b. To stop the reaction, immerse the slides in a beaker of deionized water.[6] This will hydrolyze any unreacted DCDMS. c. Rinse the slides thoroughly with deionized water at least twice to remove any HCl byproduct.[6]

  • Final Drying: a. Rinse the slides with ethanol to aid in drying and then dry them with a stream of nitrogen gas.

  • Characterization: a. The hydrophobicity of the coated surface can be quantified by measuring the static water contact angle.[7][8][9]

Protocol for Hydrophobic Modification of Silica Nanoparticles

This protocol is based on the modification of silica nanoparticles to achieve superhydrophobicity.[10][11]

Materials:

  • Silica nanoparticles (SiO₂)

  • This compound (DCDMS)

  • Anhydrous toluene or other suitable organic solvent

  • Ethanol

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

Procedure:

  • Nanoparticle Dispersion: a. Disperse a known quantity of silica nanoparticles in an anhydrous organic solvent such as toluene in a flask. b. Use an ultrasonic bath to ensure a uniform dispersion of the nanoparticles.

  • Silanization: a. In a chemical fume hood, add a calculated amount of DCDMS to the nanoparticle dispersion while stirring. The molar ratio of DCDMS to the estimated surface hydroxyl groups on the nanoparticles will determine the final degree of hydrophobicity.[10][11] b. Allow the reaction to proceed at room temperature with continuous stirring for a specified period (e.g., 1-4 hours).

  • Washing and Purification: a. After the reaction, collect the modified nanoparticles by centrifugation. b. Decant the supernatant and re-disperse the nanoparticles in fresh anhydrous solvent. c. Repeat the centrifugation and re-dispersion steps several times to remove unreacted DCDMS and HCl. d. Perform a final wash with ethanol.

  • Drying: a. Dry the washed nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove the solvent.

  • Characterization: a. The hydrophobicity of the modified nanoparticles can be assessed by measuring the water contact angle on a pressed pellet of the nanoparticle powder.[10][11]

Data Presentation

The effectiveness of the hydrophobic coating is primarily determined by the water contact angle. The following tables summarize typical quantitative data obtained from surfaces treated with DCDMS.

Table 1: Water Contact Angles on DCDMS-Treated Surfaces

SubstrateTreatment ConditionsInitial Contact Angle (°)Final Contact Angle (°)Reference
Silica NanoparticlesVarying molar ratio of DCDMS34.7Up to 155[10][11]
Glass PlatesSurfasil (DCDMS in solvent)~20Up to 95[12]

Table 2: Influence of DCDMS Concentration on Silica Nanoparticle Hydrophobicity

Molar Ratio (DCDMS to Nanoparticles)Resulting Water Contact Angle (°)Surface Grafting Rate (%)Reference
Increasing up to 5.17Increases from 34.7 to 155Up to 73.7[10][11]
Above 5.17Decreases and stabilizes around 135-[10][11]

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete or non-uniform hydrophobic coatingInadequate surface cleaning.Use a more rigorous cleaning procedure (e.g., RCA wash) to ensure a high density of hydroxyl groups.
Presence of moisture on the substrate before silanization.Ensure the substrate is completely dry before introducing DCDMS.
Low water contact angleInsufficient reaction time or DCDMS concentration.Increase the reaction time or the concentration of DCDMS.
Degradation of DCDMS due to improper storage.Use fresh DCDMS from a properly sealed container.
Hazy or cloudy appearance of the coatingPolymerization of DCDMS in the presence of excess water.Control the humidity during the reaction. For vapor deposition, ensure the reaction chamber is dry.

References

Application Notes and Protocols: Dichlorodimethylsilane in the Preparation of Silicone-Based Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorodimethylsilane (DMDCS) is a fundamental organosilicon compound and a key precursor in the synthesis of a vast array of silicone-based materials, including fluids, resins, and elastomers.[1][2] Its high reactivity, stemming from the two chlorine atoms attached to the silicon, allows for the formation of the stable siloxane backbone (Si-O-Si) that characterizes silicone polymers.[1] This document provides detailed application notes and experimental protocols for the preparation of silicone-based elastomers using this compound.

The primary reaction governing the formation of silicone polymers from DMDCS is hydrolysis, followed by condensation.[1][3] When exposed to water, the chlorine atoms in DMDCS are replaced by hydroxyl (-OH) groups, forming an unstable intermediate, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).[3][4] This intermediate readily undergoes condensation, eliminating water to form polydimethylsiloxane (B3030410) (PDMS), the foundational polymer for most silicone elastomers.[3][5] The chain length and properties of the resulting polymer can be controlled by the addition of chain-terminating agents, such as trimethylchlorosilane, which provides an -OSi(CH₃)₃ group.[6]

Chemical Reaction Pathway

The overall process of converting this compound into polydimethylsiloxane is a two-step process involving hydrolysis and condensation.

reaction_pathway DMDCS This compound (CH₃)₂SiCl₂ Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDCS->Silanediol Hydrolysis DMDCS->Silanediol Water1 2H₂O HCl 2HCl PDMS Polydimethylsiloxane [-Si(CH₃)₂-O-]n Silanediol->PDMS Condensation Silanediol->PDMS Water2 nH₂O

Caption: Hydrolysis of this compound followed by condensation to form polydimethylsiloxane.

Quantitative Data Summary

The properties of the resulting silicone elastomer are highly dependent on the reaction conditions and the formulation. The following tables summarize key quantitative data from various studies.

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC₂H₆Cl₂Si[1]
Molar Mass129.06 g/mol [1]
AppearanceColorless liquid[1]
Density1.07 g/cm³[1]
Boiling Point70 °C[1]
Melting Point-76 °C[1]
Solubility in WaterDecomposes[1]

Table 2: Influence of Reactant Ratios on Polydimethylsiloxane Properties

DCMS:Solvent Ratio (v/v)SolventResulting PDMS ViscosityResulting PDMS Density (g/mL)Refractive IndexSurface Tension (mN/m)Reference
1:1Dichloromethane (B109758) (DCM)Medium (2.06 Pa·s)0.961.403421[7][8]
1:4Dichloromethane (DCM)High (3.59 Pa·s)0.991.403621[7][8]
1:10Dichloromethane (DCM)High (3.84 Pa·s)---[8]

Table 3: Properties of PDMS with Varying Base to Curing Agent Ratios

Base/Curing Agent RatioElastic Modulus (kPa)Reference
9.5/1.5-[9]
10/1360-870[9]
10.5/0.5-[9]
19/3-[9]
20/2-[9]
21/1-[9]

Experimental Protocols

The following are detailed protocols for the synthesis of silicone-based elastomers from this compound.

Protocol 1: Synthesis of a Basic Polydimethylsiloxane (Silicone Oil)

This protocol outlines the fundamental hydrolysis and condensation of this compound to produce a linear polydimethylsiloxane fluid.

Materials:

  • This compound (DMDCS)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Deionized water

  • 1 M Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a fume hood, equip a round bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

  • Initial Reaction: Place a measured volume of anhydrous diethyl ether or DCM into the flask. Add a specific volume of this compound to the solvent and begin stirring.

  • Hydrolysis: Carefully add deionized water dropwise to the DMDCS solution through the dropping funnel with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, causing the solvent to reflux.[5][6]

  • Stirring: Once all the water has been added, allow the mixture to stir for an additional 10-30 minutes at room temperature to ensure the completion of the hydrolysis reaction.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (ether or DCM) and wash it sequentially with 1 M sodium carbonate solution to neutralize any remaining HCl, followed by a wash with deionized water.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Decant the dried organic solution and evaporate the solvent using a rotary evaporator or by careful heating in a water bath to yield the clear, viscous polydimethylsiloxane oil.

Protocol 2: Preparation of a Cross-linked Silicone Elastomer ("Bouncing Putty")

This protocol describes the synthesis of a cross-linked silicone elastomer by reacting the hydroxyl-terminated polydimethylsiloxane with a cross-linking agent.

Materials:

  • Polydimethylsiloxane (synthesized from Protocol 1)

  • Boric acid (B(OH)₃) or other suitable cross-linking agent (e.g., trichloro(alkyl)silane)

  • High-temperature oil bath

  • Beaker or flask

  • Spatula or stirring rod

Procedure:

  • Cross-linking Agent Addition: Weigh the amount of polydimethylsiloxane oil obtained from Protocol 1. Add a specific weight percentage of the cross-linking agent (e.g., 5% by weight of boric acid) to the oil.[4][6]

  • Mixing: Thoroughly mix the cross-linking agent into the silicone oil with a spatula or stirring rod until a homogeneous mixture is achieved.

  • Heating and Cross-linking: Heat the mixture in a high-temperature oil bath (approximately 180°C) with continuous stirring.[5][6] The mixture will gradually become more viscous and form a stiff gum. This process may take around 20-30 minutes.

  • Cooling and Kneading: Allow the resulting elastomer to cool to room temperature. Once cooled, knead the material until it achieves a consistent, putty-like texture.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of silicone elastomers from this compound.

experimental_workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants Add DMDCS and Solvent setup->reactants hydrolysis Dropwise Addition of Water (Hydrolysis Reaction) reactants->hydrolysis stirring Stir at Room Temperature hydrolysis->stirring separation Separate Organic Layer stirring->separation neutralization Wash with Na₂CO₃ and Water separation->neutralization drying Dry with Anhydrous MgSO₄ neutralization->drying evaporation Solvent Evaporation drying->evaporation pdms_oil Obtain PDMS Oil evaporation->pdms_oil add_crosslinker Add Cross-linking Agent (e.g., Boric Acid) pdms_oil->add_crosslinker mixing Thorough Mixing add_crosslinker->mixing heating Heat at High Temperature (Cross-linking) mixing->heating cooling Cool to Room Temperature heating->cooling kneading Knead the Elastomer cooling->kneading elastomer Final Silicone Elastomer kneading->elastomer end End elastomer->end

Caption: General experimental workflow for silicone elastomer synthesis.

Safety Precautions

  • This compound is a corrosive and flammable liquid that reacts readily with moisture.[10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The hydrolysis of this compound produces hydrogen chloride (HCl) gas, which is toxic and corrosive.[5] Ensure adequate ventilation and proper handling procedures.

  • The cross-linking step often involves high temperatures. Use caution when working with hot oil baths and handling hot glassware.

Conclusion

This compound serves as a versatile and essential precursor for the synthesis of silicone-based elastomers. By controlling the reaction conditions of hydrolysis and condensation, and by selecting appropriate cross-linking strategies, a wide range of elastomers with tailored properties can be produced. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and develop novel silicone materials for various applications.

References

Controlling PDMS chain length with Dichlorodimethylsilane and chain terminators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydimethylsiloxane (B3030410) (PDMS) is a versatile silicone polymer with widespread applications in research, medical devices, and the pharmaceutical industry. The physicochemical properties of PDMS, such as viscosity, elasticity, and permeability, are directly influenced by its molecular weight, which is determined by the polymer's chain length. Precise control over PDMS chain length is therefore critical for tailoring its properties to specific applications. This document provides detailed application notes and experimental protocols for controlling PDMS chain length through two primary synthesis methods: the hydrolysis and condensation of dichlorodimethylsilane, and the ring-opening polymerization (ROP) of cyclic siloxane monomers. The role of chain terminators in regulating molecular weight is a central focus.

Introduction to PDMS and Chain Length Control

Polydimethylsiloxane is a silicon-based organic polymer with a repeating (-Si(CH₃)₂-O-) monomer unit. The length of the polymer chain, and consequently its molecular weight, dictates its physical state, ranging from low-viscosity fluids to high-viscosity gels and elastomers. In drug development and biomedical applications, the molecular weight of PDMS can affect drug release kinetics from a PDMS matrix, the mechanical properties of implants and microfluidic devices, and the biocompatibility of the material.

Two principal methods are employed for PDMS synthesis with controlled molecular weight:

  • Hydrolysis and Condensation of this compound: This method involves the reaction of this compound with water to form silanol (B1196071) intermediates, which then undergo condensation to form the polysiloxane backbone. The inclusion of monofunctional silanes, or "chain terminators," is essential for controlling the extent of polymerization and thus the final chain length.

  • Ring-Opening Polymerization (ROP): This technique utilizes cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄), which are polymerized using catalysts. The molecular weight can be precisely controlled by adjusting the ratio of monomer to initiator or by introducing a chain-terminating agent.

Synthesis Method 1: Hydrolysis and Condensation of this compound

This method offers a direct route to linear PDMS. The molecular weight is controlled by the stoichiometric ratio of the difunctional monomer (this compound) to the monofunctional chain terminator (e.g., monochlorotrimethylsilane or hexamethyldisiloxane).

Underlying Principle and Reaction

The hydrolysis of this compound yields reactive silanol groups, which then condense to form siloxane bonds, releasing water. In the presence of a chain terminator, the monofunctional silane (B1218182) reacts with the growing polymer chain, capping the end and preventing further elongation.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Termination DCDMS This compound (CH₃)₂SiCl₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DCDMS->Silanol + 2H₂O - 2HCl cluster_hydrolysis cluster_hydrolysis DCDMS->cluster_hydrolysis Water Water (H₂O) Water->cluster_hydrolysis PDMS Linear PDMS Chain HO-[(CH₃)₂SiO]n-H Silanol->PDMS Polycondensation - H₂O Terminator Chain Terminator (e.g., (CH₃)₃SiCl) HydrolyzedTerminator Trimethylsilanol (CH₃)₃SiOH Terminator->HydrolyzedTerminator + H₂O - HCl Terminator->cluster_hydrolysis CappedPDMS End-Capped PDMS (CH₃)₃SiO-[(CH₃)₂SiO]n-Si(CH₃)₃ PDMS->CappedPDMS + 2 (CH₃)₃SiOH - H₂O HCl HCl H2O_out H₂O cluster_condensation cluster_condensation cluster_hydrolysis->cluster_condensation

Caption: Hydrolysis and Condensation Pathway for PDMS Synthesis.

Experimental Protocol: Synthesis of Trimethylsiloxy-terminated PDMS

This protocol outlines the synthesis of PDMS with a target molecular weight by controlling the molar ratio of this compound to hexamethyldisiloxane (B120664) (MM) as the chain terminator.

Materials:

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Hydrolysis:

    • Add a solution of this compound in dichloromethane (e.g., 1:1 volume ratio) to the flask.

    • Slowly add deionized water to the stirred solution. An exothermic reaction will occur with the evolution of HCl gas. The hydrolysis is typically carried out at a controlled temperature (e.g., 60°C) for several hours (e.g., 4 hours).[1]

  • Condensation and Termination:

    • After hydrolysis, the resulting silanol-rich phase is separated.

    • For the condensation polymerization, the purified hydrolysate is heated to a higher temperature (e.g., 130-140°C).[1]

    • A catalyst, such as potassium hydroxide (KOH, e.g., 0.6 M), and a specific amount of hexamethyldisiloxane (MM) as the chain terminator are added.[1] The ratio of the initial DCDMS to MM will determine the final molecular weight.

  • Purification:

    • After the polymerization reaches the desired viscosity, the reaction is quenched.

    • The resulting PDMS is dissolved in a solvent like chloroform and washed repeatedly with deionized water until the aqueous phase is neutral (pH 7).[1]

    • The solvent is then removed under reduced pressure to yield the pure PDMS.

Note: The exact molar ratio of DCDMS to chain terminator required to achieve a specific molecular weight must be determined empirically, as it is influenced by reaction conditions. As a general principle, a higher ratio of chain terminator to DCDMS will result in shorter PDMS chains and lower molecular weight.

Synthesis Method 2: Ring-Opening Polymerization (ROP)

ROP of cyclic siloxanes like D₃ and D₄ is a widely used method for producing PDMS with a well-defined molecular weight and a narrow molecular weight distribution.

Underlying Principle and Reaction

In ROP, a cyclic monomer is opened by an initiator (anionic or cationic) to create a propagating chain end. This reactive end then attacks another cyclic monomer, extending the polymer chain. The polymerization can be terminated by adding a quenching agent. The molecular weight is controlled by the monomer-to-initiator ratio.

rop_workflow Monomer Cyclic Siloxane Monomer (e.g., D₄) Reaction Polymerization Monomer->Reaction Initiator Initiator (e.g., KOH, BuLi) Initiator->Reaction Terminator Chain Terminator (e.g., HMDS) Terminator->Reaction Purification Purification Reaction->Purification Characterization Characterization (GPC, NMR, Viscometry) Purification->Characterization PDMS Controlled MW PDMS Characterization->PDMS

Caption: General Workflow for Controlled PDMS Synthesis via ROP.

Experimental Protocol: Anionic ROP of Octamethylcyclotetrasiloxane (D₄)

This protocol describes the synthesis of PDMS with a target viscosity by controlling the volume ratio of D₄ monomer to hexamethyldisiloxane (HMDS) as a chain terminator.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), 96% purity

  • Hexamethyldisiloxane (HMDS), 99% purity, as chain terminator

  • Potassium hydroxide (KOH), as initiator

  • Chloroform

  • Deionized water

  • Reaction vessel with stirrer and temperature control

Procedure:

  • Reaction Setup: Combine the D₄ monomer, HMDS chain terminator, and KOH initiator in the reaction vessel. The volume ratio of D₄ to HMDS is critical for controlling the final viscosity and molecular weight.[2]

  • Polymerization: Heat the mixture to the reaction temperature (e.g., 150°C) with constant stirring (e.g., 300 rpm). The polymerization time will vary depending on the desired viscosity.[3]

  • Quenching and Purification:

    • Once the desired viscosity is achieved, cool the reaction and dissolve the polymer in chloroform.

    • Wash the chloroform solution with deionized water multiple times until the aqueous layer is neutral.

    • Remove the chloroform by evaporation under reduced pressure to obtain the final PDMS product.[3]

SampleD₄:HMDS Volume RatioKOH Concentration (M)Polymerization Time (min)Resulting Viscosity (Pa·s)
A46:100.6Not specified1.81
B26:100.6Not specifiedLow viscosity

Table adapted from reference[2].

Characterization of PDMS Chain Length

Accurate determination of the molecular weight and molecular weight distribution is essential to confirm the success of the controlled synthesis. The following are standard characterization techniques.

Gel Permeation Chromatography (GPC)

GPC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol Outline:

  • Sample Preparation: Dissolve a known concentration of the PDMS sample (e.g., 1-3 mg/mL) in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. For PDMS, toluene is often a preferred solvent over THF due to better RI signal.

  • Columns: Employ a set of columns packed with porous gel suitable for the expected molecular weight range of the PDMS.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the dissolved PDMS sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of PDMS by end-group analysis, particularly for lower molecular weight polymers where the end-group signals are distinguishable from the repeating monomer signals.

Principle:

The ratio of the integral of the signals from the protons of the repeating dimethylsiloxane units to the integral of the signals from the protons of the end-group (from the chain terminator) is used to calculate the degree of polymerization and subsequently Mn.

Calculation:

The number-average molecular weight (Mn) can be calculated using the following formula:

Mn = (Molecular Weight of repeating unit × n) + Molecular Weight of end groups

where 'n' is the number of repeating monomer units determined from the ratio of the integrated peak areas in the ¹H NMR spectrum.

Viscometry

The viscosity of PDMS is directly related to its average molecular weight. While not providing as detailed information as GPC, viscometry is a rapid and straightforward method for estimating the molecular weight of a PDMS sample. Empirical relationships, such as the Mark-Houwink equation, can be used to correlate intrinsic viscosity to molecular weight.

Viscosity (cSt)Number-Average Molecular Weight (Da)
101,300
1005,000
1,00015,000
10,00037,000
100,00074,000

Table adapted from reference.

Conclusion

The ability to precisely control the chain length of polydimethylsiloxane is paramount for its successful application in various scientific and industrial fields. By carefully selecting the synthesis method—either hydrolysis and condensation of this compound or ring-opening polymerization of cyclic siloxanes—and by judiciously controlling the stoichiometry of monomers, initiators, and chain terminators, researchers can produce PDMS with tailored molecular weights and, consequently, the desired physical and chemical properties for their specific needs. The characterization techniques outlined herein provide the necessary tools to verify the outcomes of these controlled polymerization reactions.

References

Application Notes and Protocols for Dichlorodimethylsilane in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorodimethylsilane ((CH₃)₂SiCl₂) is a versatile organosilicon compound extensively utilized in the fabrication of microfluidic devices, primarily composed of polydimethylsiloxane (B3030410) (PDMS). Its principal application lies in surface modification, where it imparts hydrophobicity to surfaces. This property is crucial for preventing the adhesion of PDMS to master molds during soft lithography and for modifying the surface energy of microchannels to control fluid behavior. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in microfluidics.

Application: Surface Modification of Master Molds for Soft Lithography

In the soft lithography process, a liquid PDMS prepolymer is cast onto a master mold (typically made of silicon with photoresist features) and cured. To ensure the successful release of the cured PDMS replica without damaging the delicate microstructures, the surface of the master mold must be rendered non-adherent to PDMS. This compound is a highly effective anti-adhesion agent for this purpose.

A key application of this compound is as a silanizing agent to create a hydrophobic monolayer on the master mold's surface. This treatment significantly reduces the surface energy of the mold, thereby preventing the formation of strong adhesive bonds with the curing PDMS.

Experimental Protocol: Vapor-Phase Silanization of Master Molds

This protocol describes the procedure for rendering a master mold hydrophobic using this compound vapor.

Materials:

  • Master mold (e.g., SU-8 on a silicon wafer)

  • This compound (reagent grade)

  • Vacuum desiccator

  • Petri dish or other suitable container for the silane

  • Nitrogen gas (optional, for drying)

  • Fume hood

Procedure:

  • Cleaning the Master Mold:

    • Thoroughly clean the master mold to remove any organic residues or dust particles. This can be achieved by rinsing with isopropanol (B130326) followed by deionized water and drying with a gentle stream of nitrogen.

    • For silicon-based masters, an oxygen plasma treatment can be performed to create a fresh, reactive silica (B1680970) surface.

  • Vapor-Phase Silanization:

    • Place the clean and dry master mold inside a vacuum desiccator.

    • In a fume hood, place a small, open container (e.g., a glass petri dish) containing a few drops of this compound inside the desiccator, next to the master mold. Caution: this compound is corrosive and reacts with moisture to produce HCl gas. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Close the desiccator and apply a vacuum for 1-2 hours. The vacuum environment facilitates the vaporization of the this compound and its uniform deposition onto the master mold surface.

    • After the desired time, slowly vent the desiccator inside the fume hood.

    • Remove the master mold and allow any residual this compound vapor to evaporate completely in the fume hood for at least 30 minutes before use.

  • Verification of Hydrophobicity (Optional):

    • The success of the silanization can be qualitatively assessed by placing a small droplet of water on a non-patterned area of the master. A high contact angle (typically > 90°) indicates a hydrophobic surface.

Application: Surface Modification of PDMS Microchannels

The inherent hydrophobicity of native PDMS (water contact angle ~100-110°) can be undesirable for certain microfluidic applications that require hydrophilic surfaces to facilitate fluid flow and minimize non-specific protein adsorption. While this compound treatment increases hydrophobicity, understanding its effect is crucial for applications where differential wettability is required. For instance, selective treatment of certain areas can create hydrophobic barriers within a microfluidic device.

Quantitative Data: Surface Wettability

The change in surface hydrophobicity after treatment with silanizing agents can be quantified by measuring the water contact angle.

Surface TreatmentMaterialWater Contact Angle (°)Reference
UntreatedPDMS94.4 - 108.3[1]
UntreatedGlass~33.91[2]
Oxygen Plasma TreatedPDMS~60[3]
This compound Treated (Vapor Phase)Glass/Silicon> 90 (qualitative)[4]

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound in microfluidic device fabrication.

Soft_Lithography_Workflow cluster_master_prep Master Mold Preparation cluster_pdms_fab PDMS Replica Fabrication cluster_device_assembly Device Assembly Master SU-8 Master Mold Clean Clean Master Mold (Isopropanol, DI Water) Master->Clean Plasma_Clean Oxygen Plasma Treatment (Optional) Clean->Plasma_Clean Silanize Vapor Phase Silanization (this compound) Plasma_Clean->Silanize Pour Pour PDMS onto Silanized Master Silanize->Pour PDMS_Mix Mix PDMS Prepolymer and Curing Agent (10:1) Degas Degas PDMS Mixture PDMS_Mix->Degas Degas->Pour Cure Cure PDMS (e.g., 65°C for 2 hours) Pour->Cure Peel Peel off Cured PDMS Replica Cure->Peel Punch Punch Inlet/Outlet Holes Peel->Punch Bond Bond PDMS to Glass Slide (Plasma Bonding) Punch->Bond Device Final Microfluidic Device Bond->Device

Fig. 1: Workflow for soft lithography using this compound.

Dichlorodimethylsilane_Reaction cluster_surface Substrate Surface cluster_reagent Silanizing Agent cluster_product Resulting Surface Surface Hydroxylated Surface (-OH groups on Master Mold) Hydrophobic_Surface Hydrophobic Surface (Methyl-terminated siloxane layer) Surface->Hydrophobic_Surface Reaction This compound This compound ((CH₃)₂SiCl₂) This compound->Hydrophobic_Surface Reaction Byproduct HCl Gas (Byproduct)

Fig. 2: Chemical reaction of this compound with a hydroxylated surface.

Application: Preventing PDMS-PDMS Bonding in Multilayer Devices

For the fabrication of complex, multi-layered microfluidic devices, it is often necessary to prevent bonding between different PDMS layers during specific fabrication steps. This compound can be selectively applied to a cured PDMS surface to create a temporary or permanent non-bonding interface.

Experimental Protocol: Selective Surface Treatment of PDMS

This protocol outlines a method for selectively treating a PDMS surface to prevent bonding to another PDMS layer.

Materials:

  • Cured PDMS slab with microfluidic features

  • This compound

  • Applicator (e.g., cotton swab, small brush)

  • Fume hood

Procedure:

  • Masking (Optional):

    • If only specific areas of the PDMS surface need to be treated, mask the areas that should remain bondable using a suitable removable mask (e.g., tape).

  • Application of this compound:

    • In a fume hood, lightly dampen an applicator with this compound.

    • Gently and evenly apply a thin layer of the this compound to the desired areas of the PDMS surface. Exercise caution to avoid excess application, which can lead to pooling and uneven surface properties.

  • Evaporation:

    • Allow the this compound to react with the PDMS surface and for the solvent and byproducts to evaporate completely in the fume hood. This may take 15-30 minutes.

  • Assembly:

    • The treated PDMS layer can now be brought into contact with another PDMS layer (typically activated by oxygen plasma for bonding on untreated areas) for the assembly of the multilayer device. The this compound-treated areas will resist bonding.

Quantitative Data: PDMS Bonding Strength

While specific data for the bond strength of plasma-treated PDMS on a this compound-modified surface is not available in the provided search results, the following table provides context on the bond strengths achieved with other common methods. This highlights the importance of surface treatment for achieving robust bonding.

Bonding MethodSubstratesBond Strength (kPa)Reference
Oxygen PlasmaPDMS-PDMS>600 (average)[2]
Partial CuringPDMS-PDMS>600 (average)[2]
Uncured PDMS AdhesivePDMS-PDMS>600 (average)[2]
Corona DischargePDMS-PDMS~300 (average)[5]
TMSPMA Silane TreatmentPDMS-LiNbO₃~500 (maximum)[1]

This table illustrates that strong covalent bonds can be formed between PDMS layers using various activation techniques. The application of this compound as an anti-adhesion agent would be expected to significantly reduce or eliminate this bond strength in the treated areas.

Summary and Conclusion

This compound is a critical reagent in the fabrication of PDMS-based microfluidic devices. Its primary role as a silanizing agent is to create a hydrophobic, low-energy surface on master molds, facilitating the clean release of PDMS replicas. This is a fundamental step in the soft lithography workflow. Furthermore, its ability to modify surface properties allows for the selective prevention of bonding in the assembly of complex, multi-layered devices. The protocols provided herein offer a foundation for the effective use of this compound, while the quantitative data underscores the significant impact of surface modification on the properties of microfluidic devices. Researchers and professionals in drug development can leverage these techniques to reliably fabricate sophisticated microfluidic platforms for a wide range of applications.

References

Application Notes and Protocols: Experimental Setup for the Hydrolysis and Polycondensation of Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodimethylsilane (DCMS) is a key precursor in the synthesis of polydimethylsiloxane (B3030410) (PDMS), a versatile silicone polymer with widespread applications in biomedical devices, microfluidics, and as a vitreous humor substitute in ophthalmology.[1][2][3][4][5] The synthesis involves a two-step process: hydrolysis of DCMS followed by polycondensation of the resulting silanol (B1196071) intermediates. This document provides detailed application notes and experimental protocols for conducting this synthesis in a laboratory setting.

The overall reaction proceeds as follows:

  • Hydrolysis: this compound reacts with water to form dimethylsilanediol (B41321) and hydrochloric acid.

  • Polycondensation: The unstable dimethylsilanediol molecules condense to form linear and cyclic polydimethylsiloxane chains, releasing water in the process.[6]

The final properties of the PDMS, such as viscosity and molecular weight, are highly dependent on the reaction conditions, including temperature, pH, solvent, and the presence of catalysts.[7][8]

Safety Precautions

This compound is a highly flammable, corrosive, and moisture-sensitive liquid and vapor.[9][10][11][12][13] It is crucial to handle this chemical with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

  • Closed-toe shoes

Key Hazards:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]

  • Corrosivity: Causes severe skin burns and eye damage.[9][10]

  • Toxicity: Toxic if inhaled and harmful if swallowed.[9][10]

  • Reactivity: Reacts violently with water, releasing hydrochloric acid.[12]

In case of exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

Experimental Protocols

This section details two common protocols for the hydrolysis and polycondensation of this compound: a neutral hydrolysis method and a base-catalyzed method.

Protocol 1: Neutral Hydrolysis and Condensation

This protocol, adapted from studies on the synthesis of PDMS for biomedical applications, is performed under neutral conditions using dichloromethane (B109758) (DCM) as a solvent.[1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis:

    • In a fume hood, add a specific volume of dichloromethane (DCM) to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • Slowly add this compound (DCMS) to the DCM with vigorous stirring. A common volume ratio of DCMS to DCM is 1:1 or 1:4.[1]

    • Add deionized water dropwise to the mixture through the dropping funnel while maintaining stirring. The hydrolysis process can take approximately 2 hours.[1]

  • Purification of Hydrolyzed Gel:

    • After the hydrolysis is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer (hydrolyzed gel) repeatedly with deionized water until the aqueous phase reaches a neutral pH of 7.[1]

    • Remove the solvent (DCM) using a rotary evaporator to obtain the pure hydrolyzed gel.[1]

  • Condensation Polymerization:

    • Transfer the purified hydrolyzed gel to a clean reaction vessel.

    • Add a catalytic amount of 0.6 M potassium hydroxide (KOH) and a small amount of hexamethyldisiloxane (MM) as a chain terminator.[1]

    • Heat the mixture to 130–140 °C with a stirring speed of 300 rpm to initiate condensation polymerization and form the PDMS gel.[1]

  • Final Purification:

    • Purify the resulting PDMS gel to remove any residual catalyst and unreacted monomers.

Protocol 2: Base-Assisted Hydrolysis and Polycondensation

This protocol utilizes a base, such as potassium hydroxide (KOH), during the hydrolysis step to neutralize the hydrochloric acid byproduct.[2][3][5]

Materials:

  • This compound (DCMS)

  • Potassium hydroxide (KOH), 0.5 M solution

  • Solvent (e.g., diethyl ether)

Equipment:

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • Hydrolysis and Condensation:

    • Set up a reflux system in a fume hood.

    • Combine this compound (DCMS) and a 0.5 M solution of potassium hydroxide (KOH) in a round-bottom flask. A solvent such as diethyl ether can also be used.

    • Heat the mixture under reflux with continuous stirring. The reaction time can be lengthy, for instance, 18 hours.[2][3][5]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer containing the PDMS.

    • Wash the organic layer with deionized water to remove any remaining KOH and other water-soluble byproducts.

    • Remove the solvent by evaporation to obtain the final PDMS product.

Data Presentation

The properties of the synthesized PDMS can vary significantly with the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Influence of DCMS:DCM Ratio on PDMS Properties (Neutral Hydrolysis) [1]

DCMS:DCM RatioViscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)
1:12.060.961.403421
1:43.590.991.403621

Table 2: Influence of KOH Concentration on PDMS Properties (Base-Catalyzed Hydrolysis) [8]

KOH Concentration (M)Viscosity (Pa·s)Density (g/mL)Refractive IndexSurface Tension (mN/m)
0.50.570.9861.400119
0.61.531.0041.401221
1.04.491.0051.401020

Table 3: Properties of Monomer Synthesized from DCMS Hydrolysis [2][3][5]

PropertyValue
Viscosity171 mPas
Refractive Index1.4005
Surface Tension17 mN/m

Characterization of Synthesized PDMS

A variety of analytical techniques can be employed to characterize the synthesized PDMS:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of PDMS, such as Si-O-Si, Si-CH₃, and C-H bonds.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the PDMS.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and thickness of PDMS films.[14][16]

  • Goniometry: To measure the contact angle and assess the hydrophobicity of the PDMS surface.[14][15]

  • Tensile Testing: To determine the mechanical properties, such as ultimate tensile stress and elasticity.[14]

  • Viscometry: To measure the viscosity of the synthesized PDMS.

  • Refractometry: To determine the refractive index.

Diagrams

Chemical Reaction Pathway

reaction_pathway cluster_hydrolysis Hydrolysis cluster_polycondensation Polycondensation DCMS This compound (CH₃)₂SiCl₂ Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ DCMS:e->Silanediol:w + 2H₂O Water Water 2H₂O HCl Hydrochloric Acid 2HCl PDMS Polydimethylsiloxane [-(CH₃)₂SiO-]n Silanediol:e->PDMS:w n (CH₃)₂Si(OH)₂ H2O_byproduct Water H₂O PDMS->H2O_byproduct + n H₂O experimental_workflow start Start reagents Prepare Reagents: This compound Solvent (e.g., DCM) Water/Base Solution start->reagents hydrolysis Hydrolysis Reaction reagents->hydrolysis separation Phase Separation (if applicable) hydrolysis->separation purification1 Purification of Hydrolyzate: Washing to neutral pH separation->purification1 evaporation Solvent Evaporation purification1->evaporation polycondensation Polycondensation Reaction (Heating with Catalyst) evaporation->polycondensation purification2 Final Product Purification polycondensation->purification2 characterization Characterization of PDMS (FTIR, NMR, Viscosity, etc.) purification2->characterization end End characterization->end

References

Troubleshooting & Optimization

Controlling viscosity of PDMS synthesized from Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with polydimethylsiloxane (B3030410) (PDMS) synthesized from dichlorodimethylsilane (DCDMS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling the viscosity of PDMS during synthesis?

The viscosity of PDMS is directly related to the average molecular weight, or the length of the polymer chains.[1] Longer polymer chains result in a higher viscosity due to increased intermolecular entanglements.[2][3] Therefore, controlling the extent of polymerization is the key to achieving the desired viscosity.

Q2: How does the ratio of this compound (DCDMS) to water affect the initial hydrolysis stage?

The hydrolysis of DCDMS with water is the initial step that forms silanol (B1196071) intermediates (dimethylsilane diol).[4] These intermediates then undergo condensation to form either cyclic siloxanes or linear polymer chains.[4][5] The molar ratio of DCDMS to water can influence the reaction kinetics and the distribution of these intermediates, which subsequently affects the final polymer structure and viscosity.[6]

Q3: What is the role of a chain terminator and how does it control viscosity?

A chain terminator, such as hexamethyldisiloxane (B120664) (MM), is crucial for controlling the molecular weight of the PDMS.[4][7] Chain terminators are monofunctional and react with the growing polymer chains, preventing further elongation. By adjusting the ratio of the monomer (like DCDMS or its cyclic derivatives such as D4) to the chain terminator (MM), you can precisely control the average chain length and, consequently, the final viscosity of the PDMS.[4][7] Increasing the relative amount of chain terminator will lead to shorter polymer chains and lower viscosity.

Q4: Besides reactants, what other synthesis parameters influence the final viscosity?

Several parameters play a critical role in determining the final viscosity of the synthesized PDMS:

  • Temperature: Higher synthesis temperatures can increase the rate of polymerization, potentially leading to higher molecular weight and viscosity.[8][9] However, temperature must be carefully controlled to avoid side reactions.

  • Reaction Time: Generally, longer polymerization times allow for the formation of longer polymer chains, resulting in increased viscosity.[10][11]

  • Catalyst/Initiator Concentration: In many synthesis routes, a catalyst or initiator (like KOH) is used to facilitate the polymerization.[12][13] The concentration of this initiator can significantly impact the reaction rate and the final viscosity; a higher concentration often leads to higher viscosity.[8][12]

  • Solvent: The choice of solvent and its ratio to the precursor can affect the hydrolysis and condensation reactions.[5][14] Varying the volume ratio of DCDMS to a solvent like dichloromethane (B109758) (DCM) has been shown to produce PDMS with different viscosities.[5][15]

Troubleshooting Guide

Problem: The final PDMS has a much lower viscosity than expected.

Possible CauseSuggested Solution
Incorrect Stoichiometry An excess of the chain-terminating agent (e.g., hexamethyldisiloxane) will prematurely end chain growth. Verify all mass balance calculations and ensure accurate weighing of reactants.[16]
Presence of Impurities Monofunctional impurities in the DCDMS precursor or solvent can act as unintended chain stoppers.[16] Ensure high purity of all reactants and use anhydrous solvents where necessary.
Insufficient Reaction Time or Temperature The polymerization may not have proceeded long enough to achieve the target molecular weight.[10] Increase the reaction time or temperature in controlled increments based on your established protocol.
Excess Water For some methods, excess water can interfere with the condensation process, favoring the formation of cyclic siloxanes over linear polymers, which can limit the final molecular weight.[16] Control the amount of water added during the hydrolysis step precisely.

Problem: The final PDMS has a much higher viscosity than expected or has formed a gel.

Possible CauseSuggested Solution
Insufficient Chain Terminator Not enough chain terminator was added to control the polymerization.[7] Double-check your calculations and ensure the correct amount is added at the appropriate step.
Excessive Reaction Time or Temperature Allowing the reaction to proceed for too long or at too high a temperature can lead to excessively long polymer chains and even cross-linking.[16] Reduce the polymerization time or temperature.
Low Monomer Concentration Lower monomer availability can sometimes lead to longer polymer chains before termination occurs.[16] Consider adjusting the initial monomer concentration.
Absence of Agitation Poor mixing can create localized areas of high reactivity, leading to uncontrolled polymerization and gel formation. Ensure consistent and adequate stirring throughout the reaction.

Experimental Protocols & Data

General Protocol for PDMS Synthesis from DCDMS

This protocol outlines a general two-step hydrolysis-condensation method. Specific parameters should be optimized for the desired viscosity.

  • Hydrolysis:

    • In a reaction vessel, create a solution of this compound (DCDMS) in a suitable solvent, such as dichloromethane (DCM).[5]

    • Slowly add a controlled amount of water (e.g., Milli-Q water) to the solution while stirring vigorously. The reaction is exothermic and produces HCl gas, so it must be performed in a well-ventilated fume hood.[5]

    • Maintain the reaction at a controlled temperature (e.g., 60 °C) for a set duration (e.g., 4 hours) to allow for the formation of silanol intermediates.[5]

  • Condensation/Polymerization:

    • After hydrolysis, the reaction mixture is often neutralized (e.g., with a base) and washed to remove HCl and unreacted components.

    • A chain terminator (e.g., hexamethyldisiloxane) and a catalyst (e.g., KOH) may be added at this stage to control the polymerization.[12]

    • The temperature is then raised to initiate condensation polymerization. The specific temperature and duration will be the primary determinants of the final molecular weight and viscosity.[5]

    • For example, a condensation step could be carried out at 150°C for 4 hours.[5]

  • Purification:

    • The resulting polymer is purified to remove any remaining reactants, catalyst, or low-molecular-weight cyclic species. This often involves dissolving the polymer in a solvent, washing it multiple times with water until a neutral pH is achieved, and then removing the solvent via evaporation.[4]

Quantitative Data: Factors Influencing Viscosity

The final viscosity of PDMS is a function of its molecular weight and the number of repeating siloxane units.

Table 1: Relationship between PDMS Viscosity and Molecular Weight [17]

PDMS Viscosity (cSt)Average Number of D-UnitsNumber-Average Molecular Weight
10151,300
100755,000
1,00020015,000
10,00050037,000
100,0001,00074,000

Table 2: Effect of Synthesis Parameters on Final PDMS Viscosity

Precursor/Solvent Ratio (DCMS:DCM)Resulting Viscosity (Pa·s)Reference
1:12.06 (Medium Viscosity)[5][15]
1:43.59 (High Viscosity)[5][15]
1:103.84 (High Viscosity)[5]
Initiator Concentration (KOH)Resulting Viscosity (Pa·s)Reference
0.5 M0.57[12]
0.6 M1.53[12]
1.0 M4.49[12]

Visualizations

Experimental Workflow

G cluster_start Reactants cluster_process Synthesis cluster_end Purification & Final Product DCDMS This compound (DCDMS) Hydrolysis 1. Hydrolysis (e.g., 60°C, 4h) DCDMS->Hydrolysis Water Water Water->Hydrolysis Solvent Solvent (e.g., DCM) Solvent->Hydrolysis Condensation 2. Condensation (e.g., 150°C, 4h) + Chain Terminator & Catalyst Hydrolysis->Condensation Silanol Intermediates Purification 3. Washing & Solvent Evaporation Condensation->Purification Crude Polymer PDMS Final PDMS Product Purification->PDMS

Caption: General experimental workflow for PDMS synthesis.

Chemical Pathway: Hydrolysis and Condensation

Caption: Key chemical reactions in PDMS synthesis.

Troubleshooting Logic for Viscosity Control

G Start Viscosity Out of Spec? HighVisc Too High? Start->HighVisc Yes End Process Optimized Start->End No CheckTerminator Check Chain Terminator Amount (Increase) HighVisc->CheckTerminator Yes LowVisc Too Low? HighVisc->LowVisc No ReduceTimeTemp Reduce Reaction Time / Temperature CheckTerminator->ReduceTimeTemp CheckPurityHigh Check for Cross-linking Impurities ReduceTimeTemp->CheckPurityHigh CheckPurityHigh->End CheckStoichiometry Verify Reactant Stoichiometry LowVisc->CheckStoichiometry Yes IncreaseTimeTemp Increase Reaction Time / Temperature CheckStoichiometry->IncreaseTimeTemp CheckPurityLow Check for Monofunctional Impurities (Chain Stoppers) IncreaseTimeTemp->CheckPurityLow CheckPurityLow->End

Caption: Troubleshooting workflow for viscosity issues.

References

Common side reactions and byproducts in Dichlorodimethylsilane hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of dichlorodimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the hydrolysis of this compound?

The hydrolysis of this compound is a vigorous reaction where the two chlorine atoms are replaced by hydroxyl (-OH) groups from water. This forms dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), which is an unstable intermediate.[1][2] A major byproduct of this initial reaction is hydrogen chloride (HCl), which makes the reaction mixture highly acidic.[1][3]

Q2: What are the common side reactions and byproducts observed?

Due to the instability of dimethylsilanediol, it readily undergoes condensation polymerization.[2][4] This leads to the formation of various side products, primarily:

  • Linear Polydimethylsiloxanes (PDMS): Short-chain linear polymers with hydroxyl end groups are formed through intermolecular condensation.[3]

  • Cyclic Polydimethylsiloxanes (PDMS): Intramolecular condensation of dimethylsilanediol and its short-chain linear oligomers results in the formation of cyclic siloxanes.[3] Common cyclic byproducts include hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5).[4]

  • Hydrogen Chloride (HCl): This is a significant byproduct of the initial hydrolysis step and will make the aqueous phase strongly acidic.[1][3]

Q3: What factors influence the distribution of linear vs. cyclic byproducts?

The ratio of linear to cyclic products can be influenced by several factors:

  • Reaction Conditions: The hydrolysis of organochlorosilanes can produce a complex mixture of cyclic and linear oligomeric siloxanes.[5] For instance, one patented method reports that at the end of the first hydrolysis step, the resulting polydimethylsiloxane (B3030410) contains 50% cyclic oligomers and 50% linear oligomers.[5]

  • Solvent: Conducting the hydrolysis in a dilute ether solution can favor the formation of cyclic species.[6]

  • pH (Acidity/Basicity): Hydrolysis under basic conditions is reported to yield products with a higher molecular weight compared to acidic conditions.[7] A basic solvent can neutralize the HCl byproduct, preventing the reaction from becoming too acidic, which can slow down the reaction.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Vigorous, Uncontrolled Reaction The reaction of this compound with water is highly exothermic.- Perform the reaction in an ice bath to manage the temperature.[8]- Add the water dropwise to the this compound solution to control the reaction rate.[8]- Ensure adequate stirring to dissipate heat.
Low Yield of Desired Polysiloxane - Incomplete hydrolysis.- Loss of product during workup.- Ensure sufficient water is added for complete hydrolysis.- Stir the reaction mixture for an adequate amount of time after the addition of water to ensure the reaction goes to completion.[8]- During extraction, ensure proper separation of the organic and aqueous layers.
Product is a Low-Viscosity Liquid Formation of a high proportion of short-chain linear or cyclic siloxanes.- The initial hydrolysis product is often a slightly viscous liquid containing a mixture of short-chain linear and cyclic molecules.[1][3]- Subsequent condensation polymerization, potentially with a catalyst, is needed to increase the molecular weight and viscosity.[9][10]
Formation of a Solid Precipitate This can occur with trichloromethylsilane, which forms a cross-linked solid resin.- Ensure the purity of the this compound starting material, as contamination with trichloromethylsilane can lead to insoluble, cross-linked byproducts.[1]
Strong Acidic Conditions The formation of HCl is an inherent byproduct of the hydrolysis.- After the reaction, wash the organic phase with a saturated sodium bicarbonate solution until effervescence ceases to neutralize the HCl.[8]

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a standard university-level organic chemistry experiment.[8]

Materials:

  • This compound

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 250 mL three-neck round-bottom flask

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Separating funnel

  • Conical flask

  • Rotary evaporator

Procedure:

  • Set up the 250 mL three-neck round-bottom flask in an ice bath, equipped with a thermometer and a pressure-equalizing dropping funnel.

  • Add 20 mL of this compound and 40 mL of diethyl ether to the flask. Cool the mixture to below 15°C.

  • Add 40 mL of water to the dropping funnel.

  • Slowly add the water dropwise to the flask, ensuring the reaction temperature does not exceed 25°C. This addition will take approximately 20 minutes.

  • Once all the water has been added, continue stirring the mixture for an additional 15 minutes.

  • Carefully transfer the reaction mixture to a 250 mL separating funnel.

  • Separate and retain the organic layer.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until no further effervescence is observed.

  • Transfer the organic layer to a 250 mL conical flask and dry it with anhydrous magnesium sulfate.

  • Remove the drying agent by gravity filtration.

  • Remove the solvent using a rotary evaporator to obtain the product mixture of linear and cyclic polysiloxanes.

Data Summary

Product TypeTypical CharacteristicsFactors Favoring Formation
Linear Polydimethylsiloxanes Hydroxyl-terminated chains of varying lengths.[3]Generally co-produced with cyclic siloxanes.[5]
Cyclic Polydimethylsiloxanes Primarily D3, D4, and D5 rings.[4]Dilute reaction conditions, for example, using a solvent like diethyl ether.[6]
Higher Molecular Weight Polymers Increased viscosity.Basic conditions can promote higher molecular weight products compared to acidic conditions.[7]

Visualizations

Hydrolysis_Pathway DCDMS This compound (CH₃)₂SiCl₂ Silanediol Dimethylsilanediol (unstable) (CH₃)₂Si(OH)₂ DCDMS->Silanediol + 2H₂O H2O Water (H₂O) HCl Hydrogen Chloride (HCl) Silanediol->HCl - 2HCl Linear Linear Polysiloxanes (HO-[Si(CH₃)₂-O]n-H) Silanediol->Linear Intermolecular Condensation Cyclic Cyclic Polysiloxanes ([Si(CH₃)₂-O]n) Silanediol->Cyclic Intramolecular Condensation

Caption: Reaction pathway of this compound hydrolysis.

Troubleshooting_Workflow start Experiment Start issue Problem Encountered? start->issue uncontrolled_rxn Uncontrolled Reaction? issue->uncontrolled_rxn Yes end Successful Experiment issue->end No low_yield Low Yield? uncontrolled_rxn->low_yield No action_temp Action: - Use ice bath - Slow addition of water uncontrolled_rxn->action_temp Yes solid_precipitate Solid Precipitate? low_yield->solid_precipitate No action_yield Action: - Check stoichiometry - Increase reaction time low_yield->action_yield Yes action_precipitate Action: - Check purity of starting material solid_precipitate->action_precipitate Yes end_fail Consult Supervisor solid_precipitate->end_fail No action_temp->issue action_yield->issue action_precipitate->issue

Caption: Troubleshooting workflow for common hydrolysis issues.

References

Troubleshooting incomplete surface functionalization with Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete surface functionalization using Dichlorodimethylsilane (DCDMS).

Troubleshooting Guide

Incomplete or non-uniform surface functionalization with this compound can arise from several factors, from substrate preparation to environmental conditions. This guide outlines common problems, their probable causes, and systematic solutions.

Summary of Common Issues and Solutions
Issue ID Problem Potential Causes Recommended Solutions Expected Outcome
DCDMS-01 Low Hydrophobicity / High Wettability 1. Incomplete surface coverage.[1] 2. Insufficient density of surface hydroxyl groups.[1] 3. Degradation of DCDMS reagent.1. Optimize reaction time and DCDMS concentration. 2. Implement a rigorous surface activation protocol (e.g., oxygen plasma or piranha solution).[1][2] 3. Use fresh or newly opened DCDMS.Water contact angle > 90°.[3]
DCDMS-02 Non-Uniform/Patchy Coating 1. Inadequate substrate cleaning.[1][2] 2. Premature hydrolysis and polymerization of DCDMS in solution.[2] 3. Uneven application of DCDMS solution or vapor.1. Thoroughly clean substrates to remove organic and particulate contaminants.[1][2] 2. Conduct the reaction in an anhydrous solvent and a controlled low-humidity environment.[2] 3. Ensure complete submersion in solution or uniform vapor flow.Homogeneous surface appearance and consistent contact angle across the surface.
DCDMS-03 Formation of Aggregates/Multilayers 1. Excessively high concentration of DCDMS.[1][2] 2. Presence of excess water in the reaction environment.[2] 3. Overly long reaction times.1. Reduce the concentration of DCDMS in the solvent.[2] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] 3. Optimize the reaction time through a time-course experiment.A smooth, uniform monolayer as confirmed by AFM.[4][5]
DCDMS-04 Poor Adhesion of Subsequent Layers 1. Incomplete initial DCDMS functionalization. 2. Contamination on the DCDMS layer.1. Verify the quality of the DCDMS layer using characterization techniques before proceeding. 2. Ensure the functionalized surface is not exposed to contaminants before applying the next layer.Successful and stable deposition of subsequent material layers.

Frequently Asked Questions (FAQs)

Q1: Why is my substrate not hydrophobic after reacting with this compound?

A1: A lack of hydrophobicity is a primary indicator of failed or incomplete silanization. The most common reasons include inadequate surface preparation, leading to a low density of reactive hydroxyl (-OH) groups, or the use of a degraded this compound reagent.[1] Ensure your substrate is scrupulously clean and consider a surface activation step like oxygen plasma or piranha solution treatment to maximize hydroxyl group availability.[1][2] Always use a fresh supply of DCDMS, as it is sensitive to moisture and can degrade over time.

Q2: I see visible patches and inconsistencies on my functionalized surface. What is the cause?

A2: A patchy or non-uniform coating typically points to either contamination on the substrate or premature polymerization of the DCDMS.[2] Organic residues or particulates can mask areas of the surface, preventing the silane (B1218182) from binding.[1] Additionally, excessive moisture in the solvent or atmosphere can cause DCDMS to polymerize before it reacts with the surface, leading to the deposition of clumps rather than a uniform monolayer.[2] Performing the reaction in a controlled, low-humidity environment with anhydrous solvents is critical.

Q3: How can I avoid the formation of thick, uneven multilayers instead of a monolayer?

A3: Multilayer formation is often a result of using too high a concentration of this compound or having excess water present.[2] A higher concentration can lead to self-polymerization of the silane in solution, which then deposits on the surface.[1][2] To achieve a monolayer, it is recommended to use a dilute solution of DCDMS (e.g., 1-5% v/v in an anhydrous solvent) and to strictly control the amount of water in the reaction system.[2]

Q4: Can environmental conditions really affect my surface functionalization?

A4: Yes, environmental factors, particularly humidity, play a significant role. This compound is highly reactive with water. High humidity can lead to rapid hydrolysis and self-condensation of the silane in the vapor phase or in solution, preventing it from forming a uniform layer on the substrate surface.[2] For consistent results, it is best to perform the functionalization in a controlled environment, such as a glove box or under a dry inert gas stream (e.g., nitrogen or argon).[2]

Experimental Protocols

Surface Quality Characterization

1. Contact Angle Goniometry

This technique is used to assess the hydrophobicity of the functionalized surface, providing a quick measure of the success of the reaction.

  • Sample Preparation : Place the functionalized substrate on the goniometer stage and ensure it is level.

  • Droplet Deposition : Use a high-precision syringe to gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[2]

  • Measurement : Acquire an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Interpretation : A contact angle greater than 90° indicates a hydrophobic surface, suggesting successful functionalization with this compound.[3]

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of the surface, confirming the presence of the silane layer.[6][7]

  • Sample Preparation : The functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition : The surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of each element and its chemical environment.

  • Data Analysis : Analyze the survey spectrum to identify the elements present on the surface. High-resolution spectra of the Si 2p and C 1s regions can confirm the presence of the dimethylsilyl groups and differentiate them from the underlying substrate.[8]

3. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale, allowing for the assessment of the uniformity and smoothness of the DCDMS layer.[4]

  • Sample Preparation : The functionalized substrate is secured on an AFM sample puck.

  • Imaging : A sharp tip at the end of a cantilever is scanned across the surface. The deflection of the cantilever is measured by a laser and photodiode system to create a topographical map of the surface.

  • Data Analysis : The AFM images can reveal the presence of a uniform film, aggregates, or bare patches on the surface.[5][9] The root-mean-square (RMS) roughness can be calculated to quantify the smoothness of the coating.[5]

Visualizations

This compound Functionalization Workflow

G Figure 1. Troubleshooting Workflow for DCDMS Functionalization cluster_prep Substrate Preparation cluster_reaction Silanization Reaction cluster_characterization Characterization cluster_outcome Outcome Clean Substrate Cleaning Activate Surface Activation (e.g., O2 Plasma) Clean->Activate Vapor Vapor Phase Deposition Activate->Vapor Solution Solution Phase Deposition Activate->Solution CA Contact Angle Goniometry Vapor->CA Solution->CA XPS XPS CA->XPS Fail Incomplete Functionalization CA->Fail Low Contact Angle AFM AFM XPS->AFM Success Successful Functionalization AFM->Success Uniform Monolayer AFM->Fail Aggregates/ Incomplete Coverage Fail->Clean Re-evaluate Protocol

Caption: Troubleshooting workflow for DCDMS functionalization.

Chemical Reaction Pathway

G Figure 2. Reaction of DCDMS with a Hydroxylated Surface Reactants Substrate-OH + Cl-Si(CH3)2-Cl This compound Intermediate Substrate-O-Si(CH3)2-Cl + HCl Reactants:dcdms->Intermediate Reaction with surface hydroxyl Water H2O Reactants:dcdms->Water Final_Product Substrate-O-Si(CH3)2-O-Substrate Cross-linked Surface Intermediate->Final_Product Reaction with adjacent silanol Polymerization Undesired Polymerization (in presence of excess H2O) Water->Polymerization

References

Optimizing reaction conditions for Dichlorodimethylsilane-based silanization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dichlorodimethylsilane (DCDMS)-based silanization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and reproducible surface modifications.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the silanization process.

Issue 1: The silanized surface is not hydrophobic (water does not bead up).

  • Question: I've completed the silanization protocol, but when I test the surface with a drop of water, it spreads out instead of forming a bead. What went wrong?

  • Answer: This indicates an incomplete or failed silanization reaction. Several factors could be the cause:

    • Inadequate Surface Preparation: The glass surface must be impeccably clean and activated. Any residual organic contaminants will prevent the DCDMS from reacting with the surface hydroxyl groups. Ensure a thorough cleaning with a suitable detergent, followed by extensive rinsing with deionized water. For rigorous applications, acid washing or plasma cleaning may be necessary to ensure a high density of surface hydroxyl groups.

    • Moisture Contamination of Reagents: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of water.[1][2] This premature reaction will lead to polymerization of the silane (B1218182) in solution, preventing it from bonding to the surface.[3] Use anhydrous solvents and handle DCDMS under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Degraded this compound: If the DCDMS reagent is old or has been improperly stored, it may have already reacted with atmospheric moisture.[4] This can be visually inspected for signs of polymerization (gel formation). It is recommended to use a fresh bottle of DCDMS for best results.

Issue 2: The silanized coating appears uneven, hazy, or patchy.

  • Question: After silanization and drying, I can see a cloudy or inconsistent film on my glassware. How can I achieve a uniform coating?

  • Answer: A non-uniform coating is often a result of uncontrolled polymerization or improper application. Consider the following:

    • Excessive Silane Concentration: Using a DCDMS concentration that is too high can lead to the formation of multilayers and aggregates on the surface, resulting in a hazy appearance.[4] Adhering to recommended concentrations (typically 2-5% v/v) is crucial.

    • High Humidity: Performing the silanization in a high-humidity environment can cause the DCDMS to rapidly hydrolyze and polymerize before a uniform monolayer can form on the surface.[4][5] If possible, work in a controlled environment or a glove box with low humidity.

    • Insufficient Rinsing: Inadequate rinsing after the silanization step can leave behind unreacted DCDMS and byproducts (like HCl), which can then form polymers and residues upon drying. Ensure thorough rinsing with an anhydrous solvent like toluene (B28343) or hexane (B92381) to remove any excess reagent.[6][7]

Issue 3: Inconsistent results between batches.

  • Question: I am following the same protocol, but my silanization results are not reproducible from one experiment to the next. What could be causing this variability?

  • Answer: Lack of reproducibility is a common challenge and often points to subtle variations in the experimental conditions.[3]

    • Environmental Fluctuations: Changes in ambient temperature and humidity can significantly impact the reaction rate and the extent of premature hydrolysis.[5] Documenting these conditions for each experiment can help identify sources of variability.

    • Solvent and Reagent Quality: The purity and water content of your solvents and the age of your DCDMS can differ between batches. Using fresh, anhydrous solvents and a dedicated, properly stored bottle of DCDMS for your experiments is recommended.

    • Surface Pre-treatment: The cleanliness and activation of the glass surface are critical.[8] Variations in the cleaning procedure or the time between cleaning and silanization can lead to inconsistent surface hydroxyl group availability.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in the silanization protocol?

A1: Each step is crucial for a successful outcome:

  • Cleaning: Removes organic and inorganic contaminants from the glass surface, ensuring that the hydroxyl groups are accessible for reaction.

  • Drying/Activation: A high-temperature drying step not only removes residual water but can also activate the surface by increasing the number of reactive silanol (B1196071) (Si-OH) groups.

  • Silanization Solution Incubation: The DCDMS reacts with the surface silanol groups to form a covalent Si-O-Si bond, creating a hydrophobic methyl-terminated surface.[7]

  • Anhydrous Solvent Rinse (e.g., Toluene): Removes unreacted this compound and soluble byproducts.[7]

  • Methanol (B129727) Rinse: Reacts with any remaining chlorosilane groups on the surface and helps to remove the HCl byproduct.[6][7]

  • Final Drying/Curing: Removes all solvents and can help to cross-link and stabilize the silane layer through the reaction of adjacent silanol groups.

Q2: What are the critical safety precautions when working with this compound?

A2: this compound is a hazardous chemical that requires strict safety measures.[9][10][11]

  • Work in a Fume Hood: Always handle DCDMS in a well-ventilated chemical fume hood to avoid inhaling the corrosive and toxic vapors.[1][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves resistant to chemicals.[11]

  • Moisture Sensitivity: DCDMS reacts violently with water to produce hydrochloric acid (HCl) gas.[1][12] Keep it away from water and moist air. In case of a fire, do not use water; use a dry chemical or CO2 extinguisher.[12][13]

  • Flammability: DCDMS is a flammable liquid.[13] Keep it away from heat, sparks, and open flames.[1] Ground and bond containers when transferring the liquid to prevent static discharge.[13]

Q3: Can I reuse the this compound solution?

A3: It is generally not recommended to reuse the DCDMS solution. Due to its high reactivity with atmospheric moisture, the solution will degrade over time, leading to inconsistent and failed silanization.[3][4] For reproducible results, it is best to prepare a fresh solution for each experiment.

Q4: How does temperature affect the silanization process?

A4: Temperature can influence the reaction kinetics. While many protocols are performed at room temperature, some studies suggest that moderate heating during silanization (e.g., up to 60°C) can improve bond strength.[14] However, excessive heat can also accelerate undesirable side reactions and polymerization. The optimal temperature may depend on the specific substrate and application. A post-silanization baking step is common and helps to cure the coating.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DCDMS-based silanization.

Table 1: Typical Reaction Conditions

ParameterTypical ValueNotes
DCDMS Concentration2-10% (v/v)5% is a commonly cited concentration.[6][7]
SolventHeptane, Toluene, Hexane, ChloroformSolvents must be anhydrous.
Incubation Time15-30 minutesShorter times may be sufficient for some applications.[7]
Rinsing SolventsToluene, Methanol, Acetone (B3395972)Anhydrous solvents should be used for the initial rinse.[6][7]
Drying/Curing Temperature>100 °COften performed in an oven overnight.[7]

Detailed Experimental Protocol

This protocol provides a general methodology for the silanization of glassware.

Materials:

  • This compound (DCDMS), reagent grade

  • Anhydrous solvent (e.g., toluene or heptane)

  • Anhydrous methanol

  • Acetone

  • Glassware to be silanized

  • Appropriate glass container for the silanization solution

  • Personal Protective Equipment (PPE): chemical safety goggles, face shield, lab coat, appropriate gloves

Procedure:

  • Surface Preparation:

    • Thoroughly wash the glassware with a suitable detergent and water.

    • Rinse extensively with tap water, followed by a final rinse with deionized water.

    • Dry the glassware completely in an oven at >100°C for at least one hour, or preferably overnight.[7]

  • Silanization (Perform in a chemical fume hood):

    • Allow the glassware to cool to room temperature in a desiccator to prevent moisture adsorption.

    • Prepare a 5% (v/v) solution of DCDMS in an anhydrous solvent (e.g., toluene or heptane).[6][7]

    • Immerse the glassware in the DCDMS solution or fill the glassware with the solution, ensuring all surfaces to be treated are in contact with the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature, with occasional gentle agitation.[7]

  • Rinsing and Finishing:

    • Decant the DCDMS solution for proper disposal.

    • Rinse the glassware three times with the anhydrous solvent (e.g., toluene) to remove unreacted DCDMS.[6]

    • Rinse the glassware thoroughly with anhydrous methanol to quench any remaining reactive sites.[6][7]

    • Perform a final rinse with acetone to facilitate drying.[6]

    • Dry the silanized glassware in an oven at >100°C for at least one hour to cure the coating.

  • Quality Control:

    • After cooling, test the hydrophobicity of the surface by applying a small drop of water. The water should form a distinct bead, indicating a successful silanization.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_silanization Silanization (in Fume Hood) cluster_finishing Finishing cluster_qc Quality Control wash Wash Glassware (Detergent, DI Water) dry Oven Dry (>100°C) wash->dry prepare_solution Prepare 5% DCDMS in Anhydrous Solvent incubate Incubate Glassware (15-30 min) dry->incubate prepare_solution->incubate rinse_solvent Rinse with Anhydrous Solvent (3x) incubate->rinse_solvent rinse_methanol Rinse with Methanol rinse_solvent->rinse_methanol rinse_acetone Rinse with Acetone rinse_methanol->rinse_acetone final_dry Final Oven Dry (>100°C) rinse_acetone->final_dry qc_test Hydrophobicity Test (Water Bead) final_dry->qc_test troubleshooting_workflow start Start: Assess Silanization Outcome outcome Is the surface hydrophobic? start->outcome success Success: Process Complete outcome->success Yes no_hydrophobicity Problem: Poor/No Hydrophobicity outcome->no_hydrophobicity No check_coating Is the coating uniform and clear? success->check_coating check_coating->success Yes hazy_coating Problem: Non-uniform/Hazy Coating check_coating->hazy_coating No cause_hazy Potential Causes: - High DCDMS Concentration - High Humidity - Insufficient Rinsing hazy_coating->cause_hazy cause_no_hydro Potential Causes: - Poor Surface Cleaning - Reagent Moisture Contamination - Degraded DCDMS no_hydrophobicity->cause_no_hydro

References

How to prevent gelation during PDMS synthesis with Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polydimethylsiloxane (B3030410) (PDMS) from dichlorodimethylsilane. The following information is designed to help prevent gelation and control the properties of the final polymer.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why does it occur during PDMS synthesis?

A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a gel-like substance instead of a liquid polymer. In PDMS synthesis from this compound, gelation occurs due to excessive and uncontrolled cross-linking reactions. The primary cause is the presence of trifunctional silanes (such as methyltrichlorosilane) as impurities in the this compound monomer. These impurities have three reactive sites, leading to the formation of a three-dimensional network. Other factors that can promote gelation include an excessively high concentration of water or catalyst, and elevated reaction temperatures, which can accelerate side reactions leading to cross-linking.

Q2: How can I control the molecular weight of the PDMS polymer?

A2: The molecular weight of PDMS can be controlled by introducing a chain-terminating agent into the reaction mixture. A common and effective chain terminator is trimethylchlorosilane ((CH₃)₃SiCl). This molecule has only one reactive site, and once it reacts with a growing polymer chain, it caps (B75204) the end and prevents further polymerization at that site. By carefully controlling the ratio of this compound to trimethylchlorosilane, you can regulate the average chain length and thus the final molecular weight and viscosity of the PDMS.

Q3: What is the role of water in the synthesis process?

A3: Water is a crucial reactant in the synthesis of PDMS from this compound. It is responsible for the hydrolysis of the chloro-groups on the this compound to form silanol (B1196071) intermediates (Si-OH). These silanols are highly reactive and subsequently undergo condensation reactions to form the siloxane bonds (Si-O-Si) that make up the backbone of the PDMS polymer. However, the amount of water must be carefully controlled, as an excess can lead to an accelerated and uncontrolled reaction, increasing the risk of gelation.

Q4: Can the choice of solvent affect the synthesis?

A4: Yes, the solvent plays a significant role in controlling the reaction. Solvents such as toluene (B28343) or dichloromethane (B109758) can help to dissipate heat generated during the exothermic hydrolysis reaction and to control the concentration of reactants.[1] By diluting the reactants, the solvent can slow down the reaction rate, providing better control over the polymerization process and reducing the likelihood of premature gelation.[2]

Q5: My final PDMS product is sticky. What does this indicate?

A5: A sticky or gummy PDMS product is often an indication of incomplete curing or a non-ideal polymer structure.[2][3] This can be due to several factors, including an incorrect ratio of the PDMS base to the curing agent, insufficient mixing of the two components, or the presence of substances that inhibit the catalyst used in the curing process.[4] For PDMS synthesized from this compound, a sticky product could also indicate a low molecular weight or a broad molecular weight distribution, which can be addressed by optimizing the synthesis conditions and the use of chain terminators.

Troubleshooting Guide

This guide addresses common issues encountered during PDMS synthesis from this compound, with a focus on preventing gelation.

Issue Potential Cause Recommended Solution
Premature Gelation 1. Trifunctional Impurities: Presence of methyltrichlorosilane (B1216827) or other trifunctional silanes in the this compound monomer. 2. Excess Water: Too much water added to the reaction mixture, leading to an uncontrolled hydrolysis and condensation rate. 3. High Catalyst Concentration: Excessive amounts of catalyst (e.g., KOH) accelerating the reaction uncontrollably. 4. High Temperature: Reaction temperature is too high, promoting side reactions and cross-linking.1. Use High-Purity Monomer: Ensure the this compound is of high purity with minimal trifunctional impurities. 2. Control Water Addition: Add water slowly and in a controlled manner, ideally using a syringe pump. The molar ratio of water to this compound should be carefully calculated and maintained. 3. Optimize Catalyst Concentration: Reduce the concentration of the catalyst. Perform small-scale experiments to determine the optimal concentration for a controlled reaction. 4. Maintain Lower Temperature: Conduct the reaction at a lower temperature to slow down the reaction rate and minimize side reactions.
Product is Too Viscous 1. Insufficient Chain Terminator: Not enough chain terminator (e.g., trimethylchlorosilane) was added, resulting in longer polymer chains. 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long, leading to higher molecular weight polymers.1. Adjust Chain Terminator Ratio: Increase the molar ratio of trimethylchlorosilane to this compound to achieve a lower average molecular weight. 2. Monitor Reaction and Quench: Monitor the viscosity of the reaction mixture and quench the reaction (e.g., by neutralizing the catalyst) when the desired viscosity is reached.
Inconsistent Product Properties 1. Poor Mixing: Inadequate mixing of reactants, leading to localized areas of high reactant concentration and uncontrolled polymerization. 2. Temperature Fluctuations: Inconsistent temperature control during the reaction.1. Ensure Homogeneous Mixing: Use efficient mechanical stirring to ensure all reactants are well-dispersed throughout the reaction mixture. 2. Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a stable temperature.

Experimental Protocol: Synthesis of Linear PDMS

This protocol outlines a general method for the synthesis of linear PDMS from this compound, designed to minimize the risk of gelation.

Materials:

  • This compound (Si(CH₃)₂Cl₂) - high purity

  • Trimethylchlorosilane ((CH₃)₃SiCl) - as chain terminator

  • Deionized water

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a fume hood, set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • Reactant Preparation: Calculate the required molar amounts of this compound and trimethylchlorosilane based on the desired molecular weight. Prepare a solution of the silanes in toluene in the reaction flask.

  • Controlled Hydrolysis: Prepare a solution of deionized water in toluene. Add this solution dropwise to the stirred silane (B1218182) solution in the reaction flask using the dropping funnel over a period of 1-2 hours. Maintain a constant temperature, for example, at room temperature or slightly below, using a water bath.

  • Condensation: After the addition of water is complete, allow the reaction to stir for several hours at room temperature to promote condensation. The reaction progress can be monitored by observing the evolution of HCl gas (which can be bubbled through a basic solution to neutralize).

  • Neutralization: Once the reaction is complete, neutralize the produced hydrochloric acid by washing the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer using a separatory funnel.

  • Washing and Drying: Wash the organic layer several times with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the final PDMS product.

Quantitative Data Summary

The following table provides a summary of how different experimental parameters can influence the outcome of the PDMS synthesis, with a focus on preventing gelation. The values are illustrative and should be optimized for specific experimental setups and desired product characteristics.

Parameter Low Gelation Risk Moderate Gelation Risk High Gelation Risk Effect on Molecular Weight
Molar Ratio of (CH₃)₂SiCl₂ to (CH₃)₃SiCl 10:150:1>100:1 or no terminatorHigher ratio leads to higher molecular weight
Molar Ratio of H₂O to (CH₃)₂SiCl₂ < 1.5:11.5:1 - 2:1> 2:1Excess water can lead to uncontrolled polymerization
Reaction Temperature (°C) 0 - 2525 - 50> 50Higher temperature increases reaction rate and risk of side reactions
Catalyst Concentration (e.g., KOH) Low (e.g., < 0.1 mol%)Moderate (e.g., 0.1 - 0.5 mol%)High (e.g., > 0.5 mol%)Higher concentration accelerates the reaction

Visualizations

PDMS Synthesis and Gelation Pathway

PDMS_Synthesis DCDMS This compound (CH₃)₂SiCl₂ Silanol Silanol Intermediate (CH₃)₂Si(OH)₂ DCDMS->Silanol Hydrolysis Water Water H₂O Water->Silanol PDMS Linear PDMS [-(CH₃)₂SiO-]n Silanol->PDMS Condensation Crosslinked Cross-linked Network (Gelation) Silanol->Crosslinked Uncontrolled Condensation Terminated_PDMS End-Capped PDMS PDMS->Terminated_PDMS Terminator Chain Terminator (CH₃)₃SiCl Terminator->Terminated_PDMS Chain Termination Trifunctional Trifunctional Impurity (e.g., CH₃SiCl₃) Trifunctional->Crosslinked Cross-linking

Caption: Chemical pathways in PDMS synthesis leading to the desired linear polymer and undesired gelation.

Troubleshooting Workflow for Gelation Issues

Troubleshooting_Workflow Start Start: PDMS Synthesis Check_Viscosity Is the mixture becoming excessively viscous or gelling? Start->Check_Viscosity No_Gel Continue reaction under controlled conditions Check_Viscosity->No_Gel No Stop_Reaction Immediately stop the reaction (e.g., cool down, dilute) Check_Viscosity->Stop_Reaction Yes End End No_Gel->End Investigate_Cause Investigate the cause of gelation Stop_Reaction->Investigate_Cause Check_Monomer Check purity of This compound Investigate_Cause->Check_Monomer Check_Water Review water concentration and addition rate Investigate_Cause->Check_Water Check_Temp Verify reaction temperature Investigate_Cause->Check_Temp Check_Catalyst Check catalyst concentration Investigate_Cause->Check_Catalyst Adjust_Parameters Adjust experimental parameters for the next synthesis Check_Monomer->Adjust_Parameters Check_Water->Adjust_Parameters Check_Temp->Adjust_Parameters Check_Catalyst->Adjust_Parameters Adjust_Parameters->End

Caption: A logical workflow to troubleshoot and address gelation issues during PDMS synthesis.

References

Impact of catalyst choice on Dichlorodimethylsilane polymerization rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of catalyst choice on the polymerization rate of dichlorodimethylsilane (DCDMS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds through a two-step hydrolysis and condensation mechanism. In the first step, DCDMS reacts with water to form silanols (Si-OH) and hydrochloric acid (HCl). These unstable silanols then undergo condensation to form siloxane bonds (Si-O-Si), releasing water and building the polydimethylsiloxane (B3030410) (PDMS) polymer chains. This process can be catalyzed by acids or bases to control the reaction rate and the properties of the final polymer.[1][2]

Q2: How does the choice of an acid or base catalyst affect the polymerization rate?

A2: Both acid and base catalysts accelerate the hydrolysis and condensation reactions, but they do so through different mechanisms, which impacts the polymerization rate and the structure of the resulting polymer.

  • Acid catalysts , such as the hydrochloric acid (HCl) generated in situ during hydrolysis, promote the formation of both linear and cyclic siloxanes.[1] The polymerization can be slow under acidic conditions.[3]

  • Base catalysts , such as potassium hydroxide (B78521) (KOH), are generally more effective at promoting the formation of high molecular weight linear polymers and can lead to a faster polymerization time.[3][4] The concentration of the base catalyst can be varied to control the polymerization rate.[4]

Q3: Can the polymerization of this compound proceed without a catalyst?

A3: Yes, self-polymerization can occur, particularly during the aging of the hydrolyzed monomer.[4] This process is a condensation reaction that utilizes the acidic or basic properties of the sample itself. However, self-polymerization is often a very slow process and may not be suitable for applications requiring efficient and timely polymer production.[3]

Q4: What is the role of a platinum catalyst in the context of PDMS synthesis?

A4: Platinum-based catalysts, such as Karstedt's catalyst, are typically used in a subsequent step after the initial polymerization, specifically for the cross-linking of PDMS chains through a process called hydrosilylation.[5][6] This reaction involves the addition of a Si-H bond across a vinyl group and is essential for forming elastomeric or gel-like PDMS materials. Platinum catalysts are highly efficient but can be sensitive to inhibition by certain compounds.[7][8]

Q5: How do catalyst residuals affect the final properties of the polydimethylsiloxane?

A5: Residual catalyst in the final polymer can be detrimental to its thermal stability.[9] For instance, residual KOH can lead to depolymerization at elevated temperatures. Therefore, it is often necessary to neutralize or remove the catalyst after the desired molecular weight has been achieved.[9]

Troubleshooting Guides

Issue 1: Slow Polymerization Rate
Potential Cause Catalyst Type Troubleshooting Steps
Insufficient Catalyst Concentration Acid or BaseGradually increase the catalyst concentration while monitoring the reaction rate. Be cautious of excessive catalyst which can lead to side reactions or uncontrolled polymerization.
Low Reaction Temperature Acid or BaseIncrease the reaction temperature. The polymerization rate is generally temperature-dependent. However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution.
Presence of Inhibitors PlatinumEnsure all glassware and reagents are free from potential inhibitors such as sulfur, amines, or tin compounds. These can poison the platinum catalyst and halt the reaction.[8]
Inadequate Mixing Acid or BaseImprove agitation to ensure proper mixing of the reactants and catalyst, especially in heterogeneous reaction mixtures.
Hydrolysis under Acidic Conditions AcidHydrolysis and subsequent condensation can be slow under acidic conditions.[3] Consider switching to a base-catalyzed system for a faster reaction.
Issue 2: Formation of Gels or Insoluble Polymers
Potential Cause Catalyst Type Troubleshooting Steps
Excessive Catalyst Concentration BaseHigh concentrations of base catalysts can lead to rapid, uncontrolled polymerization and gelation. Reduce the catalyst concentration.
High Reaction Temperature Acid or BaseHigh temperatures can accelerate the reaction to a point where it becomes uncontrollable, leading to gel formation. Lower the reaction temperature.
Presence of Trifunctional Silanes AllImpurities such as trichloromethylsilane in the this compound monomer can act as cross-linking agents, leading to gelation. Ensure the purity of the starting material.
Uncontrolled Water Addition Acid or BaseRapid addition of water during the hydrolysis step can lead to localized high concentrations of silanols and rapid, uncontrolled condensation. Add water dropwise with vigorous stirring.
Issue 3: Low Molecular Weight or Viscosity of the Final Polymer
Potential Cause Catalyst Type Troubleshooting Steps
Insufficient Polymerization Time Acid or BaseAllow the reaction to proceed for a longer duration to build higher molecular weight chains. Monitor the viscosity or molecular weight over time to determine the optimal reaction time.
Presence of Chain-Stopping Impurities AllMonofunctional silanes (e.g., trimethylchlorosilane) will cap the growing polymer chains, limiting the final molecular weight. Purify the this compound monomer to remove these impurities.
Excessive Catalyst Concentration BaseVery high concentrations of some base catalysts can promote depolymerization or chain cleavage, leading to a lower average molecular weight.[10] Optimize the catalyst concentration.
Incomplete Hydrolysis Acid or BaseEnsure the hydrolysis step is complete before proceeding to the condensation step. Incomplete hydrolysis will result in a lower concentration of reactive silanols.

Data Presentation

Table 1: Effect of KOH Catalyst Concentration on Polymerization Time and Final Polymer Properties

Catalyst Concentration (M)Polymerization Time (days)Final Viscosity (Pa.s)Final Density (g/mL)Refractive IndexSurface Tension (mN/m)
0.5480.570.9861.401219
0.6634.491.0041.400821
1.0181.531.005Not ReportedNot Reported

Data synthesized from a study on the hydrolysis of this compound under alkaline conditions followed by self-polymerization.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Polymerization of this compound using KOH

This protocol describes the synthesis of polydimethylsiloxane from this compound using potassium hydroxide (KOH) as a catalyst.

Materials:

  • This compound (DCDMS)

  • Dichloromethane (B109758) (DCM)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Chloroform

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Separating funnel

Procedure:

  • Hydrolysis:

    • In a round bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of KOH in deionized water at the desired concentration (e.g., 0.5 M, 0.6 M, or 1 M).[4]

    • Add dichloromethane (DCM) to the flask. A typical ratio of DCDMS to DCM is 1:4 by volume.[3]

    • With vigorous stirring, slowly add this compound (DCDMS) to the solution at a controlled temperature, for example, 40-45°C.[4]

    • Continue the hydrolysis reaction under reflux with stirring for a set period, for instance, 2 hours.[4]

    • After the reaction, allow the mixture to cool and separate the organic and aqueous layers using a separating funnel.

  • Condensation Polymerization (Aging):

    • The organic layer containing the hydrolyzed monomer is then aged at a controlled temperature (e.g., 15-20°C) for a period ranging from days to weeks, depending on the desired viscosity.[4] During this time, self-condensation occurs, leading to the formation of the polymer.

  • Purification:

    • After the desired viscosity is achieved, the polymer is dissolved in chloroform.

    • The solution is washed with deionized water to remove any remaining KOH and other water-soluble impurities.

    • The organic phase is separated and the solvent is removed under reduced pressure to yield the purified polydimethylsiloxane.

Protocol 2: Acid-Catalyzed Polymerization of this compound (In-situ HCl)

This protocol outlines the polymerization of this compound where the in-situ generated hydrochloric acid from hydrolysis acts as the catalyst.

Materials:

  • This compound (DCDMS)

  • Diethyl ether

  • Deionized water

  • 10% Sodium bicarbonate solution

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Hydrolysis and In-situ Catalyst Formation:

    • In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound and diethyl ether.

    • From a dropping funnel, add deionized water dropwise to the stirred solution. The reaction is exothermic and will generate HCl gas, which will catalyze the polymerization.

    • After the addition of water is complete, continue stirring at room temperature for a specified time to allow for hydrolysis and initial condensation.

  • Neutralization and Work-up:

    • To stop the reaction and neutralize the HCl catalyst, carefully add a 10% sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer using a separating funnel.

    • Wash the organic layer with deionized water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the polydimethylsiloxane.

Mandatory Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis Stage cluster_condensation Condensation Stage cluster_purification Purification Stage DCDMS This compound Mixer Mixing & Reaction (Controlled Temperature) DCDMS->Mixer Solvent Solvent (e.g., DCM) Solvent->Mixer Water Water Water->Mixer Catalyst Catalyst (e.g., KOH) Catalyst->Mixer Aging Aging / Polymerization (Controlled Temperature & Time) Mixer->Aging Hydrolyzed Monomer Dissolution Dissolution in Solvent (e.g., Chloroform) Aging->Dissolution Crude PDMS Washing Washing with Water Dissolution->Washing Separation Phase Separation Washing->Separation Solvent_Removal Solvent Removal Separation->Solvent_Removal Final_Product Purified PDMS Solvent_Removal->Final_Product

Caption: Experimental workflow for base-catalyzed DCDMS polymerization.

catalyst_impact cluster_acid Acid Catalyst (e.g., HCl) cluster_base Base Catalyst (e.g., KOH) cluster_platinum Platinum Catalyst (e.g., Karstedt's) Catalyst Catalyst Choice Acid_Rate Slower Polymerization Rate Catalyst->Acid_Rate Base_Rate Faster Polymerization Rate Catalyst->Base_Rate Pt_Reaction Hydrosilylation (Cross-linking) Catalyst->Pt_Reaction Acid_Product Linear and Cyclic Products Acid_Rate->Acid_Product Base_Product High Molecular Weight Linear Polymer Base_Rate->Base_Product Pt_Product Elastomers / Gels Pt_Reaction->Pt_Product

Caption: Logical relationship between catalyst choice and polymerization outcome.

References

Removing HCl byproduct from Dichlorodimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dichlorodimethylsilane and managing the hydrogen chloride (HCl) byproduct.

Troubleshooting Guide

Q1: My reaction is complete, but the mixture is strongly acidic. What's the quickest way to neutralize it?

A1: For rapid, bulk neutralization, washing the reaction mixture with a saturated aqueous solution of a weak base is highly effective.

  • Recommended Method: Perform a liquid-liquid extraction using a saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution to your reaction mixture in a separatory funnel, shake gently at first (to control the release of CO₂ gas from neutralization), and vent frequently. Continue washing until the effervescence (gas bubbling) stops.[1][2][3]

  • Verification: After the final wash, test the pH of the aqueous layer using pH paper to ensure it is neutral (pH ~7).[2][3][4] This indicates that the acid has been successfully removed.

Q2: My product is sensitive to water. How can I remove HCl without an aqueous wash?

A2: When your product or reagents are water-sensitive, you must use anhydrous (water-free) methods.

  • Inert Gas Sparging: Bubble a dry, inert gas such as nitrogen or argon through the solution.[5] This physically displaces the dissolved HCl gas from the liquid phase. This should be performed in a well-ventilated fume hood, as it will release HCl gas.

  • Solid Base Scavenging: Add a solid, anhydrous base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) directly to your organic solution. Stir the mixture for a period to allow the base to neutralize the HCl. The resulting salt (e.g., KCl) is a solid that can be removed by filtration.

  • Organic Amine Bases: Use an organic base such as triethylamine (B128534) (TEA) or pyridine. These will react with HCl to form a salt (e.g., triethylammonium (B8662869) chloride). In nonpolar solvents, this salt may precipitate and can be filtered off. However, be aware that these salts can sometimes be partially soluble, potentially contaminating your product.

Q3: I used triethylamine to scavenge HCl, but now I have a fine white precipitate (the salt) that's difficult to filter and seems slightly soluble. What should I do?

A3: Triethylammonium chloride can be challenging to handle. Here are a few strategies:

  • Cooling: Cool the reaction mixture significantly (e.g., in an ice bath or freezer). The solubility of the salt will likely decrease at lower temperatures, promoting more complete precipitation and making filtration more effective.

  • Solvent Addition: Add a nonpolar solvent in which the salt is known to be insoluble, such as cold hexanes. This can help "crash out" the dissolved salt before filtration.

  • Plug Filtration: Instead of traditional filtration, pass the solution through a short plug of silica (B1680970) gel or celite. The polar salt will often adsorb onto the stationary phase, allowing your less polar product to pass through.

Q4: After washing with sodium bicarbonate solution, my product yield is very low. What could be the cause?

A4: Low yield after an aqueous workup can be due to several factors:

  • Emulsion Formation: Vigorous shaking can create an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. If an emulsion forms, let it stand for an extended period or add a small amount of brine (saturated NaCl solution) to help break it.

  • Product Solubility: Your product might have some solubility in the aqueous layer. To minimize this, you can perform back-extractions. After separating the initial aqueous layer, wash it one or two more times with fresh organic solvent to recover any dissolved product. Combine all organic layers for drying and solvent removal.

  • Hydrolysis of Product: If your final product (not just the starting material) is sensitive to water or basic conditions, the workup itself could be causing degradation. In this case, refer back to the anhydrous methods in Q2 .

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing HCl from this compound reactions?

A1: The primary methods can be categorized as follows:

  • Aqueous Neutralization: Washing the organic reaction mixture with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃) to neutralize and extract HCl.[1][2][3]

  • Inert Gas Sparging: Bubbling a dry, inert gas (N₂ or Ar) through the liquid to drive off dissolved HCl gas.[5]

  • Solid Scavengers: Using solid bases (e.g., K₂CO₃) or anion exchange resins that react with HCl and can be subsequently filtered off.

  • Distillation: While fractional distillation is used to purify this compound from other silanes, it is less common for the sole purpose of removing dissolved HCl from a reaction mixture.[6]

Q2: How is HCl generated in reactions with this compound?

A2: this compound is highly reactive towards water. The Si-Cl bonds are readily hydrolyzed, where water molecules replace the chlorine atoms. This hydrolysis reaction produces silanols (which then condense to form siloxanes, the basis of silicones) and releases two equivalents of hydrogen chloride (HCl) for every molecule of this compound that reacts.[7]

Q3: How can I confirm that all the HCl has been removed?

A3: The method of confirmation depends on the removal technique used:

  • For Aqueous Washes: After the final wash, use pH paper or a pH meter to test the aqueous layer. A neutral pH (around 7) indicates the acid has been removed.[2][3][4]

  • For Anhydrous Methods: This is more challenging. If the subsequent steps are sensitive to acid, it's crucial to be thorough. One practical method is to take a small aliquot of the organic solution, carefully evaporate the solvent, and dissolve the residue in a neutral solvent to test its pH. For rigorous quantitative analysis, spectroscopic methods can be employed to detect trace amounts of HCl.[8]

Q4: Is the HCl generated as a gas or dissolved in the solution?

A4: Both. HCl is a gas in its pure form, but it is highly soluble in many organic solvents and especially in water (forming hydrochloric acid). In a typical reaction, the HCl generated will dissolve in the reaction solvent. Vigorous reactions may also cause some HCl to evolve as a gas, which is why these reactions must be performed in a fume hood.[3][7]

Q5: Can the product (polydimethylsiloxane) be affected by HCl?

A5: Yes. The presence of acid (like HCl) or base can catalyze the equilibration of siloxane (Si-O-Si) bonds.[9] This means the polymer chains can break and reform, which can alter the molecular weight distribution and viscosity of the final silicone product. Therefore, removing the HCl byproduct is crucial for controlling the final properties of the polymer. However, the PDMS polymer itself is generally resistant to degradation by HCl once formed.[10]

Comparison of HCl Removal Methods
MethodPrinciple of OperationAdvantagesDisadvantages/ChallengesPurity Goal / Efficiency
Aqueous Wash (e.g., NaHCO₃) Neutralization and extraction of HCl into an aqueous phase.Fast, effective for bulk removal, inexpensive, easy to monitor with pH paper.Not suitable for water-sensitive compounds; can lead to emulsions and product loss; requires solvent drying step.Neutral pH of the final product.[2][3][4]
Inert Gas Sparging Physical removal of dissolved HCl gas by bubbling an inert gas through the solution.Anhydrous method, suitable for water-sensitive compounds; introduces no new reagents.Can be slow; may evaporate volatile solvents; less effective for very high concentrations of HCl.Can significantly reduce dissolved acid, but complete removal may be difficult to verify.[5]
Solid Base (e.g., K₂CO₃) Heterogeneous reaction where a solid base neutralizes HCl; the resulting salt is filtered off.Anhydrous method; simple filtration for removal; avoids aqueous workup.Can be a slower reaction; requires efficient stirring; filtration of fine solids can be difficult.Effective for complete neutralization in anhydrous conditions.
Organic Base (e.g., TEA, Pyridine) Homogeneous reaction where a soluble organic base forms a salt with HCl.Anhydrous method; reaction is typically fast and complete.Resulting salt may be soluble in the reaction solvent, complicating purification; base itself must be removed.Stoichiometric removal of HCl, but may introduce new impurities.

Experimental Protocols

Protocol 1: HCl Removal by Aqueous Neutralization

This protocol is suitable for the workup of a reaction where this compound has been hydrolyzed in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

Materials:

  • Reaction mixture in an organic solvent (e.g., diethyl ether).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)).

  • pH indicator paper.

  • Standard laboratory glassware.

Procedure:

  • Safety: Perform all steps in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Transfer: Carefully transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • First Wash: Add a volume of saturated NaHCO₃ solution approximately equal to the organic layer volume.

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until no more gas is evolved upon shaking.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain: Remove the lower aqueous layer. To confirm which layer is which, add a drop of water and observe where it goes.

  • Repeat Washes: Repeat steps 3-6 until no more effervescence is observed when adding the NaHCO₃ solution.

  • pH Check: After the final bicarbonate wash, perform one last wash with deionized water. Drain the aqueous layer into a beaker and check its pH with indicator paper. It should be neutral (pH ~7). If it is still acidic, perform another bicarbonate wash.

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to absorb any residual water (the drying agent should no longer clump together).

  • Filtration: Filter the solution by gravity to remove the drying agent. The resulting filtrate is your purified organic solution, from which the solvent can be removed using a rotary evaporator.[1]

Protocol 2: HCl Removal by Inert Gas Sparging

This protocol is ideal for reactions where the product is sensitive to water.

Materials:

  • Reaction mixture in a Schlenk flask or a flask with a septum-sealed sidearm.

  • Source of dry inert gas (Nitrogen or Argon) with a regulator.

  • Long needle or gas dispersion tube.

  • Outlet needle (for pressure relief).

  • Fume hood.

Procedure:

  • Safety: This procedure will vent HCl gas and must be performed in a fume hood.

  • Setup: Place the flask containing your reaction mixture in the fume hood. Secure it with a clamp.

  • Gas Inlet: Connect the inert gas source via tubing to a long needle or a gas dispersion tube.

  • Gas Outlet: Insert a short needle through the septum to act as a pressure relief outlet.

  • Sparging: Insert the long gas inlet needle so that its tip is submerged deep into the reaction solution.

  • Gas Flow: Start a slow but steady flow of the inert gas. You should see a gentle stream of bubbles rising through the solution. A flow that is too vigorous can cause splashing and rapid solvent evaporation.

  • Duration: Continue sparging for 30-60 minutes. The time required depends on the volume of the solution, the concentration of HCl, and the gas flow rate.

  • Completion: To stop, remove the gas inlet needle from the liquid first, then turn off the gas flow. This prevents the solution from being sucked back into the gas line. Remove the outlet needle. The solution is now ready for the next step.

Visualizations

Workflow for HCl Removal Method Selection

HCl_Removal_Workflow cluster_aqueous Aqueous Methods cluster_anhydrous Anhydrous Methods start Start: Reaction mixture contains HCl byproduct q1 Is the product or downstream reagent sensitive to water? start->q1 aqueous_wash Perform Aqueous Wash (e.g., sat. NaHCO3 solution) q1->aqueous_wash No sparging Inert Gas Sparging (N2 or Ar) q1->sparging Yes solid_base Add Solid Anhydrous Base (e.g., K2CO3) & Filter q1->solid_base Yes organic_base Add Organic Base (e.g., TEA) & Filter Salt q1->organic_base Yes check_ph Check pH of aqueous layer aqueous_wash->check_ph dry_organic Dry organic layer (e.g., MgSO4) & Filter check_ph->dry_organic end_node Purified Product dry_organic->end_node sparging->end_node solid_base->end_node organic_base->end_node

Caption: Decision tree for selecting an appropriate HCl removal method.

This compound Hydrolysis and HCl Removal

Hydrolysis_Process cluster_reaction Step 1: Hydrolysis Reaction cluster_purification Step 2: HCl Removal (Purification) DCDMS This compound (CH3)2SiCl2 reaction_step Hydrolysis (Vigorous Reaction) DCDMS->reaction_step H2O Water (H2O) H2O->reaction_step products Products: Siloxanes + 2 HCl reaction_step->products removal_methods Select Removal Method products->removal_methods method1 Aqueous Wash removal_methods->method1 method2 Inert Gas Sparging removal_methods->method2 method3 Solid Base Scavenging removal_methods->method3 final_product Purified Siloxanes (e.g., PDMS) method1->final_product method2->final_product method3->final_product

Caption: Overview of this compound hydrolysis and purification.

References

Technical Support Center: Dichlorodimethylsilane (DCDMS) Monolayer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for achieving uniform monolayer coverage with Dichlorodimethylsilane (DCDMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the silanization process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using DCDMS to form a monolayer?

A1: this compound is a bifunctional organosilane. The two chlorine atoms are highly reactive towards hydroxyl (-OH) groups present on the surface of substrates like glass, silica, or metal oxides. The reaction involves the hydrolysis of the Si-Cl bonds in the presence of trace surface water, forming reactive silanols (Si-OH). These silanols then condense with the substrate's hydroxyl groups, creating stable covalent siloxane bonds (Si-O-Si). The dimethyl groups are non-reactive and form the outer surface of the monolayer, imparting hydrophobic properties.

Q2: What is the difference between solution-phase and vapor-phase deposition for DCDMS?

A2: Both methods can yield uniform monolayers, but they differ in the reaction environment.

  • Solution-Phase Deposition: The substrate is immersed in a solution of DCDMS in an anhydrous solvent. This method is generally simpler to set up but is highly sensitive to trace amounts of water in the solvent, which can cause DCDMS to polymerize in the solution, leading to particle deposition on the surface.[1]

  • Vapor-Phase Deposition: The substrate is placed in a sealed chamber (e.g., a vacuum desiccator) with a small amount of liquid DCDMS. The DCDMS vapor reacts with the hydroxylated surface. This method can offer better control over the reaction and may result in smoother films with fewer particulates, as polymerization in the gas phase is less likely.[2][3]

Q3: How critical is the cleanliness and hydroxylation of the substrate?

A3: It is absolutely critical. The uniformity and stability of the DCDMS monolayer are directly dependent on a pristine and properly prepared substrate surface. Organic residues will prevent the silane (B1218182) from reacting with the surface, leading to incomplete coverage. A high density of surface hydroxyl groups is essential for the formation of a dense, covalently bonded monolayer.[4][5]

Q4: Can I reuse the DCDMS solution for multiple depositions?

A4: It is not recommended. DCDMS is highly reactive with atmospheric moisture. Once the solution is exposed to air, it will begin to hydrolyze and polymerize, reducing its effectiveness and increasing the likelihood of particle contamination in subsequent depositions. Always use a fresh solution for optimal results.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Hazy or Opaque Coating 1. Polymerization of DCDMS: Excessive water in the solvent or on the substrate surface has caused the DCDMS to form polysiloxane particles instead of a monolayer.[1] 2. Multilayer Formation: The concentration of DCDMS was too high, or the reaction time was too long.1. Ensure Anhydrous Conditions: Use a high-purity anhydrous solvent (e.g., toluene (B28343), hexane). Dry the substrate thoroughly in an oven before use.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Parameters: Reduce the DCDMS concentration (a 2% v/v solution is a good starting point) and decrease the deposition time.[7] Thoroughly rinse the substrate with fresh anhydrous solvent immediately after deposition to remove physisorbed silane.
Low Water Contact Angle / Hydrophilic Surface 1. Incomplete Monolayer Formation: Insufficient reaction time, low DCDMS concentration, or an inadequately cleaned and hydroxylated substrate. 2. Degradation of DCDMS: The DCDMS reagent may be old or have been exposed to moisture.1. Verify Substrate Preparation: Ensure the substrate is meticulously cleaned and hydroxylated (e.g., using piranha solution or UV/ozone treatment). Increase the reaction time or DCDMS concentration incrementally. 2. Use Fresh Reagent: Use a fresh bottle of high-purity DCDMS.
Non-Uniform Coverage (Patches or Streaks) 1. Uneven Surface Hydroxylation: The substrate was not uniformly activated. 2. Contaminated Solvent or DCDMS: Impurities are interfering with the self-assembly process. 3. Improper Rinsing: Inadequate rinsing after deposition can leave behind excess, unreacted silane that aggregates upon drying.1. Improve Cleaning Protocol: Ensure the entire surface is in contact with the cleaning/hydroxylating agent for a sufficient time. 2. Use High-Purity Chemicals: Use fresh, high-purity anhydrous solvent and DCDMS. 3. Thorough Rinsing: Immediately after removing the substrate from the DCDMS solution, rinse it thoroughly with fresh anhydrous solvent.
High Surface Roughness (Observed with AFM) 1. Deposition of Polymerized Silane: As with a hazy coating, this is due to excess moisture leading to the formation and deposition of polysiloxane particles.[1] 2. Aggregation of Silane: The DCDMS concentration in the solution was too high, leading to the formation of aggregates on the surface.1. Strict Moisture Control: Implement rigorous anhydrous techniques for both the solvent and the substrate. 2. Reduce Concentration: Lower the concentration of DCDMS in the deposition solution. Consider filtering the solution before use.
Monolayer Peels or Delaminates 1. Poor Covalent Bonding: This is often a result of insufficient surface hydroxylation, preventing the formation of a dense network of Si-O-Si bonds. 2. Post-Deposition Curing is Insufficient: A final baking/curing step is often necessary to drive the condensation reaction to completion and remove residual water.1. Enhance Surface Activation: Use a more aggressive hydroxylation method (e.g., longer exposure to piranha solution, if the substrate is compatible). 2. Implement a Curing Step: After rinsing and drying, bake the coated substrate at 100-120°C for 30-60 minutes to strengthen the covalent bonds.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for DCDMS monolayers and provide a comparison with other common silanization agents.

Table 1: Contact Angle and Surface Roughness of DCDMS Monolayers

SubstrateDeposition MethodDCDMS ConcentrationWater Contact Angle (°)RMS Roughness (nm)
Si(100)Solution PhaseNot Specified~90-110[1]1.9[1]
GlassSolution Phase2% in Hexane (B92381)>90[7]Not Specified
Silica NanoparticlesSolution PhaseVariedUp to 155[8]Not Specified

Table 2: Comparative Data of Different Silane Monolayers

SilaneTypical Water Contact Angle (°)Typical RMS Roughness (nm)Key Characteristics
This compound (DCDMS) 90 - 110[1]1.9[1]Forms a hydrophobic monolayer. Lower tendency for particle formation compared to trichlorosilanes.[1]
Octadecyltrichlorosilane (B89594) (OTS) 105 - 115[4]25 (with particulates)[1]Forms a dense, highly hydrophobic self-assembled monolayer. Prone to polymerization and particle formation if moisture is not strictly controlled.[1][4]
(3-aminopropyl)triethoxysilane (APTES) 40 - 60[4]~0.2 - 0.5[9]Forms a hydrophilic surface with reactive amine groups.[4]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of DCDMS

This protocol is designed to create a uniform, hydrophobic DCDMS monolayer on a glass or silicon substrate.

Materials:

  • This compound (DCDMS), ≥99.5% purity

  • Anhydrous Toluene or Hexane

  • Piranha solution (3:1 mixture of concentrated Sulfuric Acid and 30% Hydrogen Peroxide) - EXTREME CAUTION REQUIRED

  • Deionized (DI) Water

  • Nitrogen or Argon gas

  • Glass or Silicon Substrates

  • Glassware (beakers, graduated cylinders)

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the substrates in a beaker.

    • Piranha Etch (in a fume hood with appropriate personal protective equipment): Carefully add the sulfuric acid to the hydrogen peroxide. The solution is highly exothermic and corrosive.

    • Immerse the substrates in the piranha solution for 15-30 minutes.

    • Remove the substrates and rinse them extensively with DI water.

    • Dry the substrates in an oven at 120°C for at least 1 hour to ensure all water is removed.

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 2% (v/v) solution of DCDMS in anhydrous toluene or hexane. For example, add 2 mL of DCDMS to 98 mL of anhydrous solvent. Prepare this solution immediately before use.

  • Deposition:

    • Transfer the dried, hydroxylated substrates to the DCDMS solution. Ensure the substrates are fully immersed.

    • Allow the reaction to proceed for 15-30 minutes at room temperature under a dry, inert atmosphere (e.g., in a glovebox or a sealed container purged with nitrogen).

  • Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Immediately rinse the substrates thoroughly with fresh anhydrous toluene or hexane to remove any unreacted DCDMS.

    • Dry the substrates with a gentle stream of nitrogen or argon gas.

    • Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to complete the condensation reaction and remove any remaining solvent.[6]

  • Storage:

    • Store the silanized substrates in a clean, dry environment, such as a desiccator.

Protocol 2: Vapor-Phase Deposition of DCDMS

This protocol is an alternative to the solution-phase method and can yield very uniform coatings.

Materials:

  • This compound (DCDMS), ≥99.5% purity

  • Substrates prepared as in Protocol 1 (cleaned, hydroxylated, and dried)

  • Vacuum desiccator

  • Small vial

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Prepare the substrates according to step 1 in Protocol 1.

  • Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator.

    • In a separate small, open vial, add a few drops (e.g., 100-200 µL) of DCDMS. Place this vial inside the desiccator, ensuring it is not in direct contact with the substrates.[6]

  • Deposition:

    • Seal the desiccator and evacuate it using a vacuum pump for a few minutes to reduce the pressure and remove ambient moisture.

    • Allow the silanization to proceed at room temperature for 2-12 hours. The optimal time may need to be determined empirically. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[6]

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure, preferably in a fume hood.

    • Remove the coated substrates.

    • (Optional but recommended) Rinse the substrates with an anhydrous solvent like toluene to remove any loosely bound silane molecules.

    • Dry the substrates with a stream of inert gas or in an oven at 100-120°C for 30 minutes.[6]

  • Storage:

    • Store the silanized substrates in a clean, dry environment.

Visualizations

experimental_workflow cluster_prep 1. Substrate Preparation cluster_deposition 2. DCDMS Deposition cluster_post 3. Post-Treatment cluster_char 4. Characterization sub_cleaning Substrate Cleaning (e.g., Piranha Etch) sub_rinsing DI Water Rinse sub_cleaning->sub_rinsing sub_drying Oven Drying (120°C) sub_rinsing->sub_drying solution_dep Solution-Phase Deposition (2% DCDMS in Anhydrous Solvent) sub_drying->solution_dep Immerse vapor_dep Vapor-Phase Deposition (Vacuum Desiccator) sub_drying->vapor_dep Place inside post_rinsing Anhydrous Solvent Rinse solution_dep->post_rinsing vapor_dep->post_rinsing Optional post_drying Inert Gas Drying post_rinsing->post_drying post_curing Oven Curing (100-120°C) post_drying->post_curing contact_angle Contact Angle Goniometry post_curing->contact_angle afm Atomic Force Microscopy (AFM) post_curing->afm xps X-ray Photoelectron Spectroscopy (XPS) post_curing->xps reaction_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products dcdms This compound (CH₃)₂SiCl₂ hydrolysis 1. Hydrolysis (Formation of Silanols) dcdms->hydrolysis surface Hydroxylated Surface (Substrate-OH) condensation 2. Condensation (Formation of Siloxane Bonds) surface->condensation water Trace Surface Water (H₂O) water->hydrolysis hydrolysis->condensation (CH₃)₂Si(OH)₂ monolayer Covalently Bonded Monolayer (Substrate-O-Si(CH₃)₂) condensation->monolayer hcl Byproduct: HCl condensation->hcl

References

Technical Support Center: Dichlorodimethylsilane (DDS) Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dichlorodimethylsilane (DDS) for surface coating applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the surface coating process with DDS.

Problem Potential Cause Recommended Solution
Poor Adhesion (Coating Peels or Flakes Off) Improper surface preparation, leaving contaminants like oil or dirt.[1][2]Implement a rigorous cleaning protocol. This may include sonication in a detergent solution, rinsing with deionized water, and drying at an elevated temperature.[1][3] For glass surfaces, acid soaks (e.g., HCl/methanol (B129727) followed by sulfuric acid) can be effective.[4]
Incomplete hydrolysis of DDS on the surface.Ensure the substrate has sufficient surface hydroxyl groups. For glass, this can be achieved by hydration, for instance, by placing it in boiling deionized water.[5]
Incompatible solvent.Use a dry, non-polar solvent such as toluene (B28343), heptane, or hexane (B92381).[6][7]
Uneven Coating (Orange Peel, Runs, Sags) Incorrect application technique, such as applying the coating too heavily.[8]Ensure the entire surface is wetted evenly with the DDS solution and agitate for a consistent time.[6]
Viscosity of the DDS solution is too high or too low.Adjust the concentration of DDS in the solvent. A common concentration is around 2-5%.[6][7]
Environmental factors like high humidity.[8][9]Conduct the coating process in a controlled environment with low humidity to prevent premature hydrolysis of DDS in the solution.
Hazy or Cloudy Appearance (Blushing) Moisture contamination in the solvent or on the substrate.[8]Use anhydrous solvents and ensure the substrate is completely dry before coating.[10] Storing glassware in an oven prior to use can help.
Reaction byproducts (HCl) not fully removed.After coating, rinse the surface thoroughly with the anhydrous solvent used for the coating, followed by a polar solvent like methanol or acetone (B3395972) to remove unreacted silane (B1218182) and byproducts.[6][7]
Pinholes or Bubbles in the Coating Trapped air or solvent vaporizing too quickly from the surface.[8][11][12]Ensure the substrate is fully immersed in the DDS solution and that the solvent evaporation is controlled during the drying step. A stream of inert gas can be used for gentle drying.[10]
High environmental temperature causing rapid drying.[8]Perform the coating at room temperature or a moderately controlled temperature as specified in the protocol.
Inconsistent Hydrophobicity Incomplete or non-uniform monolayer formation.Increase the reaction time or optimize the DDS concentration. Ensure the surface is uniformly activated before coating.
Degradation of the DDS reagent.This compound is sensitive to moisture.[13] Use a fresh bottle or one that has been stored properly under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a solvent in the DDS coating process?

A1: The solvent plays a crucial role in the quality of the DDS coating. It serves to dissolve the this compound and facilitate its uniform application onto the substrate. The choice of solvent, particularly its polarity and ability to be anhydrous, significantly impacts the reaction kinetics and the final properties of the hydrophobic layer.[14][15]

Q2: Which solvents are recommended for DDS coatings?

A2: Anhydrous, non-polar solvents are generally recommended for DDS coatings. Toluene, heptane, and hexane are commonly used.[6][7] The choice of solvent can affect the packing density of the silane on the surface and, consequently, the resulting contact angle and hydrophobicity.[16]

Q3: Why is surface preparation so critical before applying the DDS coating?

A3: Proper surface preparation is fundamental to achieving a high-quality, adherent coating.[8][9] The substrate must be free of organic and inorganic contaminants that can interfere with the reaction between the this compound and the surface hydroxyl groups.[2] A clean surface ensures a uniform and stable siloxane bond.[1]

Q4: How does DDS create a hydrophobic surface?

A4: this compound has two reactive chlorine atoms that react with hydroxyl (-OH) groups present on the surface of many substrates like glass or silica.[10] This reaction, which involves hydrolysis and condensation, forms stable siloxane bonds (Si-O-Si).[13][17] The methyl groups of the DDS molecule are oriented away from the surface, creating a low-energy, non-polar layer that repels water.

Q5: Can I perform DDS coating in a normal lab environment?

A5: It is highly recommended to perform the coating in a controlled environment, ideally in a fume hood with low humidity. This compound reacts readily with atmospheric moisture, which can lead to premature polymerization in the solution and result in a poor-quality coating.[9][13] The reaction also releases hydrochloric acid (HCl) as a byproduct, which is corrosive and requires proper ventilation.[17]

Q6: How can I confirm the success of my DDS coating?

A6: A straightforward method to assess the hydrophobicity of the coated surface is by measuring the water contact angle. A successful hydrophobic coating will exhibit a significantly higher contact angle compared to the uncoated substrate. For instance, clean glass is hydrophilic with a low contact angle, while a DDS-coated surface can have a contact angle well above 90 degrees.[16]

Quantitative Data Summary

The choice of solvent and treatment time can influence the resulting surface hydrophobicity, which is often quantified by the water contact angle. The table below summarizes data adapted from a study on a similar silanizing agent (dichlorooctamethyltetrasiloxane) to illustrate the effect of different solvents on the final contact angle.

SolventTreatment TimeWater Contact Angle (°)
Heptane10 seconds - 30 minutes> 40
Toluene10 seconds - 30 minutes20 - 40
Acetone10 seconds - 30 minutesVariable, no plateau
Data adapted from a study on a related silanizing agent to demonstrate solvent effects.[16]

Experimental Protocols

Protocol 1: Surface Cleaning and Activation of Glass Substrates

This protocol is designed to thoroughly clean and hydroxylate glass surfaces, making them ready for silanization.[4][5]

  • Degreasing: Immerse the glass slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.

  • Rinsing: Thoroughly rinse the slides with deionized water (at least four times).

  • Acid Bath: Soak the slides in concentrated sulfuric acid for 30 minutes.

  • Final Rinsing: Rinse the slides again extensively with deionized water (at least four times).

  • Hydration & Storage: Place the clean slides in gently boiling deionized water for at least 30 minutes. The slides can be stored in the boiling water for up to an hour before silanization.[4]

  • Drying: Immediately before silanization, dry the slides with a stream of inert gas (like nitrogen or argon) or in an oven at 110-120°C.[3][10]

Protocol 2: this compound Coating in a Non-Polar Solvent

This protocol describes a solution-phase deposition of DDS.[6][7]

  • Solution Preparation: In a fume hood, prepare a 2-5% (v/v) solution of this compound in an anhydrous non-polar solvent (e.g., toluene or heptane).

  • Substrate Immersion: Immerse the clean, dry, and activated substrates into the DDS solution for 10-15 minutes. Ensure the entire surface is wetted by agitating the solution gently.[6]

  • Rinsing with Non-Polar Solvent: Remove the substrates from the DDS solution and rinse them three times with the same anhydrous solvent to remove excess, unreacted silane.[6]

  • Rinsing with Polar Solvent: Rinse the substrates with anhydrous methanol and then acetone to remove reaction byproducts.[6][7]

  • Curing/Drying: Dry the coated substrates in an oven at 80-100°C for 30-60 minutes or under a stream of inert gas.[7][10]

  • Storage: Store the coated substrates in a clean, dry environment, such as a desiccator.

Visualizations

DDS_Coating_Workflow cluster_prep Surface Preparation cluster_coating Coating Process Degrease Degrease (e.g., MeOH/HCl) Rinse1 Rinse (DI Water) Degrease->Rinse1 Acid_Bath Acid Bath (H₂SO₄) Rinse1->Acid_Bath Rinse2 Rinse (DI Water) Acid_Bath->Rinse2 Hydrate Hydrate & Store (Boiling DI Water) Rinse2->Hydrate Dry Dry (Oven/Inert Gas) Hydrate->Dry Immerse Immerse Substrate (10-15 min) Dry->Immerse Prepare_Sol Prepare 2-5% DDS in Anhydrous Solvent Prepare_Sol->Immerse Rinse_NP Rinse (Anhydrous Solvent) Immerse->Rinse_NP Rinse_P Rinse (Methanol/Acetone) Rinse_NP->Rinse_P Cure Cure/Dry (Oven) Rinse_P->Cure Store Store (Desiccator) Cure->Store

Caption: Experimental workflow for DDS surface coating.

Troubleshooting_Logic Start Coating Quality Issue Defect_Adhesion Poor Adhesion? Start->Defect_Adhesion Defect_Appearance Uneven/Hazy? Start->Defect_Appearance Defect_Pores Pinholes/Bubbles? Start->Defect_Pores Defect_Adhesion->Defect_Appearance No Cause_Prep Improper Surface Prep Defect_Adhesion->Cause_Prep Yes Defect_Appearance->Defect_Pores No Cause_Moisture Moisture Contamination Defect_Appearance->Cause_Moisture Hazy Cause_App Application Technique Defect_Appearance->Cause_App Uneven Cause_Env Environment (Temp/Humidity) Defect_Pores->Cause_Env Yes Sol_Clean Improve Cleaning Protocol Cause_Prep->Sol_Clean Sol_Dry Use Anhydrous Reagents & Dry Substrate Cause_Moisture->Sol_Dry Sol_Tech Optimize Application (Concentration, Time) Cause_App->Sol_Tech Sol_Control Control Environment Cause_Env->Sol_Control

Caption: Troubleshooting logic for common DDS coating defects.

References

Minimizing cyclic siloxane formation during Dichlorodimethylsilane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dichlorodimethylsilane. The focus is on minimizing the formation of cyclic siloxane byproducts to achieve high yields of linear polydimethylsiloxane (B3030410) (PDMS).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Question 1: My final product has a high concentration of cyclic siloxanes (e.g., D3, D4, D5). What are the likely causes and how can I fix this?

Answer:

High cyclic siloxane content is a common issue stemming from the competition between intramolecular and intermolecular condensation reactions.

Potential Causes & Solutions:

Potential CauseDetailed ExplanationRecommended Solution
High Reaction Temperature Elevated temperatures can favor the "back-biting" reaction, where a growing polymer chain attacks itself, leading to the formation of cyclic species. This process is thermodynamically driven, and higher temperatures provide the energy to overcome the activation barrier for cyclization.Maintain a moderate reaction temperature. While specific optimal temperatures can vary based on other reaction parameters, a range of 130-140°C is often cited for the condensation step.[1]
Low Monomer Concentration At low concentrations of this compound, the probability of a reactive chain end encountering another monomer or polymer chain (intermolecular reaction) is reduced. This increases the likelihood of the chain end reacting with itself (intramolecular reaction) to form a cyclic product.Increase the concentration of this compound. A higher concentration promotes intermolecular reactions, leading to the formation of linear polymers. One study found that a 1:1 volume ratio of this compound to dichloromethane (B109758) (DCM) was optimal for producing medium-viscosity PDMS.[1]
Inappropriate pH (Acidic Conditions) The hydrolysis of this compound produces hydrochloric acid (HCl), which can catalyze both the desired linear polymerization and the undesired cyclic formation.[2] Acidic conditions can slow down the overall reaction and may favor the formation of smaller cyclic species.Conduct the hydrolysis and polymerization under neutral or basic conditions. The use of a base, such as potassium hydroxide (B78521) (KOH), can neutralize the HCl byproduct and promote the formation of higher molecular weight linear polymers.[2][3]
Inefficient Removal of Water During the condensation stage, water is a byproduct. If not effectively removed, it can participate in equilibrium reactions that can lead to the cleavage of linear chains and the formation of cyclic siloxanes.Ensure efficient removal of water during the condensation step, for example, by using a Dean-Stark trap or by performing the reaction under a vacuum.

Question 2: The viscosity of my polymer is too low, indicating low molecular weight. What could be the problem?

Answer:

Low viscosity is a direct consequence of short polymer chains. Several factors can prematurely terminate chain growth.

Potential Causes & Solutions:

Potential CauseDetailed ExplanationRecommended Solution
Presence of Monofunctional Impurities Impurities with a single reactive site, such as trimethylchlorosilane, can act as chain terminators, capping the growing polymer chains and preventing further elongation.Ensure the purity of the this compound monomer. Purification by distillation before use is recommended.
Excess Chain Terminator While chain terminators like hexamethyldisiloxane (B120664) (MM) are used to control the molecular weight, an excess amount will lead to a higher number of shorter chains.[1]Carefully control the stoichiometry of the chain terminator. The ratio of monomer to chain terminator is a critical parameter for achieving the desired molecular weight and viscosity.
Suboptimal Catalyst Concentration Insufficient catalyst can lead to a slow and incomplete reaction, resulting in lower molecular weight polymers. Conversely, an excessively high concentration of some catalysts can promote side reactions or depolymerization.Optimize the catalyst concentration. For instance, when using KOH, concentrations are varied to achieve the desired viscosity, with higher concentrations generally leading to higher viscosity up to a certain point.[4]
Insufficient Reaction Time The polymerization reaction requires adequate time for the polymer chains to grow to the desired length.Increase the reaction time to allow for more complete polymerization and chain extension.

Question 3: My polymer yield is consistently low. What are the common reasons for this?

Answer:

Low polymer yield can be attributed to the loss of material through side reactions or incomplete conversion of the monomer.

Potential Causes & Solutions:

Potential CauseDetailed ExplanationRecommended Solution
High Formation of Volatile Cyclic Siloxanes The formation of low molecular weight cyclic siloxanes, which are often volatile, can lead to a significant loss of silicon from the reaction mixture, thereby reducing the overall polymer yield.Address the factors that favor cyclic formation as outlined in Question 1 (e.g., control temperature, increase monomer concentration, use basic conditions).
Incomplete Hydrolysis If the initial hydrolysis of this compound is incomplete, unreacted monomer will not participate in the subsequent polymerization, leading to a lower yield.Ensure complete hydrolysis by allowing sufficient reaction time and adequate mixing. The hydrolysis process can take several hours.[5]
Loss of Product During Purification The purification steps, such as washing and solvent removal, can lead to a loss of the final polymer if not performed carefully.Optimize the purification procedure to minimize product loss. For example, ensure complete phase separation during washing and use appropriate techniques for solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind cyclic siloxane formation?

The formation of cyclic siloxanes during the polymerization of this compound is a result of a competing intramolecular condensation reaction. After the initial hydrolysis of this compound to dimethylsilanediol, these silanol (B1196071) groups can undergo condensation. Intermolecular condensation leads to the desired linear polymer chains, while intramolecular condensation, often referred to as "back-biting," results in the formation of cyclic species like D3, D4, and D5.[1][2]

Q2: How does the choice of solvent impact the polymerization process?

The solvent plays a crucial role in the hydrolysis and condensation steps. A basic solvent can neutralize the HCl produced during hydrolysis, which can prevent the reaction conditions from becoming acidic and slowing down the reaction.[2] The solvent also affects the solubility of the reactants and the growing polymer chains, which can influence the reaction kinetics and the final properties of the polymer.

Q3: What is the role of a catalyst in controlling the polymer structure?

Catalysts, such as potassium hydroxide (KOH), are often used to accelerate the condensation polymerization. By promoting the reaction between silanol groups, a catalyst can favor the formation of higher molecular weight linear polymers over cyclic byproducts. The concentration of the catalyst is a key parameter to control, as it can influence the reaction rate and the final viscosity of the PDMS.[4]

Q4: Can I completely eliminate the formation of cyclic siloxanes?

Completely eliminating the formation of cyclic siloxanes is challenging due to the inherent equilibrium between the linear and cyclic species. However, by carefully controlling the reaction conditions as outlined in this guide, it is possible to significantly minimize their formation and maximize the yield of the desired linear polydimethylsiloxane.

Experimental Protocols

Protocol for Minimizing Cyclic Siloxane Formation in this compound Polymerization

This protocol outlines a general procedure for the hydrolysis and condensation of this compound to favor the formation of linear polydimethylsiloxane.

Materials:

  • This compound (purified by distillation)

  • Dichloromethane (DCM, anhydrous)

  • Potassium hydroxide (KOH)

  • Hexamethyldisiloxane (MM, as chain terminator)

  • Deionized water

Procedure:

  • Hydrolysis:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add a solution of this compound in dichloromethane (e.g., a 1:1 volume ratio).[1]

    • Slowly add deionized water to the stirred solution. The hydrolysis of this compound will produce HCl, so ensure adequate ventilation.

    • After the addition is complete, continue stirring for several hours to ensure complete hydrolysis.

  • Neutralization and Separation:

    • Slowly add a solution of potassium hydroxide to neutralize the HCl.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer containing the siloxanols.

  • Condensation Polymerization:

    • Transfer the organic layer to a reaction vessel equipped for distillation.

    • Add the desired amount of hexamethyldisiloxane (MM) as a chain terminator to control the molecular weight.

    • Add a catalytic amount of potassium hydroxide (e.g., 0.6 M).[1]

    • Heat the mixture to the desired condensation temperature (e.g., 130-140°C) with continuous stirring.[1]

    • Remove the water byproduct via distillation.

  • Purification:

    • After the desired viscosity is reached, cool the reaction mixture.

    • Dissolve the polymer in a suitable solvent and wash with deionized water to remove any remaining catalyst and salts.

    • Remove the solvent under reduced pressure to obtain the purified polydimethylsiloxane.

Visualizations

ReactionPathways This compound This compound Dimethylsilanediol Dimethylsilanediol This compound->Dimethylsilanediol Hydrolysis Linear_PDMS Linear Polydimethylsiloxane Dimethylsilanediol->Linear_PDMS Intermolecular Condensation (Favored by high concentration, basic pH) Cyclic_Siloxanes Cyclic Siloxanes (D3, D4, etc.) Dimethylsilanediol->Cyclic_Siloxanes Intramolecular Condensation (Favored by low concentration, high temp) Linear_PDMS->Cyclic_Siloxanes Back-biting (Favored by high temp)

Caption: Reaction pathways in this compound polymerization.

TroubleshootingWorkflow Start High Cyclic Content or Low Molecular Weight Check_Temp Check Reaction Temperature Start->Check_Temp Check_Conc Check Monomer Concentration Check_Temp->Check_Conc Optimal Solution_Temp Lower Temperature Check_Temp->Solution_Temp High Check_pH Check Reaction pH Check_Conc->Check_pH Optimal Solution_Conc Increase Concentration Check_Conc->Solution_Conc Low Check_Purity Check Monomer Purity Check_pH->Check_Purity Optimal Solution_pH Use Neutral/Basic Conditions Check_pH->Solution_pH Acidic Solution_Purity Purify Monomer Check_Purity->Solution_Purity Impurities Present End Optimized Polymer Synthesis Check_Purity->End Pure Solution_Temp->End Solution_Conc->End Solution_pH->End Solution_Purity->End

Caption: Troubleshooting workflow for this compound polymerization.

References

Validation & Comparative

Characterization of Dichlorodimethylsilane-modified surfaces using contact angle goniometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dichlorodimethylsilane-Modified Surfaces for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound (DCDMS) modified surfaces with other common silanizing agents. It includes detailed experimental protocols for surface modification and characterization using contact angle goniometry, along with quantitative data to support the comparison. This information is intended for researchers, scientists, and professionals in drug development who require precise control over surface hydrophobicity.

Comparison of Silanizing Agents for Surface Hydrophobization

The choice of silanizing agent is critical in achieving the desired level of hydrophobicity and surface properties for various applications. This compound is a widely used reagent for rendering surfaces hydrophobic. The following table summarizes the performance of DCDMS in comparison to other common silanizing agents based on the static water contact angle achieved on glass or silicon substrates. A higher contact angle indicates a more hydrophobic surface.[1][2]

Silanizing AgentChemical FormulaSubstrateWater Contact Angle (°)Key Characteristics
This compound (DCDMS) C₂H₆Cl₂SiSi(100)~90 - 105[3]Forms a less densely packed monolayer compared to OTS, but offers significant hydrophobicity and is thermally stable at high temperatures.[3]
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃SiGlass/Si(100)~107 - 112[3]Forms a well-ordered self-assembled monolayer (SAM) resulting in high hydrophobicity; considered a benchmark for anti-stiction coatings.[3]
Hexamethyldisilazane (HMDS)C₆H₁₉NSi₂Silicon Wafer~65 - 80[4]Commonly used in the microelectronics industry as an adhesion promoter for photoresists by rendering the surface more hydrophobic.[4]
(3,3,3-Trifluoropropyl)trichlorosilaneC₃H₄F₃Cl₃SiGlass~84Provides a moderately hydrophobic surface.
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneC₁₀H₄F₁₇Cl₃SiGlass~115The presence of fluorine atoms significantly increases hydrophobicity.

Experimental Protocols

Precise and reproducible surface modification and characterization require detailed experimental protocols. The following sections provide step-by-step methodologies for surface modification with DCDMS and subsequent analysis using contact angle goniometry.

Surface Modification with this compound (Vapor Phase Deposition)

Vapor phase deposition is a common method for creating a uniform hydrophobic layer on substrates.

Materials:

  • This compound (DCDMS)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene (B28343)

  • Vacuum desiccator

  • Vacuum pump

Procedure:

  • Substrate Cleaning and Activation: To ensure a reactive surface, immerse the substrates in Piranha solution for 30-60 minutes. This process cleans the surface and generates hydroxyl (-OH) groups. Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing and Drying: Thoroughly rinse the cleaned substrates with deionized water and then with anhydrous toluene. Dry the substrates with a stream of inert gas (e.g., nitrogen or argon) or in an oven at 100°C for 30 minutes.

  • Vapor Phase Silanization: Place the cleaned and dried substrates inside a vacuum desiccator. In a small container within the desiccator, add a few drops of DCDMS.

  • Vacuum Application: Evacuate the desiccator using a vacuum pump for a few minutes and then seal it. The low pressure will facilitate the vaporization of DCDMS.

  • Reaction Time: Allow the silanization reaction to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • Post-Treatment: After the reaction period, vent the desiccator to atmospheric pressure in a fume hood.

  • Final Rinsing and Drying: Remove the coated substrates and rinse them with anhydrous toluene to remove any unbound silane (B1218182) molecules. Dry the substrates again with a stream of inert gas or in an oven.

  • Storage: Store the hydrophobic substrates in a clean, dry environment to prevent contamination.

Contact Angle Measurement using Goniometry (Sessile Drop Method)

The sessile drop method is a fundamental technique for measuring the static contact angle, which indicates the wettability of a surface.[5]

Equipment:

  • Contact Angle Goniometer with a light source and camera

  • Syringe with a fine needle for dispensing liquid

  • Leveling stage

  • Deionized water (or other probe liquid)

Procedure:

  • Instrument Setup:

    • Ensure the contact angle goniometer is placed on a vibration-free table.

    • Turn on the light source and the camera.

    • Use a spirit level to ensure the sample stage is perfectly horizontal.

  • Sample Placement: Carefully place the DCDMS-modified substrate on the sample stage.

  • Droplet Deposition:

    • Fill the syringe with deionized water, ensuring there are no air bubbles.

    • Carefully lower the syringe needle close to the substrate surface.

    • Dispense a small droplet of water (typically 2-5 µL) onto the surface.

    • Slowly retract the needle from the droplet without disturbing it.

  • Image Capture and Analysis:

    • Adjust the focus of the camera to get a sharp image of the droplet profile at the solid-liquid-vapor interface.

    • Capture a high-resolution image of the sessile drop.

    • Use the goniometer's software to analyze the image. The software will typically identify the baseline of the drop and the tangent at the three-phase contact point to calculate the contact angle.

  • Data Collection:

    • Measure the contact angle on both sides of the droplet to check for symmetry. A significant difference may indicate an uneven surface or a tilted stage.

    • Perform measurements at multiple locations on the substrate to ensure homogeneity of the coating.

    • Record the average contact angle and the standard deviation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for surface modification and the logical relationship of factors influencing the final surface properties.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (e.g., Piranha Solution) Activation Surface Activation (Hydroxylation) Cleaning->Activation Drying_Prep Drying Activation->Drying_Prep Silanization DCDMS Vapor Phase Deposition Drying_Prep->Silanization Ready for Modification Post_Rinse Rinsing (Anhydrous Toluene) Silanization->Post_Rinse Drying_Post Final Drying Post_Rinse->Drying_Post CA_Measurement Contact Angle Goniometry Drying_Post->CA_Measurement Ready for Characterization Hydrophobic_Surface Hydrophobic Surface CA_Measurement->Hydrophobic_Surface Confirms

Caption: Workflow for the preparation and characterization of a DCDMS-modified hydrophobic surface.

Contact_Angle_Factors cluster_silane Silanizing Agent Properties cluster_substrate Substrate Properties cluster_process Process Parameters center_node Resulting Contact Angle Silane_Type Type of Silane (e.g., DCDMS, OTS) Silane_Type->center_node Silane_Conc Concentration Silane_Conc->center_node Substrate_Material Material (e.g., Glass, Silicon) Substrate_Material->center_node Surface_Roughness Surface Roughness Surface_Roughness->center_node Hydroxyl_Density Hydroxyl Group Density Hydroxyl_Density->center_node Reaction_Time Reaction Time Reaction_Time->center_node Temperature Temperature Temperature->center_node Solvent Solvent (for liquid phase) Solvent->center_node

Caption: Factors influencing the final contact angle of a silanized surface.

References

A Comparative Guide to the Characterization of PDMS Synthesized from Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analytical characterization of polydimethylsiloxane (B3030410) (PDMS) synthesized from dichlorodimethylsilane using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes detailed experimental protocols, comparative data, and a visual representation of the experimental workflow.

Polydimethylsiloxane (PDMS) is a widely utilized silicon-based organic polymer known for its unique properties, including biocompatibility, flexibility, and durability. While the most common method for synthesizing PDMS is through the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4), an alternative and cost-effective route involves the hydrolysis and condensation of this compound.[1][2][3] This guide focuses on the analytical validation of PDMS synthesized from the latter, providing a direct comparison of the spectroscopic data obtained from FTIR and NMR analyses.

Comparative Spectroscopic Analysis

The successful synthesis of PDMS from this compound can be confirmed by identifying its characteristic functional groups and proton environments using FTIR and NMR spectroscopy. The data presented below summarizes the expected spectroscopic signatures for PDMS.

Spectroscopic TechniqueParameterCharacteristic ValueAssignment
FTIR Wavenumber (cm⁻¹)2960-2950Asymmetric CH₃ stretching in Si-CH₃[4]
1260-1259CH₃ deformation in Si-CH₃[4]
1074-1020Si-O-Si stretching[4]
796-789-CH₃ rocking and Si-C stretching in Si-CH₃[4]
¹H NMR Chemical Shift (ppm)~0.1Protons in Si-CH₃ groups[5][6][7]

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis and subsequent analysis of PDMS from this compound.

experimental_workflow cluster_synthesis Synthesis of PDMS cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation s1 Hydrolysis of This compound s2 Condensation Polymerization s1->s2 Formation of siloxane oligomers s3 Purification of PDMS s2->s3 Formation of high molecular weight PDMS a1 FTIR Spectroscopy s3->a1 Sample for FTIR analysis a2 NMR Spectroscopy s3->a2 Sample for NMR analysis r1 Identification of Characteristic Peaks a1->r1 a2->r1 r2 Confirmation of PDMS Structure r1->r2

Caption: Experimental workflow for the synthesis and spectroscopic analysis of PDMS.

Detailed Experimental Protocols

Synthesis of PDMS from this compound

The synthesis of PDMS from this compound is a two-step process involving hydrolysis followed by condensation.[1][8]

  • Hydrolysis: this compound is slowly added to a stirred mixture of water and a suitable solvent (e.g., dichloromethane) under controlled temperature conditions. This reaction leads to the formation of silanol-terminated oligomers and hydrochloric acid as a byproduct.[1][9] The reaction is typically carried out at a temperature of around 60°C with continuous stirring for several hours.[1]

  • Condensation: The silanol-terminated oligomers are then subjected to a condensation polymerization reaction. This can be achieved by heating the mixture to a higher temperature to drive off water and promote the formation of high molecular weight PDMS.[1]

  • Purification: The resulting PDMS is purified to remove any unreacted starting materials, solvent, and byproducts. This is often achieved through washing with water to a neutral pH, followed by evaporation of the solvent.[3]

FTIR Analysis of PDMS

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer sample.

  • Sample Preparation: A small amount of the purified PDMS is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Alternatively, a thin film of the polymer can be cast from a suitable solvent onto an infrared-transparent substrate.[10][11]

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[12] A background spectrum is collected prior to the sample measurement to subtract any atmospheric interference.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in PDMS, as detailed in the comparative data table. The presence of a strong Si-O-Si stretching band and characteristic C-H vibrations in the Si-CH₃ groups confirms the formation of PDMS.[4][13][14]

NMR Analysis of PDMS

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons in the polymer structure.

  • Sample Preparation: A small amount of the purified PDMS is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added.

  • Data Acquisition: The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer. Key parameters such as the number of scans and relaxation delay are optimized to obtain a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts of the signals in the ¹H NMR spectrum are referenced to TMS (0 ppm). The spectrum of PDMS is expected to show a single, sharp peak corresponding to the chemically equivalent protons of the methyl groups attached to the silicon atoms.[5][7] The integration of this peak can be used for quantitative analysis and to determine the purity of the sample.

Alternative Synthesis Route: Ring-Opening Polymerization

For comparison, the most prevalent industrial method for PDMS synthesis is the ring-opening polymerization (ROP) of cyclic siloxane monomers, primarily octamethylcyclotetrasiloxane (D4).[3] This method typically involves an anionic or cationic catalyst and a chain terminator to control the molecular weight of the final polymer.[3] While ROP offers excellent control over the polymer architecture, the synthesis from this compound presents a viable and often more accessible alternative for laboratory-scale production.[1][15] The PDMS produced from both methods exhibits identical FTIR and NMR spectroscopic characteristics, confirming the formation of the same polymer structure.

References

A Comparative Guide to Dichlorodimethylsilane and Trichloromethylsilane for Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dichlorodimethylsilane and trichloromethylsilane as cross-linking agents, focusing on their performance, underlying mechanisms, and the properties of the resulting polymeric networks. This information is intended to assist researchers in selecting the appropriate silane (B1218182) for their specific application, be it in the development of elastomers, resins, or functional coatings.

Executive Summary

This compound ((CH₃)₂SiCl₂) and trichloromethylsilane (CH₃SiCl₃) are both versatile chlorosilanes that readily undergo hydrolysis to form siloxane bonds (-Si-O-Si-), the backbone of silicone polymers. However, their difference in functionality—two chlorine atoms in this compound versus three in trichloromethylsilane—leads to fundamentally different cross-linked structures and, consequently, distinct material properties.

  • This compound , being difunctional, primarily forms linear or cyclic polydimethylsiloxane (B3030410) (PDMS) chains. This results in flexible, elastomeric materials.

  • Trichloromethylsilane , being trifunctional, creates a dense, three-dimensional cross-linked network. This leads to the formation of hard, rigid silicone resins.

The choice between these two silanes will, therefore, depend on the desired mechanical and thermal properties of the final material.

Reaction Mechanisms and Network Structure

The cross-linking process for both silanes is initiated by hydrolysis, where the chloro groups are replaced by hydroxyl groups, releasing hydrochloric acid as a byproduct. These intermediate silanols are unstable and rapidly undergo condensation polymerization to form siloxane bonds.

This compound: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + nH₂O

The resulting dimethylsilanediol (B41321) condenses to form long, linear or cyclic polydimethylsiloxane chains, which are characteristic of silicone elastomers and fluids.[1]

Trichloromethylsilane: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl nCH₃Si(OH)₃ → [CH₃SiO₁.₅]n + 1.5nH₂O

The methylsilanetriol (B1219558) intermediate possesses three hydroxyl groups, enabling the formation of a highly branched and cross-linked three-dimensional network structure, which is the basis of silicone resins.[2]

CrossLinkingMechanisms cluster_DDS This compound Pathway cluster_TCMS Trichloromethylsilane Pathway DDS This compound ((CH₃)₂SiCl₂) Diol Dimethylsilanediol ((CH₃)₂Si(OH)₂) DDS->Diol Hydrolysis (+2H₂O, -2HCl) PDMS Linear/Cyclic PDMS [-Si(CH₃)₂-O-]n Diol->PDMS Condensation (-nH₂O) TCMS Trichloromethylsilane (CH₃SiCl₃) Triol Methylsilanetriol (CH₃Si(OH)₃) TCMS->Triol Hydrolysis (+3H₂O, -3HCl) Resin Cross-linked Resin [CH₃SiO₁.₅]n Triol->Resin Condensation (-1.5nH₂O) ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization start Start: Silane Precursor hydrolysis Hydrolysis & Condensation start->hydrolysis purification Purification/Solvent Removal hydrolysis->purification polymer Base Polymer (PDMS or Resin) purification->polymer gel Gel Content Analysis polymer->gel swelling Swelling Ratio Measurement polymer->swelling mechanical Mechanical Testing (Tensile, Modulus) polymer->mechanical thermal Thermal Analysis (TGA) polymer->thermal

References

A Tale of Two Precursors: Dichlorodimethylsilane vs. Octamethylcyclotetrasiloxane (D4) for PDMS Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of polydimethylsiloxane (B3030410) (PDMS), comparing the traditional dichlorodimethylsilane hydrolysis-condensation route with the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4). This guide provides an objective analysis of both methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy for specific research and development needs.

Polydimethylsiloxane (PDMS) is a versatile silicone polymer with a wide range of applications in research, medical devices, and the pharmaceutical industry due to its unique properties, including biocompatibility, optical transparency, and gas permeability. The synthesis of PDMS can be approached through two primary routes: the hydrolysis and condensation of this compound and the ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (D4). The choice between these precursors and their respective synthetic pathways can significantly impact the properties of the final polymer, as well as the overall efficiency and cost of the process.

This guide presents a detailed comparison of these two synthetic methodologies, offering a clear overview of the reaction mechanisms, experimental protocols, and the resulting polymer characteristics to inform precursor selection for PDMS synthesis.

At a Glance: Key Differences in PDMS Synthesis

FeatureThis compoundOctamethylcyclotetrasiloxane (D4)
Primary Synthesis Method Hydrolysis and CondensationRing-Opening Polymerization (ROP)
Precursor Availability & Cost Generally cheaper and more readily available[1][2][3].Can be more limited and expensive in certain regions[1][2][4].
Reaction Mechanism Two-step process: Hydrolysis to silanols followed by condensation to form siloxane bonds.Chain-growth polymerization initiated by a catalyst that cleaves the cyclic monomer.
Catalysts Can be performed under neutral conditions, though acid or base catalysts can be used[1][2].Requires cationic (e.g., H₂SO₄, DBSA) or anionic (e.g., KOH) catalysts, or photoinitiators[5][6][7].
Control over Polymer Properties Viscosity can be controlled by adjusting the precursor to solvent ratio[1][2].Molecular weight and viscosity are controlled by the monomer to initiator/chain terminator (e.g., HMDS) ratio[5][8][9].
Byproducts Hydrochloric acid (HCl) is a major byproduct of the hydrolysis step, which needs to be neutralized.Formation of other cyclic siloxanes can occur as side products[7].
Toxicity of Resulting PDMS In-vitro tests have shown the resulting PDMS to be non-irritant and non-toxic[1][2].PDMS synthesized from D4 has also been shown to be non-toxic in in-vitro tests[10][11].

The Chemistry Behind the Polymer: Reaction Pathways

The synthesis of PDMS from this compound and D4 follows distinct chemical pathways, each offering unique advantages and challenges.

This compound: A Path of Hydrolysis and Condensation

The synthesis of PDMS from this compound is a classical approach that proceeds in two main stages. Initially, this compound undergoes hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, forming dimethylsilanediol. This intermediate is unstable and readily undergoes condensation, eliminating water to form the siloxane backbone of PDMS. This process can also lead to the formation of cyclic siloxanes, including D4, as intermediates.[12]

G DCDMS This compound (CH₃)₂SiCl₂ Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ DCDMS->Silanediol Hydrolysis HCl 2HCl PDMS Polydimethylsiloxane (PDMS) -[Si(CH₃)₂-O]n- Silanediol->PDMS Condensation Water1 2H₂O Water2 nH₂O

Hydrolysis and condensation of this compound.
Octamethylcyclotetrasiloxane (D4): The Ring-Opening Approach

The synthesis of PDMS from D4 utilizes a ring-opening polymerization (ROP) mechanism.[5][13] This process is initiated by a catalyst, which can be either cationic or anionic in nature. The catalyst attacks and opens the stable eight-membered ring of the D4 monomer, creating a reactive center. This reactive center then propagates by attacking other D4 molecules, leading to the growth of a linear polymer chain. A chain terminator, such as hexamethyldisiloxane (B120664) (MM), is often used to control the molecular weight and terminate the polymerization process.[5][9]

G D4 Octamethylcyclotetrasiloxane (D4) Initiation Initiation: Ring-Opening D4->Initiation Catalyst Catalyst (e.g., KOH, H₂SO₄) Catalyst->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Termination Termination Propagation->Termination PDMS Polydimethylsiloxane (PDMS) Propagation->PDMS Termination->PDMS Terminator Chain Terminator (e.g., HMDS) Terminator->Termination

Ring-opening polymerization of D4.

Experimental Protocols: A Step-by-Step Guide

The following sections provide generalized experimental protocols for the synthesis of PDMS using both this compound and D4. These are intended to serve as a starting point, and optimization may be necessary based on specific experimental goals.

Synthesis of PDMS from this compound

This protocol is based on the hydrolysis-condensation method described in the literature.[1][2]

Materials:

  • This compound (DCMS)

  • Dichloromethane (DCM) as a solvent

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis: In a fume hood, a specific volume ratio of DCMS to DCM (e.g., 1:1 or 1:4) is prepared in a reaction vessel. Deionized water is slowly added to the mixture while stirring. The reaction is exothermic and will produce hydrochloric acid, so appropriate safety precautions must be taken.

  • Separation: After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer containing the hydrolyzed siloxanes is separated from the aqueous layer.

  • Washing: The organic layer is washed multiple times with deionized water until the aqueous phase reaches a neutral pH.

  • Condensation: The solvent (DCM) is removed from the organic layer using a rotary evaporator. The resulting viscous liquid is then heated at an elevated temperature to promote condensation and increase the molecular weight of the PDMS.

  • Purification: The final PDMS product may be further purified to remove any residual low molecular weight species.

Synthesis of PDMS from Octamethylcyclotetrasiloxane (D4)

This protocol is based on the ring-opening polymerization method.[5][9]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Hexamethyldisiloxane (MM) as a chain terminator

  • Potassium hydroxide (B78521) (KOH) as a catalyst

  • Reaction vessel with a stirrer and temperature control

  • Chloroform (B151607)

  • Deionized water

Procedure:

  • Reaction Setup: A specific ratio of D4 and MM is added to a reaction vessel equipped with a mechanical stirrer and a heating mantle.

  • Initiation: The mixture is heated to the desired reaction temperature (e.g., 150°C). A specific concentration of the KOH catalyst is then added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed with continuous stirring for a predetermined time to achieve the desired viscosity.

  • Termination and Quenching: After the desired polymerization time, the reaction is cooled down, and an excess of a quenching agent (e.g., a weak acid) can be added to neutralize the catalyst and terminate the reaction.

  • Purification: The polymer is dissolved in a solvent like chloroform and washed with deionized water to remove the catalyst and any byproducts. The solvent is then removed using a rotary evaporator to obtain the final PDMS product.

Comparative Performance Data

The choice of precursor and synthesis method directly influences the properties of the resulting PDMS. The following tables summarize key performance data extracted from various studies.

Physical Properties of PDMS
PropertyPDMS from this compoundPDMS from D4
Viscosity Medium (2.06 Pa·s) to high (3.59 Pa·s) viscosity can be achieved by varying the DCMS:DCM ratio.[1][2]A wide range of viscosities from low (e.g., 1000 mPa·s) to high (e.g., 4320 mPa·s) can be obtained by adjusting the D4:MM ratio and polymerization time.[8][9]
Refractive Index 1.4034 - 1.4036[1][2]1.3982 - 1.4044[5][8]
Surface Tension ~21 x 10⁻³ N/m[1][2]20 - 23 mN/m[5][8]
Density 0.96 - 0.99 g/mL[1][2]Not explicitly stated in the provided search results.
Reaction Conditions and Outcomes
ParameterThis compound SynthesisD4 Synthesis (ROP)
Typical Reaction Time The hydrolysis step can be rapid, while the condensation step may require several hours at elevated temperatures.Polymerization time can range from minutes to several hours depending on the desired viscosity and catalyst concentration.[9]
Typical Temperature Hydrolysis is often performed at room temperature, while condensation requires elevated temperatures.Cationic ROP can occur at room temperature, while anionic ROP often requires higher temperatures (e.g., 150°C).[6][9]
Yield Not explicitly stated in the provided search results.Yields can be high, often exceeding 70%.[10]
Molecular Weight Distribution Can be broad due to the nature of condensation polymerization.Anionic ROP, particularly with D3, can produce polymers with a narrow molecular weight distribution.[6]

Conclusion: Selecting the Right Path for PDMS Synthesis

Both this compound and octamethylcyclotetrasiloxane (D4) are viable precursors for the synthesis of PDMS, each with its own set of advantages and disadvantages.

The This compound route offers a cost-effective and straightforward method for producing PDMS, particularly when high purity is not the primary concern.[1][2] The main challenges lie in handling the corrosive HCl byproduct and potentially achieving a narrow molecular weight distribution.

The D4 ring-opening polymerization method provides excellent control over the polymer's molecular weight and viscosity, making it the preferred choice for applications requiring well-defined polymer properties.[5][8][9] While the precursor may be more expensive, the ability to tailor the final product makes it a powerful tool for researchers and in the development of advanced materials and drug delivery systems.

Ultimately, the decision between these two precursors will depend on the specific requirements of the application, including cost constraints, desired polymer characteristics, and the scale of production. This guide provides the foundational knowledge and comparative data to make an informed choice for your PDMS synthesis needs.

References

Dichlorodimethylsilane vs. Trimethylchlorosilane: A Comparative Guide to Silylating Agent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within pharmaceutical research and drug development, the protection of functional groups is a cornerstone of elegant and efficient molecular construction. Silylating agents are indispensable tools for the temporary masking of reactive moieties such as hydroxyl and amino groups. Among the plethora of available reagents, Dichlorodimethylsilane (DMDCS) and Trimethylchlorosilane (TMCS) are fundamental chlorosilanes, yet they possess distinct reactivity profiles and applications. This guide provides a comprehensive comparison of their efficacy as silylating agents, supported by available data and experimental protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Key Differences and Applications

Trimethylchlorosilane (TMCS) is a monofunctional silylating agent, meaning each molecule can protect one reactive site. This makes it a workhorse reagent for the straightforward protection of alcohols, amines, and other functional groups to form stable trimethylsilyl (B98337) (TMS) ethers and amines.[1][2][3] Its primary role is to increase the volatility of compounds for gas chromatography or to shield functional groups during a reaction.[1]

This compound (DMDCS), in contrast, is a difunctional silylating agent. Possessing two chlorine atoms, a single molecule of DMDCS can react with two functional groups. This unique characteristic allows it to act as a bridging or cross-linking agent, particularly for diols or other molecules with multiple reactive sites in close proximity. While it can be used to form silyl (B83357) ethers, its predominant application lies in the synthesis of silicone polymers and for surface modification of materials like silica.[4]

Comparative Efficacy: A Data-Driven Overview

Direct, head-to-head quantitative comparisons of DMDCS and TMCS for the silylation of simple, monofunctional alcohols and amines in solution-phase organic synthesis are not extensively reported in the literature. The divergent applications of these two reagents mean they are often not considered for the same synthetic purpose. However, we can infer their relative efficacy from their known reactivity and specialized uses.

For the protection of a simple primary alcohol, TMCS is generally the more suitable and efficient reagent due to its monofunctionality, which prevents the formation of dimeric or polymeric byproducts.

FeatureThis compound (DMDCS)Trimethylchlorosilane (TMCS)
Functionality DifunctionalMonofunctional
Primary Application Bridging di-functional compounds, Polymer synthesis, Surface modificationProtection of alcohols, amines, etc.
Typical Substrates Diols, Diamines, Water (for polymerization)Alcohols, Amines, Carboxylic acids, Thiols
Reactivity High; can lead to polymerization with monofunctional substratesHigh; provides straightforward protection
Byproducts HCl, potential for oligomers/polymersHCl
Selectivity Can selectively bridge 1,2- and 1,3-diolsGood for monofunctional protection

Note: The above table is a summary based on the typical applications and reactivity profiles of the two agents. Direct comparative yield data for identical monofunctional substrates is scarce.

Reaction Mechanisms and Logical Relationships

Both DMDCS and TMCS react with active hydrogen-containing functional groups, such as alcohols and amines, through a nucleophilic substitution at the silicon atom, with the displacement of a chloride ion. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[2][3]

The fundamental difference in their utility stems from their functionality. TMCS provides a terminal trimethylsilyl protecting group. DMDCS, with its two reactive sites, can link two molecules or two functional groups within the same molecule.

Figure 1. Comparative reaction pathways of TMCS and DMDCS.

Experimental Protocols

General Protocol for Silylation of a Primary Alcohol with Trimethylchlorosilane (TMCS)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 eq)

  • Trimethylchlorosilane (TMCS, 1.1 - 1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base dropwise to the stirred solution.

  • Slowly add TMCS to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

TMCS_Silylation_Workflow Start Start Setup Dissolve Alcohol in Anhydrous Solvent Start->Setup Cool Cool to 0 °C Setup->Cool Add_Base Add Base (e.g., Triethylamine) Cool->Add_Base Add_TMCS Add TMCS Add_Base->Add_TMCS React Stir at RT (1-4h) Monitor by TLC Add_TMCS->React Quench Quench with Sat. NaHCO₃ (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End Purify->End

Figure 2. Experimental workflow for alcohol silylation using TMCS.
General Protocol for the Silylation of a 1,2-Diol with this compound (DMDCS)

This protocol illustrates the use of DMDCS as a bridging agent for a diol.

Materials:

  • 1,2-Diol (1.0 eq)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Base (e.g., Pyridine or Imidazole, 2.2 eq)

  • This compound (DMDCS, 1.05 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried flask under an inert atmosphere, dissolve the diol and the base in the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add a solution of DMDCS in the same anhydrous solvent dropwise to the cooled mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the salt byproduct (e.g., pyridinium (B92312) hydrochloride).

  • Wash the filtrate with cold, dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting cyclic silyl ether can be purified by distillation or chromatography.

Conclusion

The choice between this compound and Trimethylchlorosilane as a silylating agent is dictated primarily by the synthetic objective. For the routine protection of monofunctional groups like alcohols and amines, TMCS is the reagent of choice due to its straightforward reactivity and the formation of a simple, terminal TMS ether. DMDCS, with its difunctional nature, is a specialized reagent best employed for bridging di-functional molecules to form cyclic structures or for the synthesis of polysiloxanes. While both are reactive chlorosilanes, their efficacy is best measured by their suitability for a specific transformation rather than a direct comparison of yields for a simple protection reaction. For researchers in drug development, a thorough understanding of these differences is crucial for strategic and efficient synthesis design.

References

Validating Dichlorodimethylsilane Purity: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Dichlorodimethylsilane ((CH₃)₂SiCl₂), a key intermediate in the synthesis of silicones and a common silylating agent, is no exception. Impurities stemming from its synthesis, primarily the Rochow-Müller direct process, can lead to undesirable side reactions, affect product yields, and compromise the integrity of final products. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.

Comparison of Primary Analytical Methods

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound due to its high resolution and sensitivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and specialized titrations offer valuable, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need to identify unknown impurities or quantify specific contaminants like water.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

FeatureGas Chromatography (GC-TCD)Nuclear Magnetic Resonance (¹H NMR)Karl Fischer TitrationArgentometric Titration
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative data.Titration based on the quantitative reaction of iodine with water.Titration of chloride ions with a standardized silver nitrate (B79036) solution.
Primary Use Quantification of volatile organic impurities (e.g., (CH₃)₃SiCl, CH₃SiCl₃, CH₃SiHCl₂).Absolute purity determination (qNMR), structural confirmation, and quantification of major impurities.Specific quantification of water content.Quantification of hydrolyzable chloride content.
Sensitivity High (ppm levels), ideal for trace impurity profiling.Moderate, best for impurities >0.1%. Less sensitive than GC for trace organic impurities.Very high for water (ppm levels).High for chloride ions.
Sample Throughput HighModerateHighHigh
Strengths - Excellent separation of structurally similar impurities.- High sensitivity for a wide range of volatile compounds.- Well-established and robust method.- Provides structural information for impurity identification.- Can determine absolute purity against a certified standard (qNMR).- Non-destructive.- Highly specific and accurate for water quantification.- Accurate for determining hydrolyzable chloride content, which can indicate degradation.
Limitations - Requires careful handling of the reactive sample to prevent hydrolysis.- Identification of unknown peaks requires mass spectrometry (GC-MS).- Does not quantify water content.- Lower sensitivity compared to GC for trace impurities.- Requires a relatively pure sample for accurate integration.- High instrument cost.- Only measures water content.- Only measures hydrolyzable chloride.

Experimental Protocols

Detailed and reproducible methodologies are critical for accurate purity assessment. The following sections provide protocols for the key analytical techniques.

Gas Chromatography (GC) with Thermal Conductivity Detection (TCD)

This protocol is designed for the routine quality control of synthesized this compound, targeting the common impurities from the direct synthesis process.

1. Sample Preparation: Due to the moisture-sensitive nature of this compound, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen).

  • Prepare a ~5% (v/v) solution of the this compound sample in a dry, inert solvent such as anhydrous hexane (B92381) or toluene.

  • Transfer the solution to a GC vial with a PTFE-lined septum.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Thermal Conductivity Detector (TCD).

  • Column: Agilent J&W Select Silanes (30 m x 0.32 mm ID, 5 µm film thickness) or a similar stabilized trifluoropropyl methyl polysiloxane phase column is recommended for its inertness and ability to separate chlorosilanes.[1]

  • Injector: Split/splitless injector at 120°C. A split injection with a ratio of 50:1 is typically used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Final hold: 5 minutes at 150°C.

  • Detector Temperature: 150°C.[2]

3. Data Analysis:

  • Identify peaks based on the retention times of known standards for this compound and its expected impurities (trimethylchlorosilane, methyltrichlorosilane, etc.).

  • Calculate the purity by the area percent method, assuming the response factor of the impurities is similar to that of the main component. For higher accuracy, determine the relative response factors using certified standards.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 2: Hypothetical GC Analysis Data for a this compound Sample

Peak No.CompoundRetention Time (min)Peak Area (a.u.*s)Area %
1Trimethylchlorosilane ((CH₃)₃SiCl)4.815,0000.5
2This compound ((CH₃)₂SiCl₂) 6.2 2,955,000 98.5
3Methylhydrodichlorosilane (CH₃SiHCl₂)6.912,0000.4
4Methyltrichlorosilane (CH₃SiCl₃)7.518,0000.6
Total 3,000,000 100.0
Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR can be used to determine the absolute purity of a this compound sample by comparing the integral of a signal from the sample to the integral of a signal from a certified internal standard of known purity and mass.

1. Sample Preparation:

  • In a dry environment, accurately weigh ~20-30 mg of the this compound sample into an NMR tube.

  • Add a precise mass (~10-15 mg) of a certified internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a resonance that does not overlap with the sample's signals.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and cap the tube securely.

2. Instrumentation and Acquisition:

  • NMR Spectrometer: 400 MHz or higher.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate quantification.

    • Acquire the spectrum with a 90° pulse.

3. Data Analysis:

  • Integrate the characteristic signal of this compound (singlet for the two methyl groups) and a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Purity Validation

A systematic workflow ensures that the purity analysis is conducted efficiently and accurately, from sample reception to the final report.

Purity Validation Workflow Workflow for this compound Purity Validation cluster_prep Sample Handling & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive Synthesized This compound InertHandling Handle Sample in Inert Atmosphere Sample->InertHandling PrepGC Prepare Dilution for GC Analysis InertHandling->PrepGC PrepNMR Prepare Sample with Internal Standard for NMR InertHandling->PrepNMR PrepTitration Prepare Sample for Titration InertHandling->PrepTitration GC_Analysis GC-TCD Analysis PrepGC->GC_Analysis NMR_Analysis qNMR Analysis PrepNMR->NMR_Analysis Titration_Analysis Karl Fischer / Argentometric Titration PrepTitration->Titration_Analysis GC_Data GC Peak Integration & Area % Calculation GC_Analysis->GC_Data NMR_Data NMR Integration & Purity Calculation NMR_Analysis->NMR_Data Titration_Data Calculate Water / Chloride Content Titration_Analysis->Titration_Data Combine Combine & Correlate Results GC_Data->Combine NMR_Data->Combine Titration_Data->Combine Report Generate Certificate of Analysis Combine->Report

References

Performance comparison of different chlorosilanes for hydrophobic surface treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to functionalize surfaces for enhanced hydrophobicity, the selection of an appropriate chlorosilane is a critical step. This guide provides a comprehensive comparison of various chlorosilanes, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research and development endeavors.

The creation of water-repellent, or hydrophobic, surfaces is paramount in a multitude of applications, from self-cleaning coatings to biomedical devices. Chlorosilanes are a class of highly reactive organosilicon compounds widely employed for this purpose due to their ability to form robust, covalently bound monolayers on various substrates.[1][2] The choice of chlorosilane significantly impacts the resulting surface properties, including the degree of hydrophobicity, durability, and stability. This guide delves into a comparative analysis of different chlorosilanes, offering a clear overview of their performance characteristics.

Performance Comparison of Chlorosilanes

The primary measure of a surface's hydrophobicity is the water contact angle (WCA), with higher angles indicating greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.[3] The effectiveness of a chlorosilane treatment is influenced by factors such as the length of the alkyl chain, the number of chloro groups, and the substrate material.[4]

Below is a summary of reported water contact angles achieved with different chlorosilanes on various substrates.

Chlorosilane TypeSpecific CompoundSubstrateWater Contact Angle (°)Reference
MonochlorosilaneTrimethylchlorosilane (TMCS)Glass/Sand~165[3]
DichlorosilaneDimethyldichlorosilaneNot Specified>90[5]
TrichlorosilaneOctadecyltrichlorosilane (OTS)Not SpecifiedNot Specified[6]
TrichlorosilaneMethyltrichlorosilaneNot Specifiedup to 180 (microfibrillar)[4][7]
Fluorinated Silane (B1218182)FluoroalkylsilanesGlass>120[4]

Note: The performance of chlorosilanes can vary based on reaction conditions, substrate preparation, and measurement techniques.

Chemical Reaction Mechanism

The hydrophobic surface treatment with chlorosilanes proceeds via a chemical reaction with hydroxyl (-OH) groups present on the surface of many substrates like glass, silicon, and metal oxides.[2][5] The silicon atom in the chlorosilane molecule readily reacts with the oxygen of the hydroxyl group, forming a stable silicon-oxygen bond (Si-O-Si).[2] This reaction results in the covalent attachment of the organosilane molecule to the surface and the release of hydrochloric acid (HCl) as a byproduct.[1][5] The nonpolar organic groups (e.g., alkyl chains) of the silane are then oriented away from the surface, creating a low-energy, hydrophobic interface.

G cluster_0 Surface Modification Process Substrate Substrate with -OH groups Reaction Silanization Reaction Substrate->Reaction Chlorosilane R-SiCln Chlorosilane->Reaction HCl HCl (byproduct) Reaction->HCl + Modified_Surface Hydrophobic Surface (R-SiO-Substrate) Reaction->Modified_Surface +

Chemical reaction of chlorosilanes with a hydroxylated surface.

Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific research. The following are detailed methodologies for key experiments used to evaluate the performance of chlorosilane treatments.

Experimental Workflow for Hydrophobic Surface Treatment and Evaluation

The overall process for creating and testing hydrophobic surfaces with chlorosilanes involves several key steps, from substrate preparation to performance characterization.

G cluster_workflow Experimental Workflow cluster_characterization Performance Evaluation A 1. Substrate Preparation (Cleaning & Hydroxylation) C 3. Surface Treatment (e.g., Dip Coating, Vapor Deposition) A->C B 2. Chlorosilane Solution Preparation B->C D 4. Curing/Annealing (Optional) C->D E 5. Characterization D->E F Contact Angle Measurement (Hydrophobicity) E->F G Durability Testing (Mechanical & Chemical) E->G H Surface Analysis (e.g., SEM, AFM) E->H

A typical experimental workflow for surface modification and analysis.
Protocol for Water Contact Angle Measurement

The sessile drop method is a common and straightforward technique for determining the static water contact angle.[8][9]

  • Instrument: A goniometer or a drop shape analyzer equipped with a camera and software for image analysis.[8][9]

  • Substrate Preparation: Ensure the treated substrate is clean, dry, and free of any contaminants.

  • Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.[3]

  • Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Use the software to analyze the droplet shape and calculate the contact angle between the tangent of the droplet and the substrate surface.[10] For robust data, measurements should be taken at multiple locations on the surface and averaged.[11]

Protocol for Durability Testing

Assessing the durability of the hydrophobic coating is crucial for practical applications. This involves subjecting the treated surface to various mechanical and chemical stresses.[12][13]

1. Mechanical Durability:

  • Abrasion Test:

    • Rub the coated surface with a specified material (e.g., sandpaper, cloth) under a constant load for a set number of cycles or distance.[12][14]

    • After the abrasion, clean the surface to remove any debris.

    • Measure the water contact angle to assess the change in hydrophobicity.[12]

  • Tape Peeling Test:

    • Apply a standard adhesive tape firmly to the coated surface.

    • Rapidly peel the tape off at a specific angle (e.g., 90° or 180°).

    • Repeat the process for a predetermined number of cycles.

    • Measure the water contact angle to evaluate the adhesion and robustness of the coating.[12]

2. Chemical Durability:

  • Immersion Test:

    • Immerse the coated substrate in various chemical solutions of interest (e.g., acidic, basic, or saline solutions) for a specified duration.[12][13]

    • After immersion, rinse the substrate with deionized water and dry it.

    • Measure the water contact angle to determine the coating's resistance to the chemical environment.[15]

  • UV Irradiation Test:

    • Expose the coated surface to a UV light source of a specific wavelength and intensity for an extended period.[12]

    • Periodically measure the water contact angle to assess the coating's stability against photodegradation.

Conclusion

The choice of chlorosilane for hydrophobic surface treatment is a critical decision that depends on the desired level of hydrophobicity, the nature of the substrate, and the durability requirements of the application. While monochlorosilanes can provide significant hydrophobicity, trichlorosilanes, particularly those with long alkyl or fluorinated chains, can achieve superhydrophobic surfaces.[3][4] This guide provides a foundational understanding and practical protocols to aid researchers in selecting and evaluating the most suitable chlorosilane for their specific needs, ultimately accelerating the development of advanced materials with tailored surface properties.

References

Stability Showdown: A Comparative Guide to Dichlorodimethylsilane-Derived Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reliable surface coating is paramount to ensure the integrity and longevity of materials and devices. Dichlorodimethylsilane (DCDMS) is a common precursor for creating hydrophobic, low-surface-energy coatings, primarily composed of polydimethylsiloxane (B3030410) (PDMS). These coatings are valued for their inertness and barrier properties. However, their performance and stability must be critically assessed against other available coating technologies. This guide provides an objective comparison of DCDMS-derived coatings with key alternatives, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The long-term performance of a surface coating is determined by its resistance to thermal, chemical, mechanical, and hydrolytic degradation. The following sections and tables summarize the comparative stability of DCDMS-derived PDMS coatings against common alternatives such as fluoropolymers, epoxies, and polyurethanes.

Thermal Stability

Thermal stability is crucial for applications involving high temperatures or thermal cycling. Thermogravimetric analysis (TGA) is a standard method to determine the temperature at which a material begins to degrade.

Coating TypePrecursor/CompositionOnset of Decomposition (in N2)Key Findings
DCDMS-Derived (PDMS) This compound~350-450°C[1][2]PDMS coatings exhibit good thermal stability, though this can be influenced by the molecular weight of the polymer. Lower molecular weight PDMS can show slightly better stability due to different degradation mechanisms. The addition of fillers like silica (B1680970) can further enhance thermal stability.[1]
Fluoropolymer e.g., Polytetrafluoroethylene (PTFE)~500°CFluoropolymers generally exhibit superior thermal stability compared to PDMS due to the high strength of the carbon-fluorine bond.
Epoxy Bisphenol A and epichlorohydrin (B41342) based~300-400°CStandard epoxy coatings have a thermal stability range that can overlap with PDMS, but specialized formulations can withstand higher temperatures. Modification of PDMS with epoxy can slightly decrease the onset of thermal degradation.[3]
Polyurethane Diisocyanates and polyols~250-350°CPolyurethanes typically have lower thermal stability compared to PDMS and are more susceptible to degradation at elevated temperatures.
Chemical Resistance

The ability of a coating to withstand exposure to various chemicals without degrading is critical in many research and industrial applications.

Coating TypeResistance to Strong AcidsResistance to Strong BasesResistance to Organic SolventsKey Findings
DCDMS-Derived (PDMS) Limited to Moderate[4]Limited to Moderate[4]Poor (swelling)[5]PDMS coatings can be degraded by strong acids and bases.[4] They are also known to swell in the presence of many organic solvents, which can compromise the coating's integrity.[5]
Fluoropolymer ExcellentExcellentExcellentFluoropolymers are known for their exceptional chemical inertness and broad resistance to a wide range of chemicals.
Epoxy Good to ExcellentGood to ExcellentGoodEpoxy coatings offer robust chemical resistance, often superior to that of PDMS, particularly against organic solvents.[6]
Polyurethane Moderate to GoodModerateGoodPolyurethane coatings provide good resistance to many chemicals but can be less resistant than epoxies to aggressive solvents and corrosive agents.[7]
Mechanical Stability and Adhesion

Mechanical stability encompasses properties like hardness, abrasion resistance, and adhesion to the substrate. These are crucial for coatings on surfaces subject to physical contact or wear.

Coating TypeAdhesion Strength (Typical)Abrasion ResistanceKey Findings
DCDMS-Derived (PDMS) 0.5 - 5 MPa (on steel)[8][9]Poor to Moderate[10]Adhesion of PDMS can be moderate and is highly dependent on surface preparation. Its inherent softness leads to lower abrasion resistance compared to harder coatings. The addition of nanoparticles like graphene and alumina (B75360) can significantly improve adhesion.[11]
Fluoropolymer ModerateGoodWhile having a low coefficient of friction, their adhesion can be a challenge, often requiring special surface treatments.
Epoxy > 10 MPa (on steel)[12]ExcellentEpoxy coatings are known for their high adhesion strength and excellent hardness and abrasion resistance.[6]
Polyurethane 5 - 15 MPa (on steel)Good to ExcellentPolyurethanes offer a good balance of flexibility and abrasion resistance, with strong adhesion to various substrates.[5][13]
Hydrolytic Stability

Hydrolytic stability is the resistance of a coating to degradation in the presence of water or high humidity, which is critical for applications in aqueous environments.

Coating TypePerformance in Aqueous EnvironmentsKey Findings
DCDMS-Derived (PDMS) Good to ExcellentPDMS is inherently hydrophobic, providing good resistance to water penetration. However, the underlying siloxane bonds to the substrate can be susceptible to hydrolysis over long periods, especially under harsh pH conditions.
Fluoropolymer ExcellentThe hydrophobic nature of fluoropolymers provides an excellent barrier to water.
Epoxy Good to ExcellentEpoxy coatings are widely used for marine and submerged applications due to their excellent water resistance and low permeability.
Polyurethane GoodWaterborne polyurethane formulations have good water resistance, and the incorporation of PDMS can further enhance this property.[5][14]

Experimental Protocols

Accurate assessment of coating stability relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Adhesion Testing: ASTM D3359 (Cross-Hatch Test)

This method provides a visual assessment of the adhesion of a coating to a substrate.

  • Objective: To assess the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.

  • Methodology:

    • Preparation: Ensure the coated surface is clean and dry.[15][16]

    • Cutting: Using a sharp blade or a specific cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a grid or "X" pattern.[16][17] For coatings up to 50 µm thick, 11 cuts spaced 1 mm apart are typical. For thicker coatings, 6 cuts with 2 mm spacing are used.

    • Cleaning: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.[18]

    • Tape Application: Apply a specified pressure-sensitive tape over the grid. Press the tape down firmly with a pencil eraser to ensure good contact.[15][16]

    • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[16][17]

    • Evaluation: Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: more than 65% of the area removed).[15]

Adhesion Testing: ASTM D4541 (Pull-Off Test)

This method provides a quantitative measure of the adhesion strength of a coating.

  • Objective: To measure the pull-off strength of a coating from a substrate using a portable adhesion tester.[19][20]

  • Methodology:

    • Surface Preparation: Clean the surface of the coating and the face of the loading fixture (dolly) to be used.

    • Adhesive Application: Prepare a suitable adhesive (typically a two-component epoxy) and apply it to the dolly.[4][21]

    • Dolly Attachment: Secure the dolly to the coated surface and allow the adhesive to cure fully.[21]

    • Testing: Attach the pull-off adhesion tester to the dolly. The apparatus applies a perpendicular tensile force to the dolly at a specified rate.[19][21]

    • Data Recording: The force required to pull the dolly and coating from the substrate is recorded. The nature of the fracture (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface) is also noted.[4]

Accelerated Weathering: ASTM G154 (UV Exposure)

This method simulates the damaging effects of sunlight and moisture on a coating.

  • Objective: To evaluate the resistance of a coating to degradation from UV light, heat, and moisture.[22][23]

  • Methodology:

    • Specimen Preparation: Prepare coated panels according to the standard's specifications, typically 75 mm by 150 mm.[22]

    • Chamber Setup: Place the specimens in a UV weathering test chamber. Select the appropriate fluorescent UV lamps (e.g., UVA-340 to simulate sunlight) and set the desired irradiance level.[24][25]

    • Exposure Cycles: Program the chamber to run cycles of UV exposure and moisture (condensation or water spray) at controlled temperatures.[23] A common cycle is 8 hours of UV exposure followed by 4 hours of condensation.[22]

    • Duration: The test is run for a specified duration, ranging from days to weeks, depending on the material and application.[23]

    • Evaluation: Periodically remove the specimens and evaluate them for changes in color, gloss, chalking, cracking, and other signs of degradation.

Mandatory Visualization

G cluster_0 Phase 1: Initial Assessment & Selection cluster_1 Phase 2: Substrate Preparation & Coating Application cluster_2 Phase 3: Stability Testing cluster_3 Phase 4: Performance Evaluation a Define Application Requirements (Thermal, Chemical, Mechanical) b Initial Coating Selection (PDMS, Epoxy, Fluoropolymer, etc.) a->b c Substrate Cleaning & Pre-treatment b->c Selected Coating d Coating Application (e.g., Dip, Spray, Spin) c->d e Curing Process (Thermal, UV) d->e f Adhesion Tests (ASTM D3359, D4541) e->f g Chemical Resistance (Immersion Tests) e->g h Thermal Stability (TGA) e->h i Mechanical Tests (Abrasion, Hardness) e->i j Accelerated Weathering (ASTM G154) e->j k Analyze Test Data f->k g->k h->k i->k j->k l Compare with Performance Criteria k->l m Final Coating Qualification l->m m->a Re-evaluate or Finalize

Caption: Workflow for Coating Selection and Stability Assessment.

G a This compound (Precursor) b Hydrolysis (+ H2O, - HCl) a->b c Dimethylsilanediol (Intermediate) b->c d Condensation (- H2O) c->d f Polydimethylsiloxane (PDMS) Coating d->f g Covalent Si-O-Substrate Bonds d->g e Substrate with -OH groups e->d

Caption: Formation of a PDMS coating from a DCDMS precursor.

References

Quantitative Analysis of Silanol Group Conversion After Dichlorodimethylsilane Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface chemistry of silica-based materials is of paramount importance in a wide array of scientific and industrial applications, including chromatography, drug delivery, and biomaterial engineering. The presence of silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface governs its hydrophilicity, reactivity, and adsorption characteristics. Dichlorodimethylsilane (DCDMS) is a frequently employed reagent for the chemical modification of these surfaces, effectively converting hydrophilic silanol groups into a hydrophobic dimethylsilyl-terminated surface. This guide provides an objective comparison of the performance of DCDMS with other silanizing agents, supported by experimental data and detailed analytical protocols.

Performance Comparison of Silanizing Agents

The effectiveness of this compound in converting surface silanol groups is often compared with other common silanizing agents. The choice of agent can significantly impact the degree of surface coverage, hydrophobicity, and thermal stability.

Silanizing AgentChemical FormulaTypical SubstrateSilanol Conversion Efficiency (%)Resulting SurfaceKey Characteristics
This compound (DCDMS) (CH₃)₂SiCl₂Silica NanoparticlesHighHydrophobicHigh grafting density and significant weight loss in TGA indicate a high content of grafted silane.[1]
Hexamethyldisilazane (HMDS)C₆H₁₉NSi₂Glass70 - 100HydrophobicAchieves high water contact angles.[2]
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃SiGlassHighHighly HydrophobicForms a self-assembled monolayer, resulting in very high water contact angles (107-112°).[2]
Phenyltrimethoxysilane (PhTMS)C₉H₁₂O₃SiSilica NanoparticlesLower than DCDMSHydrophobicLower grafting density and weight loss compared to DCDMS.[1]

Experimental Protocols

Accurate quantification of silanol group conversion is critical for evaluating the efficacy of surface modification. The following are detailed methodologies for key analytical techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the qualitative and semi-quantitative analysis of surface functional groups. The conversion of silanol groups can be monitored by observing the decrease in the intensity of the Si-OH stretching band and the appearance of bands corresponding to the grafted silane.

Methodology:

  • Sample Preparation: Press the silica powder into a self-supporting disc (approximately 10-15 mg/cm²).

  • Initial Spectrum: Place the disc in an in-situ IR cell equipped with KBr windows. Record a baseline spectrum under vacuum at the desired reaction temperature.

  • Reaction Monitoring: Introduce this compound vapor into the cell. Record spectra at regular intervals to monitor the decrease in the intensity of the isolated silanol (Si-OH) peak around 3740 cm⁻¹ and the broad band of hydrogen-bonded silanols (3000-3600 cm⁻¹).[3][4]

  • Data Analysis: The conversion can be estimated by integrating the area of the Si-OH peak before and after the reaction. The appearance of C-H stretching vibrations (around 2800-3000 cm⁻¹) from the methyl groups of DCDMS confirms successful grafting.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic material grafted onto the silica surface, which indirectly indicates the extent of silanol conversion.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, silanized silica sample into a TGA crucible.

  • Analysis: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[5]

  • Data Analysis: The weight loss observed in a specific temperature range (typically 200-600°C) corresponds to the thermal decomposition of the grafted dimethylsilyl groups.[6][7] This weight loss can be used to calculate the grafting density. A control run on unmodified silica is necessary to account for the mass loss due to the condensation of residual silanol groups.[8]

29Si Cross-Polarization Magic Angle Spinning (CP/MAS) Solid-State NMR

Solid-state 29Si NMR is a quantitative technique that can distinguish between different silicon environments on the silica surface. It allows for the direct quantification of unreacted silanol groups and newly formed siloxane bonds.

Methodology:

  • Sample Preparation: Pack the dried silica sample into a MAS rotor in a dry environment to prevent moisture adsorption.

  • Data Acquisition: Acquire 29Si CP/MAS NMR spectra. The use of cross-polarization from ¹H enhances the signal of silicon atoms in proximity to protons, such as those in silanol groups.[9][10]

  • Data Analysis: Deconvolute the spectrum to identify and quantify the different silicon species:

    • Q⁴: Si(OSi)₄ (siloxane bridges)

    • Q³: Si(OSi)₃OH (single silanols)

    • Q²: Si(OSi)₂(OH)₂ (geminal silanols)

    • T-sites: Corresponding to the silicon atoms of the grafted this compound. The relative areas of these peaks provide a quantitative measure of the silanol conversion.[10][11]

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams illustrate the key processes.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Surface Modification cluster_analysis Quantitative Analysis Silica Silica Substrate Mix Reaction Mixture Silica->Mix DCDMS This compound DCDMS->Mix Solvent Anhydrous Solvent Solvent->Mix Reaction Reaction under Inert Atmosphere Mix->Reaction Washing Washing to remove excess reagent Reaction->Washing Drying Drying under Vacuum Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis Drying->TGA NMR 29Si Solid-State NMR Drying->NMR

Caption: Experimental workflow for silanol group conversion and analysis.

reaction_pathway Silanol Si-OH Surface Silanol Group Intermediate Si-O-Si(CH₃)₂Cl + HCl Intermediate Product Silanol:f0->Intermediate:f0 Reaction DCDMS (CH₃)₂SiCl₂ This compound DCDMS:f0->Intermediate:f0 Final Si-O-Si(CH₃)₂-O-Si Cross-linked Surface Intermediate:f0->Final:f0 Further Reaction with another Si-OH Biproduct { HCl | Hydrogen Chloride} Intermediate:f0->Biproduct:f0

Caption: Reaction of this compound with surface silanol groups.

References

Benchmarking the mechanical properties of silicones from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right silicone elastomer is critical for application success. The mechanical properties of these polymers are fundamentally dictated by the chemical nature of their precursors. This guide provides a comparative analysis of the mechanical performance of silicones derived from various precursors, supported by experimental data and detailed testing methodologies.

The versatility of silicone elastomers stems from the ability to tailor their properties by modifying the organic groups attached to the inorganic siloxane backbone (⋯−Si−O−Si−O−⋯). The most common organic groups are methyl, phenyl, and vinyl, each imparting distinct characteristics to the final polymer. The curing chemistry, such as addition or condensation cure, and the use of reinforcing fillers also play a significant role in determining the ultimate mechanical performance.

Comparative Analysis of Mechanical Properties

The mechanical behavior of silicone elastomers is typically characterized by their tensile strength, elongation at break, tear strength, and hardness. The following table summarizes the typical range of these properties for silicones based on different precursor chemistries. It is important to note that these values can be significantly influenced by the addition of reinforcing fillers (e.g., fumed silica), the crosslinking density, and the curing process.

Precursor Type (ASTM D1418 Designation)Common NameKey Precursor FeaturesTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)Hardness (Shore A)
MQ Methyl SiliconeDimethyl siloxane units3.0 - 8.0100 - 50010 - 2520 - 80
VMQ Methyl Vinyl SiliconeDimethyl siloxane with vinyl groups5.0 - 10.0200 - 80015 - 4030 - 80
PMQ / PVMQ Phenyl Methyl SiliconeDimethyl siloxane with phenyl and sometimes vinyl groups4.0 - 9.0150 - 60015 - 3520 - 75
FVMQ FluorosiliconeFluoroalkyl groups on the siloxane chain6.0 - 10.0150 - 40020 - 4040 - 75
Key Insights from Precursor Chemistry:
  • Methyl (MQ): Silicones based on polydimethylsiloxane (B3030410) (PDMS) are the most common and provide a good balance of properties. However, their mechanical strength is often enhanced with fillers.

  • Vinyl (VMQ): The incorporation of vinyl groups along the siloxane chain is a common strategy to improve vulcanization efficiency, particularly in addition-curing systems. This generally leads to better compression set characteristics and is a feature of many widely used silicone elastomers.[1]

  • Phenyl (PMQ/PVMQ): The presence of phenyl groups on the siloxane backbone enhances thermal stability and provides excellent performance at low temperatures.[1][2][3] Silicones with phenyl groups are also known to be more flexible than their methyl counterparts.[2]

  • Fluoro (FVMQ): The incorporation of fluorine-containing groups results in fluorosilicone elastomers, which exhibit exceptional resistance to non-polar solvents, fuels, and oils.[1]

Logical Workflow for Precursor Selection

The selection of a silicone precursor is a critical step in achieving the desired mechanical properties for a specific application. The following diagram illustrates the logical workflow from precursor choice to the final material characteristics.

G cluster_precursors Silicone Precursors cluster_processing Processing & Curing cluster_properties Mechanical Properties PDMS Polydimethylsiloxane (PDMS) Curing Curing Mechanism (e.g., Addition, Condensation) PDMS->Curing Vinyl_Functional Vinyl-Functional Siloxanes Vinyl_Functional->Curing Hydride_Functional Hydride-Functional Siloxanes Hydride_Functional->Curing Phenyl_Functional Phenyl-Functional Siloxanes Phenyl_Functional->Curing Tensile Tensile Strength Curing->Tensile Elongation Elongation at Break Curing->Elongation Tear Tear Strength Curing->Tear Hardness Hardness (Shore A) Curing->Hardness Fillers Reinforcing Fillers (e.g., Fumed Silica) Fillers->Tensile Fillers->Tear Fillers->Hardness

Figure 1. Logical workflow from precursor selection to mechanical properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the benchmarking of silicone mechanical properties.

Tensile Strength and Elongation at Break (ASTM D412)

This test method is used to determine the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.[4][5]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a flat sheet of the cured silicone material using a die.[5][6] The thickness of the specimen is measured at three points within the gauge length, and the median value is used.

  • Test Procedure:

    • The specimen is mounted into the grips of a universal testing machine (tensile tester).[6]

    • The machine pulls the specimen at a constant rate of speed, typically 500 ± 50 mm/min, until it ruptures.[4][5]

    • The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.

Tear Strength (ASTM D624)

This test measures the resistance of the silicone elastomer to tearing.[7]

  • Specimen Preparation: Specimens are cut into a specific shape, often a trouser, angle, or crescent geometry, with a pre-cut notch.

  • Test Procedure:

    • The specimen is placed in the grips of a universal testing machine.

    • The grips are separated at a constant speed, and the force required to propagate the tear is measured.

  • Data Analysis: Tear strength is reported as the force per unit thickness required to tear the specimen.

Hardness (ASTM D2240)

This method measures the indentation hardness of the silicone material using a durometer.[7]

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is typically used.

  • Test Procedure:

    • A durometer, with a specific indenter shape (typically Shore A for silicones), is pressed firmly against the specimen.

    • The hardness value is read from the durometer's scale, which ranges from 0 to 100.

  • Data Analysis: The Shore A hardness value provides a measure of the material's resistance to indentation and is indicative of its stiffness.

Signaling Pathway of Addition Curing

The most common method for curing high-performance silicone elastomers is platinum-catalyzed hydrosilylation, also known as addition curing. This process involves the reaction of a vinyl-functional siloxane with a hydride-functional siloxane.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl Vinyl-Functional Siloxane Polymer (Si-CH=CH₂) Pt_Catalyst Platinum Catalyst Vinyl->Pt_Catalyst Hydride Hydride-Functional Crosslinker (Si-H) Hydride->Pt_Catalyst Crosslinked_Network Crosslinked Silicone Elastomer (Si-CH₂-CH₂-Si) Pt_Catalyst->Crosslinked_Network Hydrosilylation

Figure 2. Simplified schematic of the platinum-catalyzed addition curing process.

References

Safety Operating Guide

Navigating the Safe Disposal of Dichlorodimethylsilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like dichlorodimethylsilane is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a highly flammable and corrosive liquid that reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][2][3][4] Therefore, strict adherence to safety protocols is paramount during its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated chemical fume hood.[2][3] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity.[1][2][3][5][6]

Personal Protective Equipment (PPE):

Proper PPE is non-negotiable when handling this compound. The following should be worn at all times:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
Hand Protection Butyl rubber or neoprene/nitrile rubber gloves.[7][8] Gloves must be inspected prior to use.[1]
Body Protection A chemical-resistant apron or full body protective clothing.[7][9]
Respiratory In case of inadequate ventilation, use a NIOSH-approved respirator.[1]

Disposal Procedures: A Step-by-Step Approach

The preferred and most controlled method for disposing of small quantities of this compound in a laboratory setting is through hydrolysis, followed by neutralization.[7] For larger quantities or spills, other methods may be necessary.

Experimental Protocol: Hydrolysis of this compound

This protocol details the controlled reaction of this compound with water to form less hazardous dimethylsiloxanes and hydrochloric acid, which is then neutralized.

Materials:

  • This compound

  • Water

  • Diethyl ether or Normal Hexane (as a solvent)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (B86663) (anhydrous)

  • Ice bath

  • Three-neck round bottom flask

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Separating funnel

  • Conical flask

Procedure:

  • Apparatus Setup: Assemble a three-neck round bottom flask equipped with a pressure-equalizing dropping funnel, a thermometer, and a magnetic stir bar in a glass bowl filled with ice.[10]

  • Initial Cooling: Add 20 mL of this compound and 40 mL of diethyl ether to the round bottom flask. Cool the mixture to below 15°C using the ice bath.[10]

  • Controlled Addition of Water: Place 40 mL of water into the dropping funnel. Slowly add the water to the flask drop by drop while stirring vigorously.[10] Crucially, maintain the reaction temperature below 20-25°C. [7][10] This step is exothermic and cannot be rushed; it will take approximately 20 minutes.[10]

  • Reaction Completion: Once all the water has been added, continue stirring the mixture for an additional 15 minutes.[10]

  • Extraction: Carefully transfer the reaction mixture to a 250 mL separating funnel. Separate and retain the organic layer. Wash the aqueous layer twice with 15 mL portions of normal hexane.[10]

  • Neutralization: Combine all organic extracts and wash them with a saturated sodium bicarbonate solution until no further effervescence (gas evolution) is observed.[7][10] This step neutralizes the hydrochloric acid produced during hydrolysis.

  • Drying and Solvent Removal: Transfer the organic layer to a 250 mL conical flask and add enough anhydrous magnesium sulfate to absorb any residual water. Remove the drying agent by gravity filtration. The solvent can then be removed using a rotary evaporator.[10]

  • Final Disposal: The resulting neutralized liquid, primarily composed of dimethylsiloxanes, can then be disposed of as hazardous waste through a licensed disposal company.[1]

Alternative Disposal and Spill Management

Disposal/Spill ScenarioProcedure
Large Quantities Contact a licensed waste disposal company for incineration in an approved facility equipped with an afterburner and scrubber.[1][9]
Empty Containers Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by rinsing with water. Puncture containers to prevent reuse and dispose of them in an authorized landfill.[7][9]
Minor Spills (<5 Liters) Remove all ignition sources. Absorb the spill with an inert material such as dry sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, bentonite, and sand.[2][6][7][9] Collect the mixture in a suitable, labeled container for disposal.[2]
Spill Neutralization The collected absorbent mixture should be slowly added to a container of cold water to hydrolyze the remaining this compound, followed by neutralization with sodium carbonate.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps A Assess Quantity and Situation B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical Resistant Gloves - Protective Clothing A->B C Work in a Ventilated Fume Hood B->C D Eliminate Ignition Sources C->D E Small Lab Quantity? D->E F Perform Controlled Hydrolysis (Add slowly to ice-cold water) E->F Yes I Large Quantity or Spill E->I No G Neutralize with Sodium Bicarbonate F->G H Collect for Hazardous Waste Disposal G->H L Decontaminate Glassware & Area H->L J Absorb with Inert Material (Sand, Sodium Carbonate) I->J K Contact Licensed Disposal Company I->K Large Quantity J->K Spill K->L M Dispose of Contaminated PPE L->M

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and responsible disposal. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of dichlorodimethylsilane are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this hazardous chemical effectively.

This compound is a highly flammable, corrosive, and water-reactive chemical that poses significant health and safety risks if not handled properly.[1][2] Inhalation can cause severe respiratory tract irritation and may be fatal, while contact with skin and eyes can result in chemical burns.[3][4] Its reaction with water or moisture produces corrosive hydrogen chloride gas.[2][5] Adherence to stringent safety measures is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to be in an area equipped with an eyewash station and a safety shower.[3][6] All operations should be conducted within a chemical fume hood to ensure proper ventilation.[1][3] The following personal protective equipment is required:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for maximum protection.[2][4] Contact lenses should not be worn when handling this substance.[2][4]

  • Skin Protection: Appropriate chemical-resistant gloves are essential. Neoprene, nitrile rubber, or Viton gloves are recommended.[4][7] A chemical apron and protective clothing are also necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: A NIOSH-approved respirator with a combination organic vapor/acid gas cartridge is required.[4] For situations with potential for high exposure, a full-face supplied-air respirator should be used.[2]

Quantitative Safety Data

Key quantitative safety parameters for this compound are summarized in the table below.

ParameterValueSource
Flash Point3°F (-16°C)[2]
Vapor Pressure144 mm Hg at 77°F (25°C)[2]
Russia Exposure Limit (TWA)1 mg/m³ (aerosol)[3]
Russia Exposure Limit (STEL)3 mg/m³ (aerosol)[3]
China Exposure Limit (Ceiling)2 mg/m³[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following step-by-step procedures must be followed.

Handling and Storage Protocol
  • Preparation: Before starting any work, ensure all necessary PPE is correctly donned. All equipment, including containers, must be grounded to prevent static electricity discharge.[1] Use only non-sparking tools.[3][6]

  • Handling: Conduct all transfers and manipulations of this compound within a certified chemical fume hood.[1][3] Avoid any contact with water or moisture.[2]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] It should be stored under an inert atmosphere (e.g., nitrogen) and refrigerated.[3][6] Incompatible materials such as acids, alcohols, and oxidizing agents must be stored separately.[4]

Spill Management Protocol
  • Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area.[1][2] Remove all sources of ignition.[2][3]

  • Containment: For small spills, absorb the chemical with an inert material like vermiculite, dry sand, or earth.[2][3] Do not use water.[2]

  • Cleanup: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[3][6]

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[2]

Disposal Plan

This compound and any contaminated materials are classified as hazardous waste and must be disposed of accordingly.[1]

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in sealed and properly labeled containers.[1]

  • Neutralization: A possible method for disposal of small quantities involves slowly adding the chemical to a flask of water cooled in an ice bath, followed by neutralization with sodium carbonate.[5] This should only be performed by trained personnel.

  • Professional Disposal: For larger quantities, the waste must be disposed of through a licensed hazardous waste disposal facility.[4] Incineration at an approved facility is a common disposal method.[5] Empty containers should be decontaminated before disposal and should be punctured to prevent reuse.[5]

Emergency First Aid Procedures

Immediate medical attention is required for any exposure to this compound.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately.[1][3] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Required PPE prep->ppe Ensure Safety handling Handling in Fume Hood storage Secure Storage handling->storage After Use spill Spill Occurs handling->spill Accident waste Generate Waste handling->waste During Use ppe->handling Proceed with Work spill_response Spill Response Protocol spill->spill_response Yes spill_response->waste Collect Contaminated Material disposal Hazardous Waste Disposal waste->disposal Follow Protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorodimethylsilane
Reactant of Route 2
Dichlorodimethylsilane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。